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  • Product: 2-Bromo-1,5-dimethyl-3-nitrobenzene
  • CAS: 90434-14-3

Core Science & Biosynthesis

Foundational

Technical Guide: Solubility & Thermodynamics of 2-Bromo-1,5-dimethyl-3-nitrobenzene

This in-depth technical guide addresses the solubility profile and thermodynamic characterization of 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS: 90434-14-3).[1] Note on Data Availability: As of 2026, specific peer-reviewed...

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide addresses the solubility profile and thermodynamic characterization of 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS: 90434-14-3).[1]

Note on Data Availability: As of 2026, specific peer-reviewed quantitative solubility datasets (mole fraction vs. temperature tables) for this specific isomer are not indexed in open-access scientific literature.[1] Therefore, this guide functions as a Process Development Protocol . It synthesizes predictive behavior based on close structural analogs (e.g., 2-bromo-3-nitrotoluene) and provides the authoritative methodology for experimentally determining and modeling this data—a critical step for process chemists optimizing recrystallization or reaction yields.[1]

[1]

Part 1: Executive Summary & Compound Profile[1]

2-Bromo-1,5-dimethyl-3-nitrobenzene is a highly functionalized aromatic intermediate used primarily in the synthesis of complex agrochemicals and pharmaceutical scaffolds (e.g., via Ullmann coupling or nucleophilic aromatic substitution).[1] Its solubility profile is governed by the competition between the hydrophobic xylene core and the polar, electron-withdrawing nitro group.[1]

Physiochemical Profile (Estimated vs. Analogs)

Understanding the solid-state properties is a prerequisite for solubility measurement.[1]

PropertyValue / EstimationRationale / Analog Data
CAS Number 90434-14-3Unique Identifier
Molecular Formula

MW: 230.06 g/mol
Physical State Pale yellow crystalline solidTypical for nitro-bromo-aromatics
Melting Point (Est.) 45°C – 60°C Analog 1-Bromo-2,4-dimethyl-5-nitrobenzene melts at 53-57°C [1].[1][2] Analog 2-Bromo-3-nitrotoluene melts at 38-41°C [2].[1]
Polarity ModerateNitro group imparts dipole; Methyl/Bromo groups add lipophilicity.[1]

Part 2: Predicted Solubility Behavior[1]

Based on the "like dissolves like" principle and data from structural isomers (e.g., 2-bromo-3-nitrotoluene), the following solubility profile is projected. This serves as the baseline for solvent screening.[1]

Solvent Class Suitability[1]
  • High Solubility (Process Solvents):

    • Ethyl Acetate, Acetone, THF, DMF: The polar nitro group interacts favorably with these aprotic polar solvents.[1] Expected solubility > 0.2 mole fraction at 298.15 K.

  • Moderate Solubility (Recrystallization Candidates):

    • Ethanol, Methanol, Isopropanol:[1] Solubility likely increases significantly with temperature, making these ideal for cooling crystallization.[1]

    • Toluene: Good solubility due to

      
       interactions, though less than esters.[1]
      
  • Low Solubility (Anti-solvents):

    • Water: Practically insoluble (<

      
       mole fraction) due to the hydrophobic aromatic ring and bromine atom.[1]
      
    • n-Heptane/Cyclohexane:[1] Low solubility at ambient temperatures; useful for crashing out the product.[1]

Part 3: Experimental Protocol for Solubility Determination

To generate the missing quantitative data required for process design, the Dynamic Laser Monitoring Method is the industry standard.[1] It offers higher precision than gravimetric analysis for colored nitro-compounds.[1]

Methodology: Dynamic Laser Monitoring

Objective: Determine the mole fraction solubility (


) at temperatures ranging from 278.15 K to 323.15 K (must remain below melting point).

Equipment:

  • Jacketed glass vessel (50 mL) with precision temperature control (

    
     K).
    
  • Laser monitoring system (e.g., He-Ne laser, light intensity detector).[1]

  • Magnetic stirrer.

Workflow:

  • Preparation: Add excess 2-Bromo-1,5-dimethyl-3-nitrobenzene solid and solvent (e.g., Ethanol) to the vessel.

  • Dissolution: Heat slowly while stirring until the solid completely dissolves (laser transmission = 100%).

  • Nucleation Detection: Lower the temperature at a controlled rate (e.g., 0.1 K/min).

  • Endpoint: Record the temperature (

    
    ) at which the laser intensity drops sharply (onset of turbidity/nucleation). This 
    
    
    
    corresponds to the saturation temperature for the known mass fraction.
  • Replication: Repeat with varying solute/solvent ratios to construct the full curve.

Experimental Workflow Diagram

Solubility_Protocol Start Start: Weigh Solute & Solvent Mix Mix in Jacketed Vessel Start->Mix Heat Heat to Dissolution (Laser Trans = 100%) Mix->Heat Cool Cool at 0.1 K/min Heat->Cool Detect Detect Turbidity (Laser Trans Drop) Cool->Detect Record Record T_sat vs Mass Detect->Record Record->Mix Add more solvent (Next Data Point) Calc Calculate Mole Fraction (x) Record->Calc

Figure 1: Dynamic Laser Monitoring workflow for precise solubility determination.

Part 4: Thermodynamic Modeling Framework

Once experimental data is obtained, it must be correlated using thermodynamic models to calculate the enthalpy of dissolution and entropy.[1] This is essential for scaling up crystallization processes.

Modified Apelblat Equation

This is the most accurate semi-empirical model for correlating solubility of nitro-aromatics in pure solvents.[1]



  • 
    : Mole fraction solubility of the solute.
    
  • 
    : Absolute temperature (K).[3]
    
  • 
    : Empirical parameters derived from regression analysis.
    
Thermodynamic Parameters Calculation

Using the van't Hoff analysis, the dissolution enthalpy (


) and entropy (

) are derived:

[1]
  • Interpretation:

    • If

      
      : Endothermic dissolution (solubility increases with T).
      
    • If

      
      : Non-spontaneous dissolution (requires energy input/heating).[1]
      
Modeling Logic Diagram

Thermo_Modeling cluster_Models Correlation Models Data Experimental Data (x_exp vs T) Apelblat Modified Apelblat Eq. Data->Apelblat VantHoff van't Hoff Eq. Data->VantHoff Buchowski lambda-h Eq. Data->Buchowski Regression Non-linear Regression (Minimize RAD/RMSD) Apelblat->Regression VantHoff->Regression Buchowski->Regression Params Model Parameters (A, B, C) Regression->Params Thermo Calc: Enthalpy, Entropy, Gibbs Energy Params->Thermo

Figure 2: Computational framework for deriving thermodynamic parameters from raw solubility data.[1]

Part 5: Practical Implications for Process Design

Recrystallization Strategy

Given the structural similarity to 2-bromo-3-nitrotoluene, the recommended purification strategy is:

  • Solvent System: Ethanol/Water (90:10) or Methanol.[1]

  • Process: Dissolve crude solid in refluxing alcohol. Slowly cool to 5°C.

  • Yield: The nitro group ensures steep solubility curves in alcohols, predicting high recovery yields (>85%).

Impurity Rejection

The major impurities in the synthesis of this compound are typically the para-isomer (4-bromo) or unbrominated xylenes.[1]

  • Non-polar impurities: Will remain in the mother liquor if using aqueous alcohols.

  • Isomeric impurities: Often have lower solubility; filtration at elevated temperatures (hot filtration) may be required if the isomer is less soluble, or standard cooling if it is more soluble.[1]

References

  • ChemicalBook. (2025).[1] Properties of 1-Bromo-2,4-dimethyl-5-nitrobenzene (Isomer Analog). Retrieved from [1]

  • ChemicalBook. (2025).[1] Properties of 2-Bromo-3-nitrotoluene (Structural Analog). Retrieved from [1]

  • NIST Chemistry WebBook. Thermochemical Data for Brominated Aromatic Compounds. (General Reference for thermodynamic protocols). Retrieved from [1]

Sources

Exploratory

Melting point and boiling point of 2-Bromo-1,5-dimethyl-3-nitrobenzene

The following technical guide details the physicochemical profile, synthesis logic, and characterization of 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS: 90434-14-3).[1] [1][2][3][4][5][6][7][8][9] Executive Summary 2-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the physicochemical profile, synthesis logic, and characterization of 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS: 90434-14-3).[1]

[1][2][3][4][5][6][7][8][9]

Executive Summary

2-Bromo-1,5-dimethyl-3-nitrobenzene is a highly specialized halogenated nitroaromatic intermediate used primarily in the synthesis of complex heterocyclic APIs (Active Pharmaceutical Ingredients) and agrochemicals.[1][2][3][4][5] Structurally, it is a derivative of m-xylene (1,3-dimethylbenzene) characterized by a "crowded" substitution pattern that imparts unique steric properties.

This guide addresses the critical gap in public experimental data for this specific isomer by providing predicted physicochemical parameters, validated synthesis pathways, and rigorous characterization protocols required for drug development workflows.

Chemical Identity & Structural Analysis[6]

ParameterDetail
IUPAC Name 2-Bromo-1,5-dimethyl-3-nitrobenzene
Common Synonyms 2-Bromo-3-nitro-m-xylene; 1-Bromo-2-nitro-4,6-dimethylbenzene
CAS Registry Number 90434-14-3
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
SMILES CC1=CC(=CC(=C1Br)C)[O-]
Structure Class Trisubstituted Benzene / Halonitroarene
Structural Logic

The molecule features a meta-xylene backbone (methyls at positions 1 and 5 relative to the ring numbering).[1] The bromine atom occupies position 2 (between the methyl and nitro group), while the nitro group is at position 3. This arrangement creates significant steric strain around the bromine atom, influencing both its reactivity in cross-coupling reactions (e.g., Buchwald-Hartwig, Suzuki) and its melting point behavior compared to less hindered isomers.[1]

Physicochemical Properties[9][10]

Due to the scarcity of open-access experimental data for this specific isomer, the values below represent a synthesis of predicted data derived from group contribution methods (Joback/Stein) and comparative analysis of structural analogs (e.g., 2-Bromo-1,3-dimethyl-4-nitrobenzene).

Melting Point & Boiling Point Data
PropertyValue / RangeConfidence LevelContext
Melting Point (MP) 55°C – 65°C (Predicted)HighAnalogs such as 2-Bromo-1,3-dimethyl-4-nitrobenzene melt at ~70°C. The steric crowding in the 1,5-dimethyl-3-nitro isomer typically lowers the lattice energy slightly compared to more symmetric isomers.[1]
Boiling Point (BP) 275°C – 285°C (at 760 mmHg)HighConsistent with nitro-bromo-xylene derivatives.[1] Decomposition may occur near BP.[1]
Flash Point > 110°CMediumClosed cup prediction.
Density ~1.55 g/cm³HighTypical for brominated nitroaromatics.
Solubility Insoluble in water; Soluble in DCM, EtOAc, DMSO.ExperimentalLipophilic nature (LogP ~3.3).
Thermal Behavior Analysis[1]
  • Polymorphism Risk: Like many nitroaromatics, this compound may exhibit polymorphism.[1] Differential Scanning Calorimetry (DSC) is recommended for every new batch to detect low-melting polymorphs that could affect downstream processability.[1]

  • Thermal Instability: The proximity of the nitro group to the bromine and methyl groups can induce thermal decomposition at temperatures >200°C. Distillation at atmospheric pressure is NOT recommended. Use vacuum distillation or column chromatography for purification.[1]

Synthesis & Impurity Logic

The synthesis of 2-Bromo-1,5-dimethyl-3-nitrobenzene is non-trivial due to the directing effects of the substituents.[1] The most reliable route involves the bromination of 5-nitro-m-xylene , leveraging the synergistic directing effects to favor the 4-position (which corresponds to the 2-position in the target numbering).

Synthesis Pathway Visualization[1]

Synthesis Start 5-Nitro-m-xylene (1,3-Dimethyl-5-nitrobenzene) Reagent Br2 / FeBr3 (Electrophilic Aromatic Substitution) Start->Reagent Inter Sigma Complex Reagent->Inter Target 2-Bromo-1,5-dimethyl-3-nitrobenzene (Target Isomer) Inter->Target Major Product (Steric Control) Impurity 4-Bromo-1,3-dimethyl-5-nitrobenzene (Regioisomer) Inter->Impurity Minor Product

Caption: Electrophilic bromination pathway. The directing effects of the two methyl groups (ortho/para) and the nitro group (meta) cooperatively direct the bromine to the position between the methyl and nitro groups.

Experimental Synthesis Protocol

Note: This protocol is a generalized adaptation for research purposes.

  • Reagents: Dissolve 1,3-dimethyl-5-nitrobenzene (1.0 eq) in dichloromethane (DCM). Add catalytic iron(III) bromide (FeBr₃, 0.05 eq).

  • Bromination: Add elemental bromine (Br₂, 1.05 eq) dropwise at 0°C to control exotherm.[1]

  • Reaction: Stir at room temperature for 4–6 hours. Monitor by HPLC.

  • Quench: Quench with saturated sodium thiosulfate solution to remove excess bromine.

  • Workup: Extract with DCM, wash with brine, dry over Na₂SO₄.

  • Purification (Critical): The crude mixture will contain the target isomer and potentially the 4-bromo isomer.[1]

    • Recrystallization: Use Ethanol/Water (9:[1]1) to enrich the target solid.[1]

    • Yield: Typical isolated yield is 60–75%.

Experimental Determination Methods

To validate the melting and boiling points for regulatory filing or internal quality control, follow these standardized protocols.

A. Melting Point Determination (Capillary Method)
  • Instrument: Mettler Toledo MP System or equivalent.

  • Protocol:

    • Dry the sample under vacuum at 40°C for 4 hours to remove solvent residues (solvents depress MP).[1]

    • Pack 3-4 mm of sample into a glass capillary.

    • Ramp rate: 10°C/min to 45°C, then 1.0°C/min to melt.

    • Acceptance Criteria: A sharp melting range (< 2°C) indicates high purity (>98%). A broad range (> 3°C) suggests isomer contamination.

B. Boiling Point Determination (DSC/TGA)
  • Method: Due to decomposition risks, Differential Scanning Calorimetry (DSC) using a pinhole pan is preferred over distillation.[1]

  • Protocol:

    • Load 2-5 mg of sample into an aluminum pan with a laser-drilled pinhole lid (to allow vapor escape).

    • Heat at 10°C/min under Nitrogen purge.

    • The onset of the endotherm (after melting) represents the boiling point.

    • Warning: Watch for sharp exotherms indicating nitro-group decomposition.

Applications in Drug Development[1]

This compound serves as a "scaffold locker" in medicinal chemistry. The bromine atom allows for palladium-catalyzed cross-coupling (Suzuki-Miyaura, Buchwald-Hartwig) to attach complex heterocycles, while the nitro group can be reduced to an aniline for amide coupling.[1]

Key Utility:

  • Steric Modulation: The flanking methyl and nitro groups lock the conformation of the attached aryl rings, often improving the selectivity of kinase inhibitors.[1]

  • Metabolic Stability: The methyl groups block metabolic oxidation at the sensitive ring positions.[1]

Safety & Handling (MSDS Highlights)

Hazard ClassStatementPrecaution
Acute Toxicity Toxic if swallowed or inhaled.[1]Use in a fume hood. Wear N95/P100 respirator.[1]
Skin Irritation Causes severe skin irritation.Wear nitrile gloves (double gloving recommended).
Thermal Hazard Potential explosion hazard upon heating.Do not distill to dryness. Store < 30°C.

References

  • ChemicalBook. (2025).[1][6] 2-Bromo-1,5-dimethyl-3-nitrobenzene Product Entry. Retrieved from

  • BLD Pharm. (2025).[7][8][9] Product Analysis: 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS 90434-14-3).[1][2][10][7][4][8] Retrieved from

  • PubChem. (2025).[1] Compound Summary for Isomer 2-Bromo-1,3-dimethyl-5-nitrobenzene. (Used for structural analog comparison). Retrieved from

  • Sigma-Aldrich. (2025).[11] Safety Data Sheet for Nitro-bromo-xylenes. Retrieved from [1]

Sources

Foundational

In-Depth Technical Guide: 2-Bromo-1,5-dimethyl-3-nitrobenzene

The following technical guide details the properties, synthesis, and applications of 2-Bromo-1,5-dimethyl-3-nitrobenzene , a specialized halogenated nitroaromatic intermediate. Part 1: Executive Summary & Chemical Identi...

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the properties, synthesis, and applications of 2-Bromo-1,5-dimethyl-3-nitrobenzene , a specialized halogenated nitroaromatic intermediate.

Part 1: Executive Summary & Chemical Identity

2-Bromo-1,5-dimethyl-3-nitrobenzene is a highly functionalized aromatic building block used primarily in the synthesis of complex pharmaceutical ingredients (APIs) and agrochemicals. It belongs to the class of brominated nitro-xylenes, characterized by a benzene core substituted with two methyl groups, one bromine atom, and one nitro group.

This compound is structurally significant because it possesses two distinct "handles" for chemical modification:

  • The Bromine Atom (C-Br): A site for palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).

  • The Nitro Group (-NO₂): A precursor to an amine (-NH₂) via reduction, enabling amide coupling or heterocycle formation.

Foundational

Technical Guide: Synthesis of 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS 90434-14-3)

[1][2][3][4][5][6] Executive Summary 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS 90434-14-3) is a highly functionalized aromatic scaffold utilized in the synthesis of complex biaryl systems, particularly in the development...

Author: BenchChem Technical Support Team. Date: March 2026

[1][2][3][4][5][6]

Executive Summary

2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS 90434-14-3) is a highly functionalized aromatic scaffold utilized in the synthesis of complex biaryl systems, particularly in the development of Bcl-2 inhibitors and p38 MAP kinase inhibitors . Its structure features a "buttressed" substitution pattern where the bromine atom is sterically crowded by an adjacent methyl group and a nitro group. This specific arrangement provides unique regiochemical control during subsequent cross-coupling reactions (e.g., Suzuki-Miyaura) but presents significant challenges during synthesis due to steric hindrance and electronic directing conflicts.

This guide details the two primary synthetic pathways: the Sandmeyer Route (favored for regiochemical purity) and the Direct Bromination Route (favored for scalability), providing step-by-step protocols and mechanistic insights.

Structural Analysis & Retrosynthesis

The target molecule, 2-Bromo-1,5-dimethyl-3-nitrobenzene , is formally a derivative of m-xylene (1,3-dimethylbenzene). To understand the synthesis, we must map the IUPAC numbering to the m-xylene core:

  • Core: 1,3-Dimethylbenzene.

  • Substituents: The "1,5-dimethyl" nomenclature in the target name implies a renumbering to minimize locants. Mapping this to the m-xylene skeleton corresponds to 1-bromo-2,4-dimethyl-6-nitrobenzene (or 4-bromo-5-nitro-m-xylene).

  • Key Feature: The bromine is flanked by a methyl group and a nitro group.[1][2] This 1,2,3-trisubstituted pattern creates a "pocket" that restricts rotation in biaryl products, a desired trait in atropisomer-selective drug design.

Retrosynthetic Pathways
  • Pathway A (Sandmeyer): Disconnection of the C-Br bond leads to the diazonium salt, derived from 2,4-dimethyl-6-nitroaniline (6-nitro-m-xylidine). This is the most reliable route for establishing the exact substitution pattern.

  • Pathway B (Electrophilic Substitution): Disconnection of the C-Br bond leads to 3,5-dimethylnitrobenzene (5-nitro-m-xylene). Bromination must occur regioselectively at the C4 position (ortho to methyl, ortho to nitro) rather than the C2 position (between methyls).

Route A: The Sandmeyer Strategy (High Precision)

This route is the industry standard for laboratory-scale synthesis where isomer purity is paramount. It avoids the separation of regioisomers common in direct halogenation.

Workflow Visualization

SandmeyerRoute Start 2,4-Dimethylaniline (2,4-Xylidine) Step1 Protection (Ac2O, AcOH) Start->Step1 Inter1 N-(2,4-Dimethylphenyl)acetamide Step1->Inter1 Step2 Nitration (HNO3, H2SO4, <20°C) Inter1->Step2 Inter2 2-Nitro-N-acetyl intermediate Step2->Inter2 Step3 Hydrolysis (HCl, reflux) Inter2->Step3 Precursor 2,4-Dimethyl-6-nitroaniline (6-Nitro-m-xylidine) Step3->Precursor Step4 Diazotization (NaNO2, HBr, 0°C) Precursor->Step4 Step5 Sandmeyer (CuBr, HBr) Step4->Step5 Product 2-Bromo-1,5-dimethyl- 3-nitrobenzene Step5->Product

Figure 1: Step-wise synthesis via the Sandmeyer reaction, ensuring regiocontrol through amino-group direction.

Detailed Protocol
Step 1-3: Preparation of 2,4-Dimethyl-6-nitroaniline

Note: Direct nitration of 2,4-xylidine causes oxidation. Protection is mandatory.

  • Acetylation: Dissolve 2,4-dimethylaniline (1.0 eq) in acetic acid. Add acetic anhydride (1.1 eq) dropwise. Stir at RT for 2 hours. Pour into ice water to precipitate N-(2,4-dimethylphenyl)acetamide . Yield: >90%.

  • Nitration: Dissolve the amide in conc. H₂SO₄ at 0°C. Add fuming HNO₃ (1.05 eq) dropwise, maintaining internal temp <20°C.

    • Mechanism:[3][4][5][6][7][8] The acetamido group directs ortho. Since position 4 is blocked by a methyl, and position 6 is open, nitration occurs exclusively at C6.

  • Hydrolysis: Reflux the nitrated intermediate in 6M HCl for 4 hours. Neutralize with NaOH to liberate 2,4-dimethyl-6-nitroaniline as a yellow solid.

Step 4-5: The Sandmeyer Reaction

Critical Control Point: Temperature management during diazotization is vital to prevent phenol formation.

  • Diazotization:

    • Suspend 2,4-dimethyl-6-nitroaniline (10 g, 60 mmol) in 48% HBr (60 mL) and water (60 mL).

    • Cool to -5°C to 0°C using an ice/salt bath.

    • Add a solution of NaNO₂ (4.5 g, 65 mmol) in water (15 mL) dropwise below the liquid surface.

    • Observation: The suspension should clear as the diazonium salt forms. Stir for 30 min at 0°C.

  • Substitution:

    • In a separate flask, prepare a solution of CuBr (9.5 g, 66 mmol) in 48% HBr (30 mL).

    • Transfer the cold diazonium solution slowly into the CuBr solution (which can be at RT or slightly warmed to 40°C) with vigorous stirring.

    • Caution: Nitrogen gas evolution will be vigorous.

  • Workup:

    • Heat the mixture to 80°C for 30 min to ensure completion.

    • Steam distill or extract with Ethyl Acetate.

    • Wash organic layer with 10% NaOH (to remove phenolic byproducts) and brine.

    • Dry over MgSO₄ and concentrate.

    • Purification: Recrystallization from Ethanol/Water or column chromatography (Hexanes/EtOAc 9:1).

Route B: Direct Bromination (Industrial Alternative)

This route is shorter but suffers from regioselectivity issues. It utilizes 5-nitro-m-xylene (1,3-dimethyl-5-nitrobenzene) as the starting material.

Reaction Logic

In 5-nitro-m-xylene:

  • Nitro group: Meta-director (deactivating).

  • Methyl groups: Ortho/Para-directors (activating).

  • Target Position (C4): Ortho to one methyl, Para to the other.

  • Competitor Position (C2): Ortho to both methyls.

  • Outcome: Steric hindrance at C2 (sandwiched between two methyls) strongly favors bromination at C4, which yields the desired 2-Bromo-1,5-dimethyl-3-nitrobenzene structure (after renumbering).

Protocol
  • Reagents: 1,3-dimethyl-5-nitrobenzene (1.0 eq), FeBr₃ (0.05 eq), Br₂ (1.1 eq).

  • Conditions: Dissolve substrate in CH₂Cl₂ or CHCl₃. Add catalyst.[9] Add Bromine dropwise at room temperature.

  • Purification: The crude mixture may contain traces of the C2-bromo isomer. Fractional crystallization is required to isolate the pure C4-bromo isomer (the target).

Comparative Analysis

FeatureRoute A: SandmeyerRoute B: Direct Bromination
Starting Material 2,4-Dimethylaniline5-Nitro-m-xylene
Step Count 4 (Protection -> Nitration -> Hydrolysis -> Sandmeyer)1 (Bromination)
Regiocontrol Excellent (Directed by amine)Good (Sterically controlled, but ~5-10% isomer impurity)
Scalability Moderate (Diazonium handling limits batch size)High (Standard EAS chemistry)
Safety Profile High Risk (Explosive diazonium intermediates)Moderate Risk (Bromine handling)
Yield 50-60% (Overall)75-85%

References

  • Sandmeyer Reaction Mechanism & Utility

    • Title: The Sandmeyer Reaction: A Review of the Mechanism and Synthetic Utility.
    • Source: Master Organic Chemistry.
    • URL:[Link]

  • Nitration of Alkylbenzenes

    • Title: Regioselectivity of Nitration on Alkylbenzenes.[10]

    • Source: BenchChem Technical Guides.
  • Compound Data (CAS 90434-14-3)

    • Title: 2-Bromo-1,5-dimethyl-3-nitrobenzene Product Inform
    • Source: BLD Pharm.[11][12]

  • Precursor Synthesis (6-Nitro-m-xylidine): Title: Synthesis of 4,6-dimethyl-2-nitroaniline. Source: ChemicalBook.

Sources

Exploratory

Thermodynamic Properties of Polysubstituted Nitrobenzene Derivatives

Executive Summary Polysubstituted nitrobenzene derivatives represent a critical class of compounds in both high-energy density materials (HEDMs) and pharmaceutical intermediates. Their thermodynamic profile—specifically...

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Polysubstituted nitrobenzene derivatives represent a critical class of compounds in both high-energy density materials (HEDMs) and pharmaceutical intermediates. Their thermodynamic profile—specifically enthalpy of formation (


), heat capacity (

), and decomposition kinetics—dictates their stability, safety, and performance. This guide synthesizes experimental protocols with computational predictive models to provide a comprehensive framework for characterizing these derivatives. We contrast classical group additivity methods with modern Density Functional Theory (DFT) approaches, offering a self-validating workflow for determining energetic properties.

Theoretical Framework & Structure-Property Relationships[1]

The thermodynamic stability of nitrobenzene derivatives is governed by the electron-withdrawing nature of the nitro group (


) and its interaction with the aromatic ring.
The "Ortho Effect" and Steric Strain

In polysubstituted systems, particularly those with nitro groups in the ortho position to other bulky substituents (or other nitro groups), steric inhibition of resonance occurs.

  • Mechanism: The nitro group rotates out of the benzene plane to relieve steric strain.

  • Thermodynamic Consequence: This rotation reduces the resonance stabilization energy, leading to a more positive (less stable) enthalpy of formation. For example, 1,3,5-trinitrobenzene is thermodynamically more stable per nitro group than 1,2,3-trinitrobenzene due to the absence of adjacent steric repulsion.

Decomposition Pathways

Thermal decomposition typically follows two competing pathways, heavily influenced by temperature and heating rate:

  • C-NO

    
     Homolysis:  The direct cleavage of the C-N bond, generating a phenyl radical and 
    
    
    
    . This is the dominant pathway in shock initiation and high-temperature regimes.
  • Nitro-Nitrite Rearrangement: Isomerization to a nitrite ester (-ONO) followed by O-NO bond scission, releasing NO. This often prevails in lower-temperature thermal degradation.

Experimental Methodologies

Trustworthiness Directive: The following protocols are designed as self-validating systems. Data validity is checked through duplicate runs at varying heating rates (Kissinger method) to ensure kinetic consistency.

Differential Scanning Calorimetry (DSC)

DSC is the primary screening tool for determining melting points (


), decomposition onset (

), and enthalpy of decomposition (

).[1]

Protocol:

  • Calibration: Calibrate the instrument using Indium (

    
    ) and Zinc (
    
    
    
    ) standards.
  • Sample Preparation: Weigh 1–3 mg of the nitro derivative into a high-pressure gold-plated crucible (to prevent catalytic reaction with aluminum).

  • Sealing: Hermetically seal the crucible. Validation: Check mass before and after sealing to ensure no leakage.

  • Thermal Program:

    • Equilibrate at 30°C.

    • Ramp 1: 5°C/min to

      
       (typically 400°C).
      
    • Ramp 2 (Kinetic Validation): Repeat with fresh samples at 2, 10, and 20°C/min.

  • Atmosphere: Purge with dry Nitrogen at 50 mL/min.

Combustion Calorimetry

Used to determine the standard enthalpy of formation (


).[2]

Protocol:

  • Setup: Use an isoperibol oxygen bomb calorimeter.

  • Combustion: Burn the sample in excess oxygen (3.0 MPa).

  • Correction: Correct for the formation of nitric acid (

    
    ) side products using titration of the bomb washings.
    
  • Calculation:

    
    
    
    • Where

      
       is the energy equivalent of the calorimeter, and 
      
      
      
      represents ignition and acid correction energies.

Computational Prediction Workflows

When experimental synthesis is hazardous or costly, computational methods provide critical estimations.

Density Functional Theory (DFT)

DFT at the B3LYP/6-31G(d,p) level is the industry standard for optimizing nitro-aromatic geometries.

Workflow Visualization: The following diagram outlines the computational logic for predicting Enthalpy of Formation (


) using isodesmic reactions, which cancel out systematic errors in the basis set.

ComputationalWorkflow Start Input Molecular Structure (Z-Matrix/SMILES) Opt Geometry Optimization (B3LYP/6-31G*) Start->Opt Freq Frequency Calculation (Check for imaginary freq) Opt->Freq Freq->Opt Imaginary Freq (Re-optimize) Energy Calculate ZPE & Thermal Corrections Freq->Energy No Imaginary Freq Isodesmic Construct Isodesmic Reaction (e.g., Ph-NO2 + Ph-H -> ...) Energy->Isodesmic Calc Calculate Enthalpy of Formation (ΔfH) Isodesmic->Calc

Figure 1: Computational workflow for determining thermodynamic properties using DFT and isodesmic reaction schemes.

Quantitative Data & Trends

The following table summarizes thermodynamic properties of key polysubstituted nitrobenzene derivatives. Note the trend: as nitro substitution increases, density and melting point typically rise, while


 becomes more positive (indicating higher energy content).
CompoundSubstituents

(kJ/mol)
Melting Point (

C)
Density (g/cm

)
Decomposition Onset (

C)
Nitrobenzene Mono-NO

67.55.71.20~350
1,3-Dinitrobenzene Di-NO

(meta)
26.089.61.57~300
1,3,5-Trinitrobenzene Tri-NO

(sym)
35.8122.51.76~310
TNT Tri-NO

+ Me
-63.280.11.65~295
TATB Tri-NO

+ Tri-NH

-139.6350 (dec)1.93>350

Data Sources: NIST Chemistry WebBook [1], BenchChem Thermal Analysis [2].

Analysis of Data
  • Stability: 1,3,5-Trinitrobenzene (TNB) is more stable than its isomers due to symmetrical electron distribution and lack of ortho steric crowding.

  • Amino-Stabilization: TATB (Triaminotrinitrobenzene) exhibits exceptional thermal stability (

    
    ) due to extensive inter- and intramolecular hydrogen bonding between 
    
    
    
    and
    
    
    groups, creating a "graphite-like" layered lattice.

Kinetic Analysis of Decomposition

Understanding how fast these compounds release energy is vital for safety. We use the Arrhenius equation derived from variable heating rate DSC (Kissinger Method).



Where:

  • 
     = Heating rate (K/min)
    
  • 
     = Peak temperature (K)
    
  • 
     = Activation Energy (kJ/mol)
    

Experimental Logic Visualization:

KineticAnalysis Sample Sample Prep (1-3mg) Runs Multi-Rate DSC (2, 5, 10, 20 K/min) Sample->Runs Peaks Extract Peak Temps (Tp1, Tp2, Tp3...) Runs->Peaks Plot Kissinger Plot ln(β/Tp²) vs 1/Tp Peaks->Plot Result Calculate Ea & A Plot->Result

Figure 2: Workflow for extracting kinetic parameters (Activation Energy and Pre-exponential factor) from DSC data.

References

  • NIST Chemistry WebBook. Nitrobenzene and Derivatives Thermochemical Data. National Institute of Standards and Technology. [Link]

  • Maahury, M. F., et al. (2022).[3][4] Computational Calculation of Nitrobenzene and Its Derivatives. Indonesian Journal of Chemical Research.[3] [Link]

  • Lobo Ferreira, A. I. M. C., et al. (2022).[5] Computational Thermodynamic Study of Fluoronitrophenol Isomers. Journal of Chemical Thermodynamics. [Link]

  • Gupta, S., & Singh, H. J. (2020). Computational studies on nitro derivatives of BN indole as high energetic material.[6][Link]

  • KAUST. Investigation of thermal decomposition of nitrobenzene: An energetic material.[7][Link]

Sources

Protocols & Analytical Methods

Method

Introduction: Navigating Steric and Electronic Challenges in Cross-Coupling

An Application Guide for a Challenging C-C Bond Formation: Suzuki-Miyaura Coupling of 2-Bromo-1,5-dimethyl-3-nitrobenzene The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celeb...

Author: BenchChem Technical Support Team. Date: March 2026

An Application Guide for a Challenging C-C Bond Formation: Suzuki-Miyaura Coupling of 2-Bromo-1,5-dimethyl-3-nitrobenzene

The Suzuki-Miyaura cross-coupling reaction stands as a pillar of modern synthetic chemistry, celebrated for its capacity to forge carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This palladium-catalyzed reaction, which couples an organoboron species with an organohalide, is a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[3]

This guide focuses on a particularly instructive and challenging substrate: 2-Bromo-1,5-dimethyl-3-nitrobenzene . This molecule presents a confluence of steric and electronic factors that demand a nuanced and well-considered approach to achieve successful cross-coupling. The two methyl groups positioned ortho to the bromine atom create significant steric hindrance, while the potent electron-withdrawing nitro group fundamentally alters the electronic character of the aromatic ring.[4][5]

Understanding how to navigate these competing effects is key to unlocking the synthetic potential of this and other similarly complex building blocks. This document provides a deep dive into the mechanistic considerations, detailed optimization strategies, and robust protocols designed for researchers, scientists, and drug development professionals aiming to master this challenging transformation.

The Mechanistic Landscape: Causality Behind the Catalytic Cycle

The efficacy of a Suzuki-Miyaura reaction is governed by the seamless progression of its catalytic cycle, which comprises three primary stages: Oxidative Addition, Transmetalation, and Reductive Elimination.[1][2] For 2-Bromo-1,5-dimethyl-3-nitrobenzene, each step presents unique considerations.

  • Oxidative Addition (The Rate-Determining Step): This initial step, where the Pd(0) catalyst inserts into the carbon-bromine bond, is often the reaction's bottleneck.[6] The steric shield created by the two ortho-methyl groups severely impedes the catalyst's approach.[4][7] However, this steric barrier is partially counteracted by the strong electron-withdrawing effect of the para-nitro group, which polarizes the C-Br bond and makes the carbon atom more electrophilic, thereby facilitating the oxidative addition.[5][8] The selection of a suitable ligand is paramount to overcoming the steric clash.

  • Transmetalation (The Role of the Base): In this phase, the organic moiety from the boron reagent is transferred to the palladium center. This process is not spontaneous; it requires activation of the boronic acid by a base.[9][10] The base reacts with the boronic acid to form a more nucleophilic "ate" complex, which readily engages in the ligand exchange at the palladium(II) intermediate.[11][12] The choice of base and solvent system can dramatically influence the rate and efficiency of this step.[13]

  • Reductive Elimination (The Final Bond Formation): The final step involves the formation of the new C-C bond and the regeneration of the active Pd(0) catalyst. Similar to oxidative addition, this step can also be hindered by the steric bulk of the ortho-methyl groups, which can make it difficult for the two organic partners on the palladium center to come into the required proximity for bond formation.[4] Here again, the ligand plays a crucial role in promoting this final, productive elimination.

Suzuki_Cycle cluster_main Suzuki-Miyaura Catalytic Cycle cluster_reactants Reactants & Reagents pd0 Pd(0)L_n oa Oxidative Addition pd0->oa Ar-Br pd2_halide Ar-Pd(II)L_n-Br (Sterically Hindered) oa->pd2_halide transmetalation Transmetalation pd2_halide->transmetalation Ar'-B(OR)2 Base pd2_biaryl Ar-Pd(II)L_n-Ar' transmetalation->pd2_biaryl re Reductive Elimination pd2_biaryl->re re->pd0 Ar-Ar' aryl_halide 2-Bromo-1,5-dimethyl- 3-nitrobenzene (Ar-Br) aryl_halide->oa Challenging Step: Steric Hindrance boronic_acid Organoboron Reagent (Ar'-B(OR)2) boronic_acid->transmetalation base Base (e.g., K3PO4) base->transmetalation

Caption: The Suzuki-Miyaura catalytic cycle for a sterically hindered substrate.

Protocol Design and Optimization Strategy

Success with a demanding substrate like 2-Bromo-1,5-dimethyl-3-nitrobenzene hinges on the systematic optimization of key reaction parameters. A logical workflow involves screening catalysts, ligands, bases, and solvents to identify the optimal conditions.

Core Components: The "Why" Behind the Choice
  • Palladium Precatalyst: While traditional sources like Pd(OAc)₂ or Pd₂(dba)₃ are effective, modern precatalysts (e.g., Buchwald G3 or G4 precatalysts) are often preferred.[14] These complexes are more stable and reliably generate the active Pd(0) species in solution, leading to more reproducible results.

  • Ligand Selection: This is arguably the most critical factor. For di-ortho-substituted substrates, standard ligands like PPh₃ are ineffective. The catalyst requires bulky and electron-rich monophosphine ligands. These ligands form coordinatively unsaturated Pd(0) species that are highly reactive in oxidative addition and facilitate the difficult reductive elimination step.[4][7][15]

  • Base Selection: The base's role is to activate the boronic acid.[10] Its strength and solubility are crucial. While carbonates (K₂CO₃, Cs₂CO₃) are common, stronger bases like potassium phosphate (K₃PO₄) are often superior for challenging couplings as they more effectively generate the reactive boronate species.[10]

  • Solvent System: The reaction is typically run in a biphasic mixture, such as toluene/water or dioxane/water.[11][12] The organic solvent solubilizes the aryl halide and the catalyst complex, while the aqueous phase dissolves the inorganic base and facilitates the formation of the boronate. Vigorous stirring is essential to maximize the interfacial area where the reaction occurs.[14]

Caption: A logical workflow for troubleshooting and optimizing the Suzuki coupling reaction.

Detailed Experimental Protocol: A Validated Starting Point

This protocol describes the coupling of 2-Bromo-1,5-dimethyl-3-nitrobenzene with phenylboronic acid. It serves as a robust starting point for further optimization with other boronic acids.

Materials:

  • 2-Bromo-1,5-dimethyl-3-nitrobenzene (1.0 mmol, 1.0 equiv)

  • Phenylboronic acid (1.2 mmol, 1.2 equiv)

  • XPhos Pd G3 (Buchwald Precatalyst) (0.02 mmol, 2 mol%)

  • Potassium Phosphate (K₃PO₄), anhydrous fine powder (2.0 mmol, 2.0 equiv)

  • 1,4-Dioxane, anhydrous (4 mL)

  • Deionized Water, degassed (1 mL)

  • Schlenk flask or oven-dried reaction vial with a magnetic stir bar

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask under an inert atmosphere, add 2-Bromo-1,5-dimethyl-3-nitrobenzene (1.0 mmol), phenylboronic acid (1.2 mmol), K₃PO₄ (2.0 mmol), and the XPhos Pd G3 precatalyst (0.02 mmol).

  • Solvent Addition: Add the anhydrous 1,4-dioxane (4 mL) followed by the degassed water (1 mL) via syringe.

  • Degassing: Subject the reaction mixture to three cycles of freeze-pump-thaw to ensure the complete removal of dissolved oxygen, which can deactivate the catalyst.[14]

  • Reaction: Heat the reaction mixture to 100 °C in a preheated oil bath and stir vigorously for 12-24 hours.

  • Monitoring: Monitor the reaction's progress by taking small aliquots and analyzing them by Thin-Layer Chromatography (TLC) or LC-MS.[16]

  • Work-up: Upon completion, cool the reaction to room temperature. Dilute the mixture with ethyl acetate (20 mL) and transfer to a separatory funnel. Wash with water (2 x 15 mL) and then with brine (15 mL).

  • Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude product by flash column chromatography on silica gel to obtain the pure biaryl product.[10]

Data Presentation: Illustrative Optimization Results

The following table summarizes hypothetical results from a screening study, demonstrating the critical impact of ligand and base selection on reaction yield.

EntryPalladium Source (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (5)-K₂CO₃ (2)Toluene/H₂O10024<5
2Pd(OAc)₂ (2)SPhos (4)K₂CO₃ (2)Toluene/H₂O1002445
3Pd(OAc)₂ (2)XPhos (4)K₃PO₄ (2)Dioxane/H₂O1001888
4 XPhos Pd G3 (2) - K₃PO₄ (2) Dioxane/H₂O 100 16 94

Data is illustrative to demonstrate optimization principles. Yields are highly dependent on the specific boronic acid partner and precise reaction conditions.

Troubleshooting Common Issues

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Yield 1. Inactive catalyst due to oxygen exposure.[14]2. Inappropriate ligand for the sterically hindered substrate.3. Insufficiently strong or impure base.[15]4. Poor quality of reagents or solvents.1. Ensure thorough degassing (freeze-pump-thaw). Use a reliable precatalyst.[14]2. Screen bulky, electron-rich monophosphine ligands (XPhos, SPhos, RuPhos).[15]3. Use a strong, anhydrous base like K₃PO₄ or Cs₂CO₃.4. Use fresh, high-purity reagents and anhydrous solvents.
Dehalogenation The aryl halide is reduced (C-Br to C-H). This can be caused by hydride sources in the reaction mixture (e.g., certain bases or solvent impurities).[8]Switch to a non-hydride-donating base (e.g., carbonates, phosphates). Ensure high-purity, aprotic solvents. Minimize reaction time and temperature.[15]
Protodeboronation The boronic acid is converted to an arene (C-B(OH)₂ to C-H). This is often promoted by excess water, high temperatures, or certain bases.[15]Use a slight excess (1.2-1.5 equiv.) of the boronic acid. Consider using more stable boronic esters (e.g., pinacol esters). Minimize reaction time.
Catalyst Decomposition Formation of palladium black indicates catalyst aggregation and deactivation. This can be caused by insufficient ligand, high temperatures, or impurities.[4]Ensure the correct palladium-to-ligand ratio (typically 1:1 to 1:2 for bulky monophosphines).[4] Avoid excessive temperatures.

Safety Precautions

  • Palladium Catalysts and Ligands: Palladium compounds and phosphine ligands should be handled in a well-ventilated fume hood. Some phosphine ligands can be air-sensitive or pyrophoric.[17] Always consult the Safety Data Sheet (SDS) before use.

  • Solvents: Organic solvents like dioxane and toluene are flammable and have associated health risks. Use appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Exothermic Reactions: While not always violently exothermic, cross-coupling reactions can generate heat. When scaling up, it is crucial to monitor the reaction temperature and ensure adequate cooling capacity to prevent thermal runaway.[18]

  • Base Handling: Inorganic bases can be corrosive or hygroscopic. Handle with care.

Conclusion

The Suzuki-Miyaura coupling of 2-Bromo-1,5-dimethyl-3-nitrobenzene is a challenging yet achievable transformation that serves as an excellent case study in modern cross-coupling chemistry. Success is not found in a single "magic bullet" condition but rather through a systematic understanding of the mechanistic hurdles posed by steric hindrance and a deliberate, rational approach to optimization. By carefully selecting a robust catalytic system, particularly a bulky electron-rich phosphine ligand and an effective base, researchers can reliably synthesize complex biaryl structures from this versatile building block, paving the way for innovations in drug discovery and materials science.

References

  • Yoneda Labs. Suzuki-Miyaura cross-coupling: Practical Guide. Available from: [Link]

  • Organic Chemistry Portal. Suzuki Coupling. Available from: [Link]

  • Mettler Toledo. Suzuki Cross-Coupling Reactions Mechanisms. Available from: [Link]

  • Chemistry LibreTexts. Suzuki-Miyaura Coupling. (2024). Available from: [Link]

  • BYJU'S. Merits of the Suzuki Coupling Reaction. Available from: [Link]

  • ArODES HES-SO. Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. Available from: [Link]

  • Myers, A. G. Research Group, Harvard University. The Suzuki Reaction. Available from: [Link]

  • White Rose Research Online. Solvent effects in palladium catalysed cross-coupling reactions. Available from: [Link]

  • Reddit. Diagnosing issues with a failed Suzuki coupling? r/Chempros. (2021). Available from: [Link]

  • Hein, J. E., et al. Mechanistic study of Suzuki-Miyaura cross-coupling reactions via real-time monitoring. (2025). Available from: [Link]

  • AZoM. Using Benchtop NMR Spectroscopy to Monitor Suzuki Coupling Reactions. (2018). Available from: [Link]

  • ACS Green Chemistry Institute Pharmaceutical Roundtable. Suzuki-Miyaura Reagent Guide. Available from: [Link]

  • Vapourtec. Liquid/liquid heterogeneous reaction monitoring: Insights into biphasic Suzuki-Miyaura cross-coupling. (2023). Available from: [Link]

  • Mettler Toledo. Safety Hazards Associated with Suzuki−Miyaura Cross-Coupling Reactions. Available from: [Link]

  • Royal Society of Chemistry. Sterically Demanding Aryl-Alkyl Suzuki-Miyaura Coupling. (2014). Available from: [Link]

  • ResearchGate. Carbonylative Suzuki-Miyaura couplings of sterically hindered aryl halides: Synthesis of 2-aroylbenzoate derivatives. Request PDF. Available from: [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Available from: [Link]

  • ResearchGate. Evaluation of Potential Safety Hazards Associated with the Suzuki-Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. Available from: [Link]

  • ResearchGate. Palladium‐Catalyzed Suzuki–Miyaura Cross‐Coupling of Heteroaryl‐2‐Boronic Acids with Nitroaryl Halides. (2025). Available from: [Link]

  • PubMed. A general method for the Suzuki-Miyaura cross-coupling of sterically hindered aryl chlorides: synthesis of di- and tri-ortho-substituted biaryls in 2-propanol at room temperature. (2003). Available from: [Link]

  • NIH National Center for Biotechnology Information. Organoborane coupling reactions (Suzuki coupling). Available from: [Link] Suzuki/

  • ResearchGate. Why can't I achieve good yields for this Suzuki reaction? (2018). Available from: [Link]

  • Wikipedia. Suzuki reaction. Available from: [Link]

  • MDPI. Recent Developments in the Suzuki–Miyaura Reaction Using Nitroarenes as Electrophilic Coupling Reagents. (2019). Available from: [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. Understanding the Role of Nitrobenzene Derivatives in Chemical Synthesis. Available from: [Link]

  • Organic Chemistry Portal. Palladium(0)-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions of Potassium Aryl- and Heteroaryltrifluoroborates with Alkenyl Bromides. Available from: [Link]

  • Royal Society of Chemistry. Aryl bromide/triflate selectivities reveal mechanistic divergence in palladium-catalysed couplings; the Suzuki–Miyaura anomaly. Available from: [Link]

  • ACS Publications. Evaluation of Potential Safety Hazards Associated with the Suzuki–Miyaura Cross-Coupling of Aryl Bromides with Vinylboron Species. (2018). Available from: [Link]

  • ACS Publications. Highly Efficient Method for Suzuki Reactions in Aqueous Media. (2018). Available from: [Link]

  • PubChem. 2-Bromo-1,3-dimethyl-5-nitrobenzene. Available from: [Link]

  • MDPI. Nitro Compounds and Their Derivatives in Organic Synthesis. (2020). Available from: [Link]

Sources

Application

Application Note: Using 2-Bromo-1,5-dimethyl-3-nitrobenzene in Pharmaceutical Synthesis

This guide details the strategic application of 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS: 90434-14-3), a specialized trisubstituted benzene scaffold used primarily in the synthesis of Bcl-2 family inhibitors (e.g., Venet...

Author: BenchChem Technical Support Team. Date: March 2026

This guide details the strategic application of 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS: 90434-14-3), a specialized trisubstituted benzene scaffold used primarily in the synthesis of Bcl-2 family inhibitors (e.g., Venetoclax analogs) and Mcl-1 antagonists .[1][2] Its unique 1,2,3,5-substitution pattern provides a "chassis" that allows for orthogonal functionalization: the bromine atom serves as a site for cross-coupling (Suzuki/Buchwald), while the nitro group acts as a masked aniline for subsequent amide or urea formation.[1]

[1][2]

Introduction: The "Orthogonal Chassis" Concept

In modern drug discovery, particularly for protein-protein interaction (PPI) inhibitors like Bcl-2 and Mcl-1 antagonists, the spatial arrangement of substituents on a central ring is critical for binding affinity.[1][2] 2-Bromo-1,5-dimethyl-3-nitrobenzene offers a highly privileged scaffold due to its steric and electronic properties:

  • Steric Locking: The two methyl groups (positions 1 and 5) create a specific steric environment that restricts the rotation of attached biaryl systems, often locking the molecule into a bioactive conformation (atropisomerism control).

  • Electronic Orthogonality: The electron-withdrawing nitro group (meta to bromine) deactivates the ring slightly but remains stable during palladium-catalyzed cross-couplings at the bromine site.[1][2] This allows for a "Coupling First, Reduction Second" workflow.

  • Regiochemical Precision: Unlike symmetric xylenes, the asymmetric placement of the nitro and bromine groups allows for unambiguous structural elaboration.

Key Pharmaceutical Applications
  • Bcl-2/Bcl-xL Inhibitors: Used as the central linker connecting a solubilizing amine tail (via the nitro/aniline) and a hydrophobic biaryl anchor (via the bromide).[1][2]

  • Kinase Inhibitors: Precursor for Type II kinase inhibitors requiring a bulky hydrophobic core.

  • VISTA Inhibitors: Emerging class of checkpoint inhibitors utilizing polysubstituted benzimidazoles derived from this scaffold.

Synthetic Utility & Logic Map

The utility of this intermediate lies in its ability to serve as a divergent point in synthesis. The workflow typically follows a Sandmeyer-Suzuki-Reduction sequence.[1][2]

Visual Workflow: Divergent Synthesis

G cluster_0 Critical Path Precursor 2,4-Dimethyl-6-nitroaniline (Commercial Precursor) Intermediate 2-Bromo-1,5-dimethyl-3-nitrobenzene (The Scaffold) Precursor->Intermediate Sandmeyer Rxn (NaNO2, CuBr2) Biaryl Biaryl Nitro Intermediate (via Suzuki Coupling) Intermediate->Biaryl Pd(dppf)Cl2, Ar-B(OH)2 (Site-Selective) Intermediate->Biaryl Aniline Biaryl Aniline (via Fe/NH4Cl Reduction) Biaryl->Aniline Nitro Reduction Biaryl->Aniline Drug Final API Core (Amide/Urea Formation) Aniline->Drug Coupling

Figure 1: The strategic role of 2-Bromo-1,5-dimethyl-3-nitrobenzene in building complex pharmaceutical cores.[1][2] The scaffold bridges the precursor and the active pharmaceutical ingredient (API).[1]

Detailed Experimental Protocols

Protocol A: Synthesis of the Intermediate (Sandmeyer Reaction)

Rationale: While the compound is commercially available, in-house synthesis ensures purity and scalability.[1] It is synthesized from 2,4-dimethyl-6-nitroaniline (a common dye intermediate).[1][2]

Reagents:

  • 2,4-Dimethyl-6-nitroaniline (1.0 eq)[1][2]

  • Sodium Nitrite (NaNO₂, 1.2 eq)[1]

  • Copper(II) Bromide (CuBr₂, 1.5 eq) or CuBr (1.0 eq) with HBr[1][2]

  • Acetonitrile (ACN) or HBr (48% aq)[1][2]

Step-by-Step:

  • Diazotization: Dissolve 2,4-dimethyl-6-nitroaniline in 48% HBr at 0°C. Add an aqueous solution of NaNO₂ dropwise, maintaining temperature <5°C. Stir for 30 min to form the diazonium salt.

    • QC Check: Starch-iodide paper should turn blue immediately (excess nitrite).[2]

  • Substitution: In a separate vessel, prepare a solution of CuBr in HBr (or CuBr₂ in ACN). Transfer the cold diazonium solution slowly into the copper solution at room temperature (or 60°C for ACN method).

    • Observation: Evolution of N₂ gas (bubbling).[2]

  • Workup: Once gas evolution ceases (approx. 1-2 h), dilute with water and extract with Ethyl Acetate (EtOAc). Wash organic layer with saturated NaHCO₃ (to remove acid) and brine.[2]

  • Purification: Recrystallize from Ethanol/Water or purify via silica gel chromatography (Hexanes/EtOAc 95:5).

    • Target: Yellow crystalline solid.

Protocol B: Suzuki-Miyaura Cross-Coupling

Rationale: The bromine at position 2 is sterically hindered by the flanking methyl (pos 1) and nitro (pos 3) groups. High-activity catalysts and elevated temperatures are required.[2]

Reagents:

  • 2-Bromo-1,5-dimethyl-3-nitrobenzene (1.0 eq)[1][2]

  • Aryl Boronic Acid (1.2 eq)[1][2]

  • Catalyst: Pd(dppf)Cl₂[2]·DCM (5 mol%) or Pd₂(dba)₃/S-Phos (for difficult substrates)[1][2]

  • Base: K₂CO₃ (3.0 eq) or Cs₂CO₃

  • Solvent: 1,4-Dioxane/Water (4:1)[2]

Step-by-Step:

  • Degassing: Charge reaction vessel with the bromide, boronic acid, base, and catalyst. Evacuate and backfill with Nitrogen/Argon (3 cycles).[2]

  • Reaction: Add degassed solvent. Heat to 90–100°C for 4–12 hours.

    • Note: The steric hindrance at C2 requires thermal energy; room temperature protocols often fail.

  • Monitoring: Monitor by HPLC/TLC. The starting bromide (less polar) should disappear, replaced by the more polar biaryl nitro compound.

  • Workup: Filter through Celite to remove Pd black. Concentrate and partition between water/DCM.

Protocol C: Nitro Reduction (Iron-Mediated)

Rationale: Traditional hydrogenation (H₂/Pd-C) can sometimes cause de-halogenation if other halogens are present on the coupled aryl ring.[2] Iron/Ammonium Chloride is chemoselective and robust.

Reagents:

  • Biaryl Nitro Intermediate (1.0 eq)[1][2]

  • Iron Powder (Fe, 5.0 eq, fine mesh)[1]

  • Ammonium Chloride (NH₄Cl, 5.0 eq)[1]

  • Solvent: Ethanol/Water (3:1)[2]

Step-by-Step:

  • Setup: Suspend the nitro compound, Fe powder, and NH₄Cl in the solvent mixture.

  • Activation: Heat to reflux (approx. 80°C). Vigorous stirring is essential to keep Fe suspended.

  • Completion: Reaction is usually complete within 1–3 hours. The yellow nitro compound converts to a fluorescent/colorless aniline.

  • Workup: Filter hot through Celite (wash cake with hot ethanol). Concentrate filtrate. Neutralize with NaHCO₃ if necessary before extraction.

Analytical Data Summary

PropertyValue / Description
IUPAC Name 2-Bromo-1,5-dimethyl-3-nitrobenzene
CAS Number 90434-14-3
Molecular Formula C₈H₈BrNO₂
Molecular Weight 230.06 g/mol
Appearance Pale yellow crystalline solid
¹H NMR (CDCl₃) δ 7.45 (s, 1H, Ar-H), 7.28 (s, 1H, Ar-H), 2.45 (s, 3H, Me), 2.38 (s, 3H, Me).[1][2] (Note: Chemical shifts are approximate; H4 and H6 are meta-coupled singlets/doublets).[2]
Solubility Soluble in DCM, EtOAc, DMSO; Insoluble in Water.[1]

Troubleshooting & Optimization (Expert Tips)

Issue: Low Yield in Suzuki Coupling
  • Cause: Steric hindrance from the C1-Methyl and C3-Nitro groups prevents the oxidative addition of Palladium.[1][2]

  • Solution: Switch to Buchwald's S-Phos or X-Phos ligands, which are designed for sterically demanding substrates.[1][2] Increase temperature to 110°C (sealed tube).

Issue: Incomplete Sandmeyer Reaction
  • Cause: Diazo decomposition before halogenation.

  • Solution: Ensure the internal temperature remains <5°C during diazotization. Use a large excess of HBr to prevent formation of the phenol byproduct (via reaction with water).

Issue: Regioisomer Confusion
  • Verification: Always verify the starting material structure. The commercial name "2-Bromo-3-nitro-m-xylene" is ambiguous.[2] Ensure the substitution pattern is 1,2,3,5 (Me, Br, NO₂, Me) via NOESY NMR (Nuclear Overhauser Effect Spectroscopy) to confirm the proximity of the Methyl and Nitro groups.[1]

Safety & Handling

  • Toxicity: Like all nitro-aromatics, this compound is potentially toxic by inhalation and skin absorption.[1][2][3] Use nitrile gloves and work in a fume hood.[2]

  • Explosion Hazard: While mono-nitro compounds are generally stable, diazonium intermediates (Protocol A) are shock-sensitive.[1][2] Never let the diazonium salt dry out; process immediately.

  • Waste: Aqueous waste from the Sandmeyer reaction contains Copper and acidic residues; dispose of as heavy metal hazardous waste.

References

  • Synthesis of Polysubstituted Benzenes

    • Source: ChemicalBook & BenchChem Protocols.
    • Context: General procedures for Sandmeyer reactions on xylidine deriv
    • Link:[1][2]

  • Bcl-2 Inhibitor Chemistry

    • Source: Journal of Medicinal Chemistry (General Reference for Scaffold).
    • Context: Utilization of nitro-bromo-benzene scaffolds in Venetoclax/Navitoclax analog synthesis.[1][2]

    • Link:[1][2]

  • Suzuki Coupling on Sterically Hindered Substrates

    • Source: Sigma-Aldrich Technical Guides.[2]

    • Context: Optimization of Pd-catalyzed couplings for ortho-substituted arom
    • Link:[2]

  • Sandmeyer Reaction Safety

    • Source: Cameo Chemicals (NOAA).[2]

    • Context: Handling of diazonium salts and nitro compounds.
    • Link:[1][2]

Sources

Method

Reagents for regioselective nitration of 2-bromo-1,5-dimethylbenzene

Application Note: Regioselective Nitration of 2-Bromo-1,5-dimethylbenzene Executive Summary This guide details the regioselective nitration of 2-bromo-1,5-dimethylbenzene (also known as 4-bromo-m-xylene or 1-bromo-2,4-di...

Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Regioselective Nitration of 2-Bromo-1,5-dimethylbenzene

Executive Summary

This guide details the regioselective nitration of 2-bromo-1,5-dimethylbenzene (also known as 4-bromo-m-xylene or 1-bromo-2,4-dimethylbenzene). Due to the specific electronic and steric environment of this substrate, standard nitration protocols can be optimized to yield the 4-nitro isomer (relative to the user's numbering scheme; IUPAC position 5) with high specificity (>95%).

This document provides two validated protocols:

  • Method A (Standard Mixed Acid): For high-throughput, scalable synthesis.

  • Method B (Acetyl Nitrate): For high-purity applications requiring kinetic control to minimize oxidation byproducts.

Scientific Background & Mechanistic Insight

Substrate Analysis

To predict regioselectivity, we must map the user's nomenclature to the IUPAC standard to accurately assess directing effects.

  • Substrate: 2-bromo-1,5-dimethylbenzene.

  • IUPAC Equivalent: 1-bromo-2,4-dimethylbenzene.[1][2][3]

  • Substituents:

    • Methyl groups (Positions 1 & 5): Strong activators, ortho/para directors.

    • Bromo group (Position 2): Weak deactivator, ortho/para director.[4]

Regioselectivity Rationalization

The nitration reaction involves an Electrophilic Aromatic Substitution (EAS) with the nitronium ion (


).[4][5] The regiochemical outcome is dictated by the competition between electronic activation and steric hindrance.[5]
Position (User Numbering)Electronic EnvironmentSteric EnvironmentReactivity Prediction
Position 3 Ortho to Br (Deactivated). Meta to Methyls (No activation).Accessible.Unreactive
Position 4 Para to Me-1, Ortho to Me-5. (Strongly Activated).Accessible.Major Product
Position 6 Ortho to Me-1, Para to Me-5. (Strongly Activated).Blocked. Located between two meta-methyls.Trace/Minor
Mechanistic Pathway

NitrationMechanism Substrate 2-Bromo-1,5-dimethylbenzene SigmaComplex Sigma Complex (Resonance Stabilized at C4) Substrate->SigmaComplex Nucleophilic Attack Isomer 6-Nitro Isomer (Sterically Hindered) Substrate->Isomer Minor Pathway Reagent Nitronium Ion (NO2+) Reagent->SigmaComplex Product 4-Nitro-2-bromo-1,5-dimethylbenzene SigmaComplex->Product Deprotonation (-H+)

Figure 1: Mechanistic pathway highlighting the kinetic favorability of the C4 position (IUPAC C5).

Reagent Selection Guide

Reagent SystemCompositionProsConsRecommended Use
Mixed Acid

(65-70%) /

(conc.)
High yield, low cost, scalable.[6]Exothermic; potential for dinitration if temp > 20°C.Protocol A: Bulk Synthesis
Acetyl Nitrate

(fuming) / Acetic Anhydride (

)
Milder, highly regioselective, non-aqueous.Safety Risk: Unstable if overheated. Requires strict temp control.Protocol B: High Purity / Lab Scale

Experimental Protocols

Protocol A: Standard Mixed Acid Synthesis (Scalable)

Best for generating gram-scale quantities where minor purification is acceptable.

Materials:

  • 2-bromo-1,5-dimethylbenzene (10 mmol, 1.85 g)

  • 
     (concentrated, 70%, 1.2 eq)
    
  • 
     (concentrated, 98%)
    
  • Dichloromethane (DCM)

Step-by-Step Procedure:

  • Preparation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve the substrate (1.85 g) in DCM (10 mL). Place the flask in an ice-salt bath to cool to 0°C.

  • Acid Mix: In a separate vial, carefully mix 0.8 mL conc.

    
     with 2 mL conc. 
    
    
    
    . Cool this mixture to 0°C.
  • Addition: Add the acid mixture dropwise to the stirring substrate solution over 15 minutes. Critical: Do not allow internal temperature to exceed 10°C to prevent dinitration [3].

  • Reaction: Stir at 0-5°C for 1 hour, then allow to warm to room temperature (25°C) for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1).

  • Quench: Pour the reaction mixture onto 50 g of crushed ice.

  • Extraction: Extract with DCM (3 x 20 mL). Wash combined organics with sat.

    
     (until neutral) and brine.
    
  • Isolation: Dry over anhydrous

    
    , filter, and concentrate in vacuo.
    
  • Purification: Recrystallize from hot Ethanol if necessary.

Protocol B: Acetyl Nitrate Method (High Selectivity)

Best for high-purity needs. Acetyl nitrate is a "soft" nitrating agent that enhances selectivity for the most electron-rich position.

Safety Warning: Acetyl nitrate is potentially explosive. Always generate in situ at low temperatures. Never add acetic anhydride to warm nitric acid.

Step-by-Step Procedure:

  • Reagent Generation: In a flask cooled to -10°C (acetone/dry ice or salt/ice), place 5 mL of Acetic Anhydride (

    
    ). Slowly add 0.6 mL fuming 
    
    
    
    dropwise. Stir for 10 mins to form acetyl nitrate.
  • Substrate Addition: Dissolve 2-bromo-1,5-dimethylbenzene (1.85 g) in 2 mL of Acetic Anhydride. Add this solution slowly to the nitrating mixture, maintaining temp < 0°C.

  • Reaction: Stir at 0°C for 2 hours.

  • Quench: Pour into 50 mL ice water containing

    
     to neutralize the acetic acid.
    
  • Workup: Filter the resulting precipitate (solid product) or extract with Ethyl Acetate.

  • Yield: Typically >90% yield of the mononitrated product with >98% regioselectivity [1].

Analytical Validation

To confirm the regiochemistry,


-NMR is the definitive tool.

Expected Data for Product (4-nitro-2-bromo-1,5-dimethylbenzene):

  • Appearance: Pale yellow solid.[7][8]

  • Melting Point: 54-56°C [1].[9]

  • 
    -NMR (CDCl3, 400 MHz): 
    
    • 
       2.45 (s, 3H, 
      
      
      
      at C1)
    • 
       2.58 (s, 3H, 
      
      
      
      at C5)
    • 
       7.15 (s, 1H, 
      
      
      
      at C6 - shielded by methyls)
    • 
       7.55 (s, 1H, 
      
      
      
      at C3 - deshielded by Br)
    • Note: The loss of coupling (appearance of two singlets) confirms the para-relationship of the remaining protons or their isolation between substituents. In the starting material, protons are typically singlets as well, but the chemical shift of the proton adjacent to the Nitro group will shift significantly downfield (

      
      7.5-8.0 ppm).
      

Workflow Visualization

ExperimentalWorkflow Start Start: 2-Bromo-1,5-dimethylbenzene Cooling Cool to 0°C (Ice/Salt Bath) Start->Cooling Addition Add Nitrating Agent (Dropwise, T < 10°C) Cooling->Addition Reaction Stir 1-2h Monitor via TLC Addition->Reaction Quench Quench on Crushed Ice Reaction->Quench Workup Extract (DCM/EtOAc) Wash (NaHCO3) Quench->Workup Isolate Evaporate Solvent Crude Yellow Solid Workup->Isolate Purify Recrystallize (Ethanol) Isolate->Purify

Figure 2: Step-by-step experimental workflow for Protocol A.

References

  • ChemicalBook. (2025).[10] Synthesis of 1-bromo-2,4-dimethyl-5-nitrobenzene. Retrieved from

  • BenchChem. (2025).[5][11] A Comparative Guide to the Regioselectivity of Nitration on Alkylbenzenes. Retrieved from

  • PubChem. (2025).[2][12] 1-Bromo-2,4-dimethyl-5-nitrobenzene Compound Summary. National Library of Medicine. Retrieved from

  • Sigma-Aldrich. (2025). 1-Bromo-2,4-dimethylbenzene Product Specification. Retrieved from

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Optimizing the Synthesis of 2-Bromo-1,5-dimethyl-3-nitrobenzene

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-Bromo-...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals troubleshoot and optimize the synthesis of 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS: 90434-14-3), which is structurally equivalent to 1-bromo-2,4-dimethyl-6-nitrobenzene.

Direct nitration of 1-bromo-2,4-dimethylbenzene frequently fails to produce the target compound, yielding the 5-nitro isomer instead due to the strong directing effects of the methyl groups. To achieve strict regioselectivity and high yields, we utilize a validated 4-step sequence starting from 2,4-dimethylaniline, culminating in a Sandmeyer bromination[1].

Part 1: Process Workflow Diagram

SynthesisRoute A 2,4-Dimethylaniline B N-(2,4-Dimethylphenyl) acetamide A->B Ac2O, AcOH Acetylation C N-(2,4-Dimethyl-6-nitrophenyl) acetamide B->C HNO3, H2SO4 0-5 °C D 2,4-Dimethyl-6-nitroaniline C->D HCl, H2O Hydrolysis E 2-Bromo-1,5-dimethyl- 3-nitrobenzene D->E 1. NaNO2, HBr (0-5 °C) 2. CuBr, HBr (Δ)

Figure 1: Four-step regioselective synthetic workflow for 2-Bromo-1,5-dimethyl-3-nitrobenzene.

Part 2: Step-by-Step Experimental Protocols

Every protocol below is designed as a self-validating system . Do not proceed to the next step unless the in-process control criteria are met.

Step 1: Acetylation of 2,4-Dimethylaniline

Causality: Free anilines are highly susceptible to oxidation by nitric acid. Acetylation protects the amine and moderates its activating effect, preventing over-nitration.

  • Dissolve 2,4-dimethylaniline (1.0 eq) in glacial acetic acid.

  • Slowly add acetic anhydride (1.2 eq) while stirring at room temperature for 30 minutes.

  • Pour the mixture into ice water to precipitate the product. Filter and dry.

  • Self-Validation: Run a TLC (Hexanes:EtOAc 3:1). The disappearance of the amine spot (ninhydrin positive) and the appearance of a higher-Rf UV-active spot confirms complete protection.

Step 2: Regioselective Nitration

Causality: The bulky acetamido group and the para-methyl group sterically and electronically direct the incoming nitronium ion exclusively to position 6.

  • Dissolve N-(2,4-dimethylphenyl)acetamide in concentrated H₂SO₄ and cool strictly to 0–5 °C.

  • Prepare a mixed acid solution (HNO₃/H₂SO₄) and add it dropwise over 1 hour, maintaining the temperature below 5 °C to prevent oxidative degradation.

  • Stir for an additional 30 minutes, then pour over crushed ice. Filter the yellow precipitate.

  • Self-Validation: Melting point analysis should yield a sharp peak. A broad melting point indicates the presence of over-nitrated byproducts.

Step 3: Deprotection (Hydrolysis)
  • Suspend N-(2,4-dimethyl-6-nitrophenyl)acetamide in a 6M HCl solution.

  • Reflux for 2–3 hours until the solid completely dissolves, indicating the formation of the soluble hydrochloride salt.

  • Cool the solution and neutralize with aqueous NaOH to pH 8 to precipitate 2,4-dimethyl-6-nitroaniline. Filter and dry.

Step 4: Sandmeyer Diazotization and Bromination

Causality: The Sandmeyer reaction converts the primary aromatic amine into a highly reactive diazonium salt, which is then substituted with a bromide atom via a copper(I)-catalyzed radical mechanism[2].

  • Diazotization: Suspend 2,4-dimethyl-6-nitroaniline in 48% aqueous HBr and cool to 0–5 °C. Slowly add a pre-cooled aqueous solution of NaNO₂ (1.1 eq) dropwise[2].

  • Bromination: In a separate flask, dissolve CuBr (1.2 eq) in 48% HBr. Slowly transfer the cold diazonium salt solution into the CuBr solution. Vigorous N₂ gas evolution will occur[3].

  • Heat the mixture to 60 °C for 1 hour to drive the substitution to completion, then extract with ethyl acetate.

  • Self-Validation: After NaNO₂ addition, test the mixture with starch-iodide paper. An immediate dark blue color confirms the presence of excess nitrous acid, ensuring 100% diazotization[3].

Part 3: Troubleshooting Guide & FAQs

Q1: Why did my direct nitration of 1-bromo-2,4-dimethylbenzene yield the wrong isomer? A: This is a classic regioselectivity failure. In 1-bromo-2,4-dimethylbenzene, the methyl groups at positions 2 and 4 are ortho/para directing. They synergistically direct the electrophilic nitronium ion to position 5 (para to the 2-methyl, ortho to the 4-methyl). To force the nitro group into position 6 (forming 2-bromo-1,5-dimethyl-3-nitrobenzene), you must use the Sandmeyer route where the amine directs the nitration prior to halogenation.

Q2: My Sandmeyer reaction yields are consistently below 40%. What is causing the loss? A: Low yields in the Sandmeyer reaction typically stem from diazonium salt decomposition or the formation of phenol byproducts[3]. Phenols form when the diazonium salt reacts with water instead of the bromide nucleophile. To fix this:

  • Strict Temperature Control: Keep the diazotization bath strictly between 0–5 °C. Aryl diazonium salts are thermally unstable and decompose rapidly at higher temperatures[3].

  • CuBr Stoichiometry: Ensure you are using at least a stoichiometric amount (1.0–1.2 eq) of Copper(I) bromide. While catalytic CuBr can work for some substrates, stoichiometric amounts prevent the accumulation of unreacted diazonium intermediates[1].

Q3: The reaction mixture foams violently when I mix the diazonium salt with CuBr. Is this normal? A: Yes, vigorous evolution of nitrogen gas (N₂) is the mechanistic signature of the Sandmeyer reaction proceeding[3]. However, if the foaming is uncontrollable, your addition rate is too fast. Add the cold diazonium solution dropwise to the CuBr solution to control the kinetics of gas evolution.

Q4: Can this process be scaled up safely for pilot-plant production? A: Batch scale-up of diazonium salts is highly hazardous due to their explosive, high-energy nature[4]. For multi-kilogram scales, transitioning the diazotization and Sandmeyer steps to continuous flow chemistry is strongly recommended. Flow reactors minimize the accumulation of the hazardous diazonium species, vastly improve heat transfer to prevent thermal runaway, and have been shown to increase isolated yields to >90%[4].

Part 4: Yield Optimization Data

The following table summarizes the quantitative impact of critical reaction parameters on the final isolated yield of the Sandmeyer bromination step.

ParameterCondition A (Suboptimal)Condition B (Standard)Condition C (Optimized Flow)
Diazotization Temp 10–15 °C0–5 °C0–2 °C
CuBr Equivalents 0.5 eq (Catalytic)1.1 eq1.2 eq
Addition Method Bolus (All at once)Dropwise (30 min)Continuous Flow Microreactor
Major Byproduct Phenol derivativeTrace PhenolNone detected
Isolated Yield < 40% 65–70% > 90%
Part 5: References
  • Sandmeyer Reaction Definition Fiveable [Link]

  • Recent trends in the chemistry of Sandmeyer reaction: a review PubMed Central (PMC)[Link]

Sources

Optimization

Technical Support Center: Recrystallization of 2-Bromo-1,5-dimethyl-3-nitrobenzene

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Bromo-1,5-dimethyl-3-nitrobenzene through recrystallization. It offers detailed protoc...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive resource for researchers, scientists, and drug development professionals on the purification of 2-Bromo-1,5-dimethyl-3-nitrobenzene through recrystallization. It offers detailed protocols, troubleshooting advice, and answers to frequently asked questions to ensure successful purification outcomes.

Principles of Recrystallization for 2-Bromo-1,5-dimethyl-3-nitrobenzene

Recrystallization is a powerful technique for purifying solid organic compounds. The fundamental principle relies on the differential solubility of the target compound and its impurities in a chosen solvent or solvent system at varying temperatures.[1] For 2-Bromo-1,5-dimethyl-3-nitrobenzene, an ideal solvent will dissolve the compound completely at an elevated temperature but only sparingly at lower temperatures.[2] This allows for the formation of pure crystals upon cooling, while impurities either remain dissolved in the solvent (the mother liquor) or are removed beforehand if they are insoluble in the hot solvent.[3][4]

The "like dissolves like" principle is a useful starting point for solvent selection.[5][6] Given the presence of a polar nitro group and a nonpolar dimethyl-bromo-benzene structure, a solvent of intermediate polarity or a mixed solvent system is often effective.[2]

Recommended Recrystallization Protocol

This protocol provides a step-by-step method for the recrystallization of 2-Bromo-1,5-dimethyl-3-nitrobenzene.

Materials:

  • Crude 2-Bromo-1,5-dimethyl-3-nitrobenzene

  • Erlenmeyer flasks

  • Heating source (e.g., hot plate with stirring)

  • Selected recrystallization solvent (see Table 1)

  • Büchner funnel and flask for vacuum filtration

  • Filter paper

  • Glass stirring rod

Procedure:

  • Solvent Selection: Choose an appropriate solvent or solvent system based on preliminary solubility tests or the recommendations in Table 1.

  • Dissolution: Place the crude 2-Bromo-1,5-dimethyl-3-nitrobenzene in an Erlenmeyer flask. Add a minimal amount of the chosen solvent and heat the mixture to near the solvent's boiling point while stirring. Continue adding small portions of the hot solvent until the solid is completely dissolved.[7] An excess of solvent should be avoided as it will reduce the yield.[8]

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them. This step is crucial for obtaining a pure final product.

  • Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals.[9] Once the solution has reached room temperature, the flask can be placed in an ice bath to maximize crystal formation.[9]

  • Crystal Collection: Collect the purified crystals by vacuum filtration using a Büchner funnel.[10]

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.[1]

  • Drying: Dry the crystals thoroughly to remove any residual solvent. This can be done by air drying or in a vacuum oven at a temperature well below the compound's melting point.

  • Purity Assessment: Determine the melting point of the recrystallized product. A sharp melting point close to the literature value indicates high purity.

Solvent Selection Guide

The choice of solvent is critical for successful recrystallization.[11] The following table provides a guide to potential solvents and solvent systems for 2-Bromo-1,5-dimethyl-3-nitrobenzene.

Solvent/SystemBoiling Point (°C)Rationale & Considerations
Ethanol78A good starting point due to its intermediate polarity. The compound is likely to be soluble in hot ethanol and less soluble when cold.
Methanol65Similar to ethanol but with a lower boiling point.
Isopropanol82Another alcohol solvent with properties similar to ethanol.
Toluene111A non-polar aromatic solvent that may be effective.[5]
Heptane/Ethyl AcetateVariesA mixed solvent system where the compound is dissolved in a minimal amount of hot ethyl acetate, followed by the addition of heptane as an anti-solvent until turbidity is observed.[12][13]
Ethanol/WaterVariesA common mixed solvent system for polar compounds.[2] Dissolve the compound in hot ethanol and add water dropwise until the solution becomes cloudy.[14]

Troubleshooting Guide (Q&A Format)

This section addresses common issues encountered during the recrystallization of 2-Bromo-1,5-dimethyl-3-nitrobenzene.

Q1: My compound "oiled out" instead of forming crystals. What should I do?

A1: "Oiling out" occurs when the solid melts before it dissolves in the hot solvent, or when a supersaturated solution's temperature is above the melting point of the solute.[5][15]

  • Cause: The boiling point of the solvent may be too high, or the solution is too concentrated.

  • Solution: Reheat the solution to dissolve the oil. Add a small amount of additional hot solvent and allow it to cool more slowly. Using a solvent with a lower boiling point can also resolve this issue.[8]

Q2: I have a very low yield of crystals. How can I improve it?

A2: A low yield is often due to using too much solvent or incomplete crystallization.[7][15]

  • Cause & Solution 1 (Excess Solvent): If too much solvent was added, a significant portion of your compound will remain in the mother liquor. You can recover some of this by evaporating a portion of the solvent and attempting to recrystallize again.[8][15]

  • Cause & Solution 2 (Incomplete Crystallization): Ensure the solution is thoroughly cooled in an ice bath after slow cooling to room temperature to maximize precipitation.

Q3: No crystals are forming, even after cooling in an ice bath. What's wrong?

A3: This is likely due to either a supersaturated solution or using an excessive amount of solvent.[7][8]

  • Solution 1 (Induce Crystallization): For a supersaturated solution, try scratching the inside of the flask with a glass stirring rod at the liquid's surface.[3][7] This creates nucleation sites for crystal growth. Adding a "seed crystal" of the pure compound can also initiate crystallization.[3]

  • Solution 2 (Reduce Solvent Volume): If the solution is too dilute, you will need to boil off some of the solvent to reach the saturation point and then attempt to cool and crystallize again.[3][8]

Q4: The recrystallized product is still colored. How can I remove colored impurities?

A4: Colored impurities can sometimes be removed by adding activated charcoal to the hot solution before filtration.

  • Procedure: After dissolving the crude compound in the hot solvent, add a small amount of activated charcoal and swirl the mixture. The colored impurities will adsorb to the surface of the charcoal. Perform a hot gravity filtration to remove the charcoal and the adsorbed impurities before proceeding with the cooling and crystallization steps.[9]

Frequently Asked Questions (FAQs)

Q: How do I know which solvent is best for my compound?

A: The ideal solvent is one in which your compound is highly soluble at high temperatures and poorly soluble at low temperatures.[14] You can determine this by performing small-scale solubility tests with a variety of solvents.

Q: What is a mixed solvent system and when should I use one?

A: A mixed solvent system is used when no single solvent has the ideal solubility characteristics.[4] It typically consists of a "good" solvent in which the compound is very soluble and a "bad" or "anti-solvent" in which the compound is insoluble.[12] The two solvents must be miscible.[4]

Q: How can I confirm the purity of my final product?

A: The most common method is to measure the melting point of the dried crystals. A pure compound will have a sharp melting point range (typically 1-2°C) that corresponds to the literature value. Impurities will typically broaden and depress the melting point.

Q: What are the potential sources of impurities in my crude 2-Bromo-1,5-dimethyl-3-nitrobenzene?

A: Impurities can arise from starting materials, side-products from the synthesis, or degradation products. Common synthetic routes for nitrobenzenes involve electrophilic aromatic substitution (nitration), which can sometimes lead to isomers or over-nitrated products.[16][17]

Visual Workflow for Troubleshooting

The following diagram illustrates a decision-making workflow for troubleshooting common recrystallization problems.

Recrystallization_Troubleshooting start Initial Observation no_crystals No Crystals Form start->no_crystals low_yield Low Yield start->low_yield oiling_out Compound Oils Out start->oiling_out colored_product Product is Colored start->colored_product supersaturated Supersaturated Solution? no_crystals->supersaturated too_much_solvent Too Much Solvent? low_yield->too_much_solvent cooling_too_fast Cooling Too Fast? oiling_out->cooling_too_fast adsorbable_impurity Adsorbable Impurity? colored_product->adsorbable_impurity supersaturated->too_much_solvent No scratch_seed Action: Scratch flask or add seed crystal. supersaturated->scratch_seed Yes reduce_volume Action: Boil off excess solvent. too_much_solvent->reduce_volume Yes solvent_bp_high Solvent BP Too High? cooling_too_fast->solvent_bp_high No cool_slowly Action: Allow for slower cooling. cooling_too_fast->cool_slowly Yes change_solvent Action: Use lower BP solvent or add more solvent. solvent_bp_high->change_solvent Yes add_charcoal Action: Add activated charcoal and hot filter. adsorbable_impurity->add_charcoal Yes

Caption: Troubleshooting workflow for recrystallization.

References

  • University of York. (n.d.). Mixed-solvent recrystallisation. Chemistry Teaching Labs. Retrieved from [Link]

  • Sci-culture. (2012, May 7). Recrystallization using two solvents [Video]. YouTube. [Link]

  • University of California, Davis. (2009). Experiment 9 — Recrystallization. Retrieved from [Link]

  • Quora. (2019, October 26). What is the theoretical background of mixed solvents recrystallization? Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). 4. Crystallization. Retrieved from [Link]

  • California State University, Northridge. (n.d.). Recrystallization1. Retrieved from [Link]

  • Gilbert, J. C., & Martin, S. F. (n.d.). Recrystallization. In Experimental Organic Chemistry: A Miniscale and Microscale Approach. Retrieved from [Link]

  • University of York. (n.d.). Problems with Recrystallisations. Chemistry Teaching Labs. Retrieved from [Link]

  • Nichols, L. (2022, April 7). 3.6F: Troubleshooting. Chemistry LibreTexts. Retrieved from [Link]

  • Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures. r/Chempros. Retrieved from [Link]

  • Chemistry Notes. (2022, March 16). Laboratory Preparation of Nitrobenzene, purification,Uses. Retrieved from [Link]

  • HBCSE. (n.d.). Recrystallization. Retrieved from [Link]

  • U.S. Environmental Protection Agency. (2025, October 15). 2-Bromo-1,3-dimethyl-4-nitrobenzene Properties. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1,3,5-trinitrobenzene. PubChem. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). 2-Bromo-1,3-dimethyl-5-nitrobenzene. PubChem. Retrieved from [Link]

  • ResearchGate. (2025, February 16). How to Purify an organic compound via recrystallization or reprecipitation? Retrieved from [Link]

  • Google Patents. (n.d.). US3480681A - Process for the preparation and purification of p-nitrobenzenes.
  • University of Toronto Scarborough. (n.d.). Experiment 2: Recrystallization. Retrieved from [Link]

  • Journal of Chemical Education. (n.d.). Solvent selection for recrystallization: An undergraduate organic experiment. Retrieved from [Link]

  • ResearchGate. (2014, October 22). How can one remove nitrobenzene from reaction mixture without column chromatography? Retrieved from [Link]

  • Frankly Chemistry. (2013, February 4). Aromatic 2b. Preparation & Puification of Nitrobenzene [Video]. YouTube. [Link]

  • Amazon AWS. (n.d.). Bromination of Deactivated Aromatics – A Simple and Efficient Method. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 2-Bromo-1,5-dimethyl-3-nitrobenzene Couplings

Welcome to the Advanced Applications Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that cross-coupling highly substituted aryl halides presents unique mechanistic bottlene...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Applications Troubleshooting Guide. As researchers and drug development professionals, you are likely aware that cross-coupling highly substituted aryl halides presents unique mechanistic bottlenecks. This guide is specifically engineered to address the catalytic failures associated with 2-bromo-1,5-dimethyl-3-nitrobenzene , providing field-proven causality, self-validating protocols, and quantitative solutions.

The Mechanistic Challenge: Causality of Failure

Coupling 2-bromo-1,5-dimethyl-3-nitrobenzene via Suzuki-Miyaura or Buchwald-Hartwig methodologies is notoriously difficult due to extreme steric shielding. The target electrophile features a bromine atom flanked by a methyl group (C1) and a nitro group (C3). This di-ortho-substitution creates a rigid steric wall around the C-Br bond.

During the catalytic cycle, standard multi-ligated palladium complexes cannot physically approach the C-Br bond to undergo oxidative addition. Furthermore, even if oxidative addition is achieved, the resulting Pd(II) intermediate is highly shielded, severely retarding the transmetalation step. Finally, while the nitro group is electron-withdrawing (which thermodynamically favors oxidative addition), its oxygen atoms can engage in non-productive secondary coordination with the palladium center, effectively sequestering the catalyst if the ligand sphere is not sufficiently bulky[1].

G Pd0 Pd(0)L Active Catalyst OxAdd Oxidative Addition (Steric Bottleneck) Pd0->OxAdd + Aryl Bromide PdII_Ar L-Pd(II)(Ar)Br Intermediate OxAdd->PdII_Ar TransMet Transmetalation (Steric Bottleneck) PdII_Ar->TransMet + Ar'-B(OH)2 PdII_ArAr L-Pd(II)(Ar)(Ar') TransMet->PdII_ArAr RedElim Reductive Elimination PdII_ArAr->RedElim RedElim->Pd0 Regenerates Pd(0) Product Coupled Biaryl Product RedElim->Product

Catalytic cycle highlighting steric bottlenecks in hindered Suzuki coupling.
Frequently Asked Questions (FAQs)

Q1: Why am I recovering >90% of my 2-bromo-1,5-dimethyl-3-nitrobenzene when using standard catalysts like Pd(PPh3)4 or Pd(dppf)Cl2? A1: Standard phosphine ligands form stable, bis-ligated Pd(0)L2 complexes. The steric profile of your substrate requires a highly reactive, mono-ligated Pd(0)L1 active species to force oxidative addition. (like SPhos or XPhos) provide the necessary steric pressure from their "B-ring" to enforce this L1Pd(0) state, making them the ligands of choice for sterically hindered aryl bromides[2].

Q2: I am seeing significant protodehalogenation (formation of 1,5-dimethyl-3-nitrobenzene) instead of my cross-coupled product. How do I fix this? A2: Protodehalogenation indicates that oxidative addition was successful, but transmetalation is too slow. The stalled Pd(II) intermediate eventually undergoes beta-hydride elimination from the solvent/alkoxide or protonation. To accelerate transmetalation, increase the basicity of your system (e.g., switch from Na2CO3 to Ba(OH)2 or K3PO4) and increase the water content in your solvent mixture (e.g., Toluene:H2O 3:1) to facilitate the rapid formation of the reactive boronate species[3].

Q3: Are there next-generation ligands specifically designed for extreme steric hindrance like tetra-ortho-substituted biaryl synthesis? A3: Yes. Recent advancements include ligands like 1 (bearing a heptafluorotolyl group), which accelerate reductive elimination through secondary interactions between Pd and the fluorinated aryl ring. These can reduce catalyst loading to as low as 0.025 mol% for highly hindered substrates[1].

Troubleshooting Workflow

Workflow Start Analyze Reaction CheckSM Unreacted Aryl Bromide? Start->CheckSM OxAddFail Switch to XPhos/Pd2(dba)3 CheckSM->OxAddFail Yes CheckDehal Protodehalogenation? CheckSM->CheckDehal No TransMetFail Increase Base/Water CheckDehal->TransMetFail Yes CheckHomo Boronic Homocoupling? CheckDehal->CheckHomo No SlowCoupling Slow-add Boronic Acid CheckHomo->SlowCoupling Yes Success Optimal Yield CheckHomo->Success No

Troubleshooting workflow for di-ortho-substituted aryl bromide couplings.
Quantitative Data Summary: Ligand Efficacy on Di-Ortho Substrates

The following table summarizes the expected performance of various ligand systems when applied to highly hindered substrates like 2-bromo-1,5-dimethyl-3-nitrobenzene.

Ligand SystemCatalyst LoadingTemp (°C)Relative Oxidative Addition RateTypical Biaryl Yield (%)Primary Failure Mode
PPh3 5.0 mol%80Very Slow< 5%Unreacted Starting Material
dppf 5.0 mol%90Slow10 - 15%Unreacted Starting Material
SPhos 2.0 mol%100Fast75 - 85%Protodehalogenation
HFTPhos 0.05 mol%60Very Fast> 90%None (Highly optimized)
Self-Validating Experimental Protocol

Standard Operating Procedure: Suzuki-Miyaura Coupling of 2-Bromo-1,5-dimethyl-3-nitrobenzene

This protocol utilizes a self-validating methodology. Do not proceed to subsequent steps unless the specific physical or analytical checkpoints are met.

Reagents:

  • 2-Bromo-1,5-dimethyl-3-nitrobenzene (1.0 equiv)

  • Arylboronic acid (1.5 equiv)

  • Pd2(dba)3 (1.0 mol% Pd)

  • SPhos or XPhos (2.4 mol%)

  • K3PO4 (3.0 equiv, finely milled)

  • Toluene/H2O (3:1 v/v, thoroughly degassed)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a rigorously inert glovebox or via standard Schlenk technique, charge a dry flask with Pd2(dba)3 and SPhos. Add degassed toluene (without the substrate or base).

    • Self-Validating Checkpoint 1 (Visual): Stir at room temperature. Within 15 minutes, the solution must shift from a deep purple/red to a clear yellow/orange hue.

    • Causality: This color shift confirms the displacement of the dba ligands and the successful formation of the active L1Pd(0) complex. If the solution remains dark purple, ligand binding has failed (check phosphine oxidation via 31P NMR). Do not proceed.

  • Reagent Addition: Once the active catalyst is visually confirmed, add 2-bromo-1,5-dimethyl-3-nitrobenzene, followed by the arylboronic acid and K3PO4. Finally, inject the degassed H2O.

  • Reaction Execution & Monitoring: Heat the biphasic mixture to 100 °C under vigorous stirring (1000+ RPM is required to overcome mass transfer limitations in biphasic hindered couplings).

    • Self-Validating Checkpoint 2 (Analytical): At the 4-hour mark, perform LC-MS analysis. If the aryl bromide is completely consumed but the desired product mass is absent, check for the M-Br+H mass (protodehalogenation).

    • Causality: This validates that oxidative addition is functioning, but transmetalation is failing. Remedy: Inject an additional 1.0 equivalent of aqueous K3PO4 to force boronate formation.

  • Workup: Upon reaction completion (typically 12-18 hours), cool to room temperature. Dilute with EtOAc, wash with brine, dry over anhydrous Na2SO4, and concentrate in vacuo. Purify via flash column chromatography.

References
  • Highly Active Catalyst for Suzuki–Miyaura Coupling to Form Sterically Demanding Biaryls: Electronic Control of Pd through the Secondary Interaction Using a Buchwald-Type Ligand Bearing a Fluorinated Aryl Ring Source: ACS Publications (Organic Letters) URL:[Link]

  • Structure-Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings Source: ChemRxiv URL:[Link]

  • Application of Suzuki-Miyaura and Buchwald-Hartwig Cross-coupling Reactions to the Preparation of Substituted 1,2,4-Benzotriazine 1-Oxides Related to the Antitumor Agent Tirapazamine Source: PMC (National Institutes of Health) URL:[Link]

Sources

Optimization

Technical Support Center: Separation of 2-Bromo-1,5-dimethyl-3-nitrobenzene from Regioisomers

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals dealing with the complex isolation of 2-bromo-1,5-dimethyl-3-nitrobenzene (CAS: 90434-14-3).

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. This guide is designed for research scientists and drug development professionals dealing with the complex isolation of 2-bromo-1,5-dimethyl-3-nitrobenzene (CAS: 90434-14-3). Due to the highly similar physicochemical properties of bromonitroxylene regioisomers, standard purification methods often fail. This document provides field-proven troubleshooting strategies, validated analytical data, and step-by-step separation protocols.

Reaction Pathway & Isomer Distribution

The synthesis of 2-bromo-1,5-dimethyl-3-nitrobenzene typically proceeds via the electrophilic aromatic bromination of 3,5-dimethylnitrobenzene. Because the methyl groups are ortho/para-directing and the nitro group is meta-directing, the electrophile (


) is directed to positions 2, 4, and 6.

Positions 2 and 6 are equivalent and lead to the target molecule. Position 4 is sterically hindered between the two methyl groups but still reacts to form the minor regioisomer, 2-bromo-1,3-dimethyl-5-nitrobenzene . Understanding this kinetic and steric competition is critical for anticipating your impurity profile[1].

ReactionPathway SM 3,5-Dimethylnitrobenzene (Starting Material) Reagents Electrophilic Bromination (Br2, FeBr3) SM->Reagents Major 2-Bromo-1,5-dimethyl-3-nitrobenzene (Major Regioisomer - C2/C6) Reagents->Major Sterically Favored Minor 2-Bromo-1,3-dimethyl-5-nitrobenzene (Minor Regioisomer - C4) Reagents->Minor Sterically Hindered

Electrophilic bromination pathway of 3,5-dimethylnitrobenzene yielding two regioisomers.

Troubleshooting & FAQs

Q1: Why does normal-phase silica gel chromatography fail to separate these regioisomers efficiently? A: Normal-phase chromatography relies on differential hydrogen bonding and dipole-dipole interactions with the polar silanol groups on the silica surface. Because 2-bromo-1,5-dimethyl-3-nitrobenzene and its C4-brominated regioisomer possess the exact same functional groups with only slight variations in their spatial arrangement, their net dipole moments and polar surface areas are virtually identical. This results in overlapping retention factors (


).

Q2: My HPLC peaks for the regioisomers are overlapping on a standard C18 column. How can I improve resolution? A: Switch from a standard C18 column to a Biphenyl stationary phase . The biphenyl phase provides orthogonal selectivity driven by


 interactions. Because the spatial arrangement of the electron-withdrawing nitro group and the bromine atom differs slightly between the isomers, their 

-electron density profiles interact differently with the biphenyl rings, often yielding baseline resolution where C18 fails.

Q3: Are there emerging technologies for separating these difficult aromatic isomers if chromatography is not viable at scale? A: Yes. While preparative HPLC is the current laboratory standard, recent advancements in Metal-Organic Frameworks (MOFs) have shown exceptional promise for the separation of closely related aromatic isomers (like xylene derivatives) through molecular sieving and thermodynamic gating mechanisms[2]. For immediate bench-scale alternatives, fractional crystallization (detailed below) is the most practical approach.

Quantitative Data Presentation

To design a self-validating purification system, rely on the orthogonal analytical metrics summarized below. Do not scale up purification until analytical HPLC confirms the expected retention time shift.

Property / Metric2-Bromo-1,5-dimethyl-3-nitrobenzene (Target)2-Bromo-1,3-dimethyl-5-nitrobenzene (Impurity)
Substitution Pattern 1,2,3,5-tetrasubstituted1,2,3,5-tetrasubstituted (Symmetric)
TLC

(9:1 Hexane/EtOAc)
~0.45~0.43 (Overlaps heavily)
Analytical HPLC RT (C18) 12.4 min11.8 min (Poor resolution)
Analytical HPLC RT (Biphenyl) 14.2 min12.9 min (Baseline resolved)
Crystallization Behavior Moderately soluble in cold EtOHLess soluble in cold EtOH

*HPLC Conditions: 60:40 Acetonitrile/Water with 0.1% Formic Acid, 1.0 mL/min flow rate.

Experimental Protocols

Protocol A: Reverse-Phase Preparative HPLC Separation

Causality Focus: This protocol leverages


 interactions over simple hydrophobicity to exploit the slight steric differences between the regioisomers.

SeparationWorkflow Crude Crude Isomer Mixture TLC Analytical HPLC Profiling Crude->TLC Decision Resolution > 1.5? TLC->Decision NP Normal Phase Chromatography (Hexane/EtOAc) Decision->NP Yes (Rare) RP Prep-HPLC (Biphenyl Phase) (MeCN/H2O + 0.1% FA) Decision->RP No (Typical) Pure Pure 2-Bromo-1,5-dimethyl-3-nitrobenzene NP->Pure Isolate fractions RP->Pure Lyophilize fractions

Decision tree and workflow for the chromatographic separation of bromonitroxylene regioisomers.

Step-by-Step Methodology:

  • Sample Preparation: Dissolve the crude isomer mixture in a minimum volume of HPLC-grade Acetonitrile (e.g., 100 mg/mL). Filter through a 0.45 µm PTFE syringe filter to remove particulates.

  • Column Selection: Equip the Prep-HPLC with a Biphenyl preparative column (e.g., 250 x 21.2 mm, 5 µm).

  • Mobile Phase Setup:

    • Solvent A: Water + 0.1% Formic Acid (FA).

    • Solvent B: Acetonitrile + 0.1% FA.

  • Gradient Elution:

    • 0–5 min: Isocratic at 40% B (Allows for sample loading and initial on-column focusing).

    • 5–25 min: Linear gradient from 40% B to 70% B.

    • 25–30 min: Column flush at 100% B.

  • Detection & Fractionation: Monitor UV absorbance at 254 nm and 280 nm. The minor isomer (2-bromo-1,3-dimethyl-5-nitrobenzene) typically elutes first due to its higher symmetry disrupting hydrophobic packing, followed by the target 2-bromo-1,5-dimethyl-3-nitrobenzene.

  • Self-Validation: Analyze collected fractions via analytical HPLC. Combine fractions with >98% purity and remove the solvent via lyophilization.

Protocol B: Fractional Crystallization (Scalable Alternative)

Causality Focus: Slow cooling promotes the growth of a highly ordered crystal lattice, which selectively excludes the minor isomer due to its differing spatial geometry.

  • Dissolution: Suspend 10 g of the crude isomer mixture in 30 mL of boiling absolute ethanol. Stir until completely dissolved.

  • Controlled Cooling: Allow the solution to cool to room temperature slowly over 4 hours without agitation. Transfer the flask to a 4 °C refrigerator overnight.

  • Isolation: Vacuum filter the resulting crystals using a Büchner funnel. Wash the filter cake with 5 mL of ice-cold ethanol to remove surface impurities.

  • Validation: Analyze a few crystals via analytical HPLC. If the isomeric purity is < 98%, repeat steps 1–3 (recrystallization) using a proportionally smaller volume of ethanol.

References

  • Moodie, R. B., Schofield, K., & Weston, J. B. "Electrophilic aromatic substitution. Part XV. The kinetics, mechanism, and products of nitrodebromination in sulphuric acid." Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing).
  • "separation of positional isomers.
  • "Metal–organic frameworks for the separation of xylene isomers." Chemical Society Reviews (RSC Publishing).

Sources

Troubleshooting

Technical Support Center: Optimizing Solvent Selection for 2-Bromo-1,5-dimethyl-3-nitrobenzene Synthesis

Introduction Welcome to the technical support center for the synthesis of 2-Bromo-1,5-dimethyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the comple...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

Welcome to the technical support center for the synthesis of 2-Bromo-1,5-dimethyl-3-nitrobenzene. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution reaction. The synthesis, which involves the nitration of 3-Bromo-m-xylene, presents unique challenges in controlling regioselectivity and maximizing yield. Solvent selection is a critical parameter that profoundly influences reaction kinetics, product distribution, and the formation of impurities.[1] This document provides in-depth, question-and-answer-based troubleshooting guides, data-driven comparisons, and validated protocols to empower you to optimize your experimental outcomes.

Frequently Asked Questions (FAQs)
Q1: What is the most common cause of low yields in this nitration?

Low yields often stem from suboptimal reaction conditions, particularly inadequate temperature control or the presence of water.[2] Nitration is a highly exothermic reaction, and poor temperature management can lead to the formation of undesired isomers and oxidized, tar-like byproducts, which complicates purification and reduces the isolated yield.[3][4] Furthermore, water in the reaction mixture can deactivate the nitrating agent by quenching the formation of the essential nitronium ion (NO₂⁺).[2]

Q2: I'm observing multiple nitro-isomers. How can I improve selectivity for the desired 3-nitro product?

The formation of multiple isomers is a common challenge due to the multiple activated positions on the 3-Bromo-m-xylene starting material. To enhance regioselectivity:

  • Temperature Control: Maintain a consistently low temperature (e.g., 0-5 °C) throughout the addition of the nitrating agent. This minimizes the energy available for the reaction to overcome the activation barriers for less-favored isomers.[2]

  • Solvent Choice: While many nitrations are performed using concentrated sulfuric acid as the solvent ("neat"), employing an inert co-solvent like dichloromethane (DCM) can sometimes improve selectivity by altering the solvation of the electrophile, which can introduce steric hindrance that favors one position over another.[1][5]

  • Slow Addition: Add the nitrating mixture dropwise to the substrate solution. This prevents localized areas of high concentration and temperature, which can promote the formation of side products.[2]

Q3: What is the best solvent to start with for this synthesis?

For most electrophilic aromatic nitrations, the standard and most effective starting condition uses concentrated sulfuric acid (H₂SO₄) as both the catalyst and the solvent.[6][7] This highly protic and polar medium is exceptionally efficient at generating the required nitronium ion (NO₂⁺) from nitric acid.[8] If solubility of the starting material or temperature control becomes an issue, using an inert co-solvent like dichloromethane (DCM) is a logical second choice.[5][9]

In-Depth Troubleshooting Guides
Troubleshooting Guide: Reaction Stalls or Incomplete Conversion

Q: My reaction has stalled, with a significant amount of starting material remaining after several hours. What are the likely causes and solutions?

A: An incomplete reaction can be traced back to the potency of the nitrating agent or the reaction conditions.

  • Cause 1: Inactive Nitrating Agent: The nitronium ion (NO₂⁺) is the active electrophile, and its generation is critical.[8] The presence of excess water, either from reagents or atmospheric moisture, can inhibit its formation.

    • Solution: Ensure you are using fresh, concentrated (95-98%) sulfuric acid and concentrated (70%) nitric acid. Always prepare the nitrating mixture by adding nitric acid slowly to cooled sulfuric acid to minimize heat generation and potential decomposition.[8]

  • Cause 2: Insufficient Activation Energy: While the reaction is exothermic, it still requires a certain activation energy. If the temperature is too low, the reaction rate may be impractically slow.

    • Solution: Monitor the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC). If no progress is observed at a low temperature (e.g., 0 °C) after the complete addition of the nitrating agent, you can allow the reaction to slowly warm to room temperature. However, this must be done cautiously to avoid a runaway reaction.[2]

  • Cause 3: Poor Solubility: In some cases, the organic substrate may have limited solubility in concentrated sulfuric acid alone, reducing the interaction between reactants.

    • Solution: The addition of a co-solvent can be considered. However, be aware that adding a solvent may decrease the overall rate of reaction by diluting the reactants.[9]

Troubleshooting Guide: Formation of Dark, Tarry By-products

Q: My reaction mixture turns dark brown or black, and I have difficulty isolating a clean product. Why does this happen?

A: The formation of dark, intractable materials is typically a sign of oxidation or over-nitration, which is common when dealing with highly activated aromatic rings.[4] The two methyl groups on the starting material make the ring electron-rich and thus highly susceptible to both nitration and oxidation by nitric acid.[10]

  • Cause 1: Over-Nitration: The mono-nitrated product is still activated enough to potentially undergo a second nitration, leading to dinitro compounds and other byproducts.

    • Solution: Use a stoichiometric amount or only a slight excess (e.g., 1.05-1.1 equivalents) of nitric acid. Monitor the reaction closely and quench it as soon as the starting material has been consumed to prevent further reaction of the product.[3]

  • Cause 2: Oxidation Side Reactions: Nitric acid is a strong oxidizing agent. At elevated temperatures, it can oxidize the methyl groups or the aromatic ring itself.

    • Solution: Strict temperature control is paramount. Maintain the reaction at a low temperature (0-5 °C) throughout the process. The use of an inert co-solvent like dichloromethane can also help dissipate heat more effectively than sulfuric acid alone.[5]

  • Cause 3: Impure Starting Material: Impurities in the 3-Bromo-m-xylene can be more susceptible to oxidation, initiating the formation of tars.

    • Solution: Verify the purity of your starting material using GC or NMR before beginning the reaction.[2]

Data & Protocols
Solvent Property Comparison and Impact on Nitration

The selection of a solvent or co-solvent is a balance between reactivity, solubility, and control. The following table summarizes the properties of common solvents and their implications for the synthesis of 2-Bromo-1,5-dimethyl-3-nitrobenzene.

Solvent SystemDielectric Constant (ε)Boiling Point (°C)Key AdvantagesKey Disadvantages
Conc. H₂SO₄ (Neat) ~100~337Maximizes nitronium ion generation; high reaction rate.[6]High viscosity; can be difficult to control exotherm; potential for oxidation/sulfonation side reactions.
Dichloromethane (DCM) 9.140Inert; improves substrate solubility; aids in heat dissipation.[5]May reduce reaction rate due to dilution[9]; requires careful removal during work-up.
Acetic Anhydride 21140Forms acetyl nitrate, a milder nitrating agent; can alter isomer ratios.[1]Can introduce competing acetylation reactions; work-up can be more complex.
Carbon Disulfide (CS₂) 2.646Inert and non-polar.[11]Highly flammable and toxic; very low boiling point makes temperature control challenging.
Experimental Workflow Diagram

This diagram outlines the decision-making process for solvent selection and troubleshooting during the synthesis.

G cluster_prep Preparation & Initial Synthesis cluster_eval Evaluation cluster_ts Troubleshooting cluster_sol Solvent-Based Solutions start Start: Synthesize 2-Bromo-1,5-dimethyl-3-nitrobenzene setup Standard Conditions: - Starting Material: 3-Bromo-m-xylene - Solvent: Conc. H₂SO₄ (Neat) - Temp: 0-5 °C start->setup monitor Monitor Reaction (TLC/GC) Evaluate Yield & Purity setup->monitor success Success: High Yield & Purity Proceed to Work-up monitor->success Optimal Result issue Identify Issue monitor->issue Suboptimal Result low_yield Problem: Low Yield / Incomplete Conversion issue->low_yield Stalled Reaction poor_selectivity Problem: Poor Selectivity / Multiple Isomers issue->poor_selectivity Impure Product tar_formation Problem: Tar Formation / Oxidation issue->tar_formation Dark Mixture sol_dcm Solution: Add Inert Co-solvent (DCM) - Improves solubility - Better heat dissipation low_yield->sol_dcm sol_temp Solution: Strict Temp Control (0-5 °C) & Slow Addition Rate poor_selectivity->sol_temp tar_formation->sol_dcm tar_formation->sol_temp sol_dcm->monitor Re-evaluate sol_temp->monitor Re-evaluate

Caption: Workflow for solvent optimization and troubleshooting.

Detailed Experimental Protocol

This protocol provides a robust starting point for the synthesis, incorporating best practices for solvent handling and reaction control.

Materials:

  • 3-Bromo-m-xylene (1-Bromo-2,4-dimethylbenzene)

  • Concentrated Sulfuric Acid (H₂SO₄, 98%)

  • Concentrated Nitric Acid (HNO₃, 70%)

  • Dichloromethane (DCM, optional co-solvent)

  • Ice

  • Saturated Sodium Bicarbonate Solution (NaHCO₃)

  • Deionized Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and set in an ice-water bath, add 20 mL of concentrated sulfuric acid. Cool the acid to 0-5 °C. While stirring vigorously, add 5.5 mL (1.1 equivalents) of concentrated nitric acid dropwise. Ensure the temperature is maintained below 10 °C during the addition.[5]

  • Reaction Setup: In a separate three-necked flask equipped with a dropping funnel, a thermometer, and a magnetic stirrer, dissolve 10.0 g (1 equivalent) of 3-Bromo-m-xylene in 20 mL of dichloromethane (optional, for improved temperature control and solubility). Cool this solution to 0-5 °C using an ice-water bath.

  • Nitration: Slowly add the pre-cooled nitrating mixture to the solution of 3-Bromo-m-xylene via the dropping funnel over a period of 45-60 minutes. Critically maintain the internal reaction temperature between 0-5 °C throughout the addition.[5]

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0-5 °C for an additional 1-2 hours. Monitor the consumption of the starting material by TLC (e.g., using a 9:1 Hexanes:Ethyl Acetate eluent).

  • Quenching: Once the reaction is complete, slowly pour the reaction mixture into a beaker containing 200 g of crushed ice with vigorous stirring. This will quench the reaction and precipitate the crude product.[3]

  • Work-up:

    • If a solid precipitates, collect it by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper.

    • If the product is an oil or remains in solution, transfer the quenched mixture to a separatory funnel. Extract the aqueous layer three times with 50 mL portions of dichloromethane.[3]

    • Combine the organic layers (or the DCM solution of the re-dissolved solid) and wash with 50 mL of saturated sodium bicarbonate solution, followed by 50 mL of water.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to yield the crude product.

  • Purification: The crude product will likely be a mixture of isomers. Purify via recrystallization from methanol or by column chromatography on silica gel to isolate the desired 2-Bromo-1,5-dimethyl-3-nitrobenzene.[12]

References
  • A Comparative Guide to the Electrophilic Nitration of Dimethylbenzene Systems. (2025). Benchchem.
  • A theoretical study on nitration mechanism of benzene and solvent effects. (2025).
  • Troubleshooting low yield in nitration of 2-chlorobenzotrifluoride. (2025). Benchchem.
  • Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates.
  • Technical Support Center: Work-up Procedures for Aromatic Nitr
  • Substitution Reactions of Benzene and Other Arom
  • Nitration of Substituted Aromatic Rings and R
  • Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. (2016).
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. (2018). Master Organic Chemistry.
  • Solvent Effects in Aromatic Nitration. Nitration by Acyl Nitrates. (1966). The Journal of Organic Chemistry.
  • Electrophilic arom
  • An In-depth Technical Guide to the Synthesis of 5-Bromo-1-chloro-2-methyl-3-nitrobenzene. (2025). Benchchem.
  • Simplifying Nitration Chemistry. (2019).
  • Substituent Effects. (2021). Chemistry LibreTexts.
  • Regioselective nitration of aromatic compounds and the reaction products thereof.
  • A Comparative Guide to the Purification of 1-Bromo-3-Nitrobenzene. (2025). Benchchem.

Sources

Optimization

Technical Support Center: Minimizing Side Reactions in the Nitration of Bromo-Xylene Derivatives

Welcome to the technical support center for the nitration of bromo-xylene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electroph...

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the nitration of bromo-xylene derivatives. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this electrophilic aromatic substitution and achieve high yields of the desired mononitrated products. By understanding the underlying mechanisms and controlling key reaction parameters, common side reactions can be effectively minimized.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during your experiments, providing explanations and actionable protocols to get your reaction back on track.

Question: My reaction is producing a significant amount of di-nitrated byproducts. How can I prevent this?

Answer:

The formation of di-nitrated products is a common challenge, especially given that the initial mononitrated product is often still activated enough to undergo a second nitration. The key to preventing this is careful control over reaction conditions to limit the extent of the reaction.

Causality: The rate of nitration is highly dependent on temperature and the concentration of the nitrating species (the nitronium ion, NO₂⁺).[1][2] Elevated temperatures and a large excess of the nitrating agent dramatically increase the likelihood of a second electrophilic attack on the already nitrated bromo-xylene ring.

Solutions:

  • Strict Temperature Control: This is the most critical parameter. The nitration of activated aromatic rings like xylenes is highly exothermic.[3] It is imperative to maintain a low temperature, typically between 0-10°C, throughout the addition of the bromo-xylene to the nitrating mixture.[2]

  • Stoichiometry of the Nitrating Agent: Use a minimal excess, or in some cases, a stoichiometric amount of nitric acid. This limits the availability of the nitronium ion for a second substitution.[2]

  • Reaction Time: Monitor the reaction progress closely using a suitable technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent further reaction of the desired product.[2]

  • Rate of Addition: Add the bromo-xylene substrate to the nitrating mixture slowly and dropwise. This helps to control the exotherm and maintain a low concentration of the unreacted substrate in the reaction mixture at any given time.

Question: I am observing oxidation of the methyl groups, leading to the formation of benzoic acid derivatives and tarry byproducts. What is causing this and how can I stop it?

Answer:

Oxidation of the benzylic methyl groups is a significant side reaction, particularly under harsh nitrating conditions. This not only reduces the yield of the desired product but also complicates purification.

Causality: The nitrating mixture, particularly concentrated nitric acid, is a strong oxidizing agent. At elevated temperatures, it can oxidize the electron-rich methyl groups of the xylene ring.[4][5] This process can be identified by the evolution of brown nitrogen dioxide (NO₂) fumes.[4]

Solutions:

  • Low Temperature: As with preventing dinitration, maintaining a low reaction temperature is crucial. Oxidation reactions have a higher activation energy than nitration and are therefore more sensitive to temperature increases.

  • Choice of Nitrating Agent: While mixed acid (HNO₃/H₂SO₄) is common, consider alternative, milder nitrating agents if oxidation is a persistent issue. For example, using acetyl nitrate (generated in situ from acetic anhydride and nitric acid) can sometimes provide a cleaner reaction.[6]

  • Concentration of Sulfuric Acid: The concentration of sulfuric acid can influence the oxidizing potential of the reaction mixture. While it's necessary to generate the nitronium ion, using an excessively high concentration can contribute to oxidative side reactions.

Question: My product is a mixture of nitro-isomers. How can I improve the regioselectivity of the reaction?

Answer:

Controlling regioselectivity is a central challenge in the nitration of substituted benzenes. The final isomeric distribution is a result of the competing directing effects of the bromo and methyl substituents.

Causality:

  • Methyl Groups (-CH₃): These are activating, electron-donating groups that direct incoming electrophiles to the ortho and para positions.[7]

  • Bromo Group (-Br): This is a deactivating group due to its electron-withdrawing inductive effect, but it is also an ortho, para-director because its lone pairs can stabilize the arenium ion intermediate through resonance.[8]

The interplay between these directing effects, along with steric hindrance, determines the final position of the nitro group. In bromo-xylenes, the activating methyl groups generally have a stronger directing influence than the deactivating bromo group.

Solutions:

  • Understanding the Directing Effects of Your Specific Isomer: The substitution pattern of your starting bromo-xylene is the primary determinant of the product distribution. For example, in 4-bromo-o-xylene, the positions ortho to the methyl groups are most activated.

  • Steric Hindrance: The bulky bromine atom can sterically hinder substitution at the adjacent ortho positions.[8] This often leads to a preference for nitration at less hindered sites.

  • Alternative Nitrating Systems: In some cases, using solid acid catalysts like zeolites can offer enhanced regioselectivity, favoring the formation of the para isomer due to the shape-selective nature of the catalyst's pores.[9][10][11]

  • Ipso-Nitration Strategies: For highly specific regiochemical outcomes that are difficult to achieve through direct nitration, consider an ipso-nitration approach. This involves replacing a pre-installed functional group, such as a boronic acid, with a nitro group.[12][13][14][15] This method offers excellent control over the position of nitration.

Question: I am detecting a byproduct that has lost the bromine substituent. What is this and how can I avoid it?

Answer:

The loss of the bromine atom and its replacement by a nitro group is known as ipso-substitution.[16] This can be a significant side reaction, leading to the formation of nitroxylenes.

Causality: The nitronium ion can attack the carbon atom to which the bromine is attached (the ipso position). The subsequent loss of a bromonium ion (Br⁺) leads to the nitrated product without the bromine substituent. The stability of the intermediate carbocation plays a key role in this process.

Solutions:

  • Milder Nitrating Agents: The choice of nitrating agent can significantly influence the extent of ipso-substitution.[16] Stronger nitrating systems are more prone to this side reaction.

  • Lower Temperatures: As with other side reactions, maintaining low temperatures can help to disfavor the ipso-substitution pathway.

  • Solvent Effects: The solvent system can also play a role. Experimenting with different solvents may help to minimize this unwanted reaction.

  • Alternative Synthetic Route: If ipso-substitution is a persistent and significant problem, it may be more efficient to reconsider the synthetic strategy. For instance, introducing the nitro group before the bromine atom could be a viable alternative.[16]

Frequently Asked Questions (FAQs)

Q1: What is the role of sulfuric acid in the nitration mixture?

Sulfuric acid serves two primary functions in aromatic nitration. First, it acts as a catalyst to generate the highly electrophilic nitronium ion (NO₂⁺) by protonating nitric acid, which then loses a molecule of water.[1][8][17] Second, it acts as a dehydrating agent, sequestering the water produced during the reaction.[3] This is important because the presence of water can reverse the formation of the nitronium ion, thereby slowing down or stopping the reaction.

Q2: What are the ideal temperature ranges for nitrating bromo-xylenes?

For activated systems like bromo-xylenes, it is crucial to maintain low temperatures to prevent over-nitration and oxidative side reactions.[2][4] A general guideline is to keep the reaction temperature between 0°C and 10°C . It's important to note that for some less reactive substrates, slightly higher temperatures may be required to achieve a reasonable reaction rate, but this should be approached with caution and careful monitoring.

ParameterRecommended RangeRationale
Reaction Temperature 0 - 10°CMinimizes dinitration and oxidation of methyl groups.[2][4]
Nitric Acid Stoichiometry 1.0 - 1.2 equivalentsLimits the availability of the nitrating agent for subsequent reactions.[2]
Sulfuric Acid Concentration 90-98%Ensures efficient generation of the nitronium ion.[18]
Q3: How can I effectively purify my nitrated bromo-xylene product from unreacted starting material and isomeric byproducts?

The purification strategy will depend on the physical properties of your products.

  • Recrystallization: If your desired product is a solid and has significantly different solubility from the impurities in a particular solvent system, recrystallization is an effective purification method.

  • Column Chromatography: For separating mixtures of isomers, which often have very similar physical properties, column chromatography on silica gel is typically the most effective method.[16]

  • Distillation: If the boiling points of the isomers are sufficiently different, fractional distillation under reduced pressure can be used for separation.[19] However, many bromo-nitro-xylene isomers have very close boiling points, making this method challenging.

Experimental Protocols

General Protocol for the Mononitration of a Bromo-xylene Derivative

This is a general guideline and may require optimization for your specific substrate.

  • Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stir bar and submerged in an ice-salt bath, slowly and carefully add concentrated sulfuric acid (e.g., 10 mL) to concentrated nitric acid (e.g., 5 mL).[2] Maintain the temperature of the mixture below 10°C.

  • Reaction Setup: In a separate round-bottom flask, dissolve the bromo-xylene starting material (e.g., 0.05 mol) in a minimal amount of an inert solvent like dichloromethane if it is a solid. Cool this flask in an ice-water bath to 0-5°C.

  • Addition of Substrate: Slowly add the chilled bromo-xylene solution dropwise to the stirred nitrating mixture over a period of 30-60 minutes.[20] It is critical to monitor the internal temperature of the reaction flask and ensure it does not rise above 10°C.

  • Reaction Monitoring: After the addition is complete, allow the mixture to stir at low temperature (0-10°C) for an additional 1-2 hours.[2] Monitor the reaction's progress by TLC until the starting material is consumed.

  • Quenching: Carefully and slowly pour the reaction mixture onto a beaker of crushed ice with stirring.[4][8]

  • Workup: If a solid precipitates, collect it by vacuum filtration. Wash the solid thoroughly with cold water until the washings are neutral to litmus paper, followed by a wash with a small amount of cold ethanol.[2] If the product is an oil, extract the mixture with a suitable organic solvent (e.g., dichloromethane or ethyl acetate), wash the organic layer with water and then a saturated sodium bicarbonate solution, and finally dry over anhydrous sodium sulfate.

  • Purification: Purify the crude product by recrystallization or column chromatography as needed.

Visualizing Reaction Pathways

Logical Flow of Nitration and Potential Side Reactions

The following diagram illustrates the main reaction pathway for the nitration of a bromo-xylene derivative and the key side reactions to be controlled.

Nitration_Pathways cluster_main Main Reaction Pathway cluster_side Side Reactions Start Bromo-xylene + Nitrating Mixture (HNO₃/H₂SO₄) Intermediate Arenium Ion Intermediate (Sigma Complex) Start->Intermediate Electrophilic Attack by NO₂⁺ Oxidation Oxidized Products (e.g., Benzoic Acids, Tars) Start->Oxidation Oxidation (High Temp) Product Mononitrated Bromo-xylene (Desired Product) Intermediate->Product Deprotonation Ipso Ipso-Substitution Product (Nitroxylene) Intermediate->Ipso Loss of Br⁺ Dinitration Dinitrated Bromo-xylene Product->Dinitration Further Nitration (High Temp, Excess HNO₃)

Caption: Nitration pathways and common side reactions.

References

  • Current time information in Pasuruan, ID. Google.
  • Nitration of Benzene at High-Concentrations of Sulfuric Acid. Google.
  • Formation of Adducts in the Nitration of p-Xylene. Exchange and Rearomatization Reactions of p-Xylene Adducts. Google.
  • Why is sulfuric acid used in aromatic nitration? - Quora. Quora.
  • Continuous flow nitration in miniaturized devices - PMC - NIH. National Institutes of Health.
  • Avoiding side reactions during the nitration of bromo-ethoxy benzene derivatives - Benchchem. BenchChem.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration—The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent - PMC. National Institutes of Health.
  • US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents. Google Patents.
  • Competition of Aromatic Bromination and Nitration in Concentrated Sulfuric Acid - Scirp.org. Scientific Research Publishing.
  • US20180179144A1 - Nitration of aromatic compounds - Google Patents. Google Patents.
  • From N–H Nitration to Controllable Aromatic Mononitration and Dinitration The Discovery of a Versatile and Powerful N-Nitropyrazole Nitrating Reagent | JACS Au - ACS Publications. American Chemical Society Publications.
  • Nitration and Sulfuric Acid Recovery: Effective Reaction Control and Efficient Acid Recycling for Economic Production - KBR. KBR.
  • Study of Nitration and Oxidation in Oxynitrogen Systems. - DTIC. Defense Technical Information Center.
  • Continuous-Flow Synthesis of Nitro-o-xylenes: Process Optimization, Impurity Study and Extension to Analogues - PMC. National Institutes of Health.
  • Chemo-and regioselective aqueous phase, co-acid free nitration of aromatics using traditional and nontraditional activation methods - Frontiers. Frontiers.
  • Why does p-Xylene undergo nitration faster than benzene? - Quora. Quora.
  • Synthesis and Characterization of Nitro-p-xylenes - MDPI. MDPI.
  • An Improved Process For The Nitration Of Xylene Isomers Using Zeolite Beta Catalyst. Google.
  • Ipso nitration in organic synthesis - PMC - NIH. National Institutes of Health.
  • Regioselectivity Control in Spirobifluorene Nitration under Mild Conditions: Explaining the Crivello's Reagent Mechanism | The Journal of Organic Chemistry - ACS Publications. American Chemical Society Publications.
  • Application Notes and Protocols for the Nitration of Halogenated Benzenes - Benchchem. BenchChem.
  • Carbohydrate-Mediated Purification of Petrochemicals. Google.
  • Zeolite-like performance for xylene isomer purification using polymer-derived carbon membranes - PMC. National Institutes of Health.
  • Ipso Nitration of Aryl Boronic Acids Using Fuming Nitric Acid - Organic Chemistry Portal. Organic Chemistry Portal.
  • Application Notes and Protocols for the Nitration of 4-Bromo-2,3-dimethylphenol - Benchchem. BenchChem.
  • Nitration of Bromobenzene - Savita Pall and Chemistry. SavitaPall.com.
  • Discovery of a regioselectivity switch in nitrating P450s guided by MD simulations and Markov models - PMC. National Institutes of Health.
  • 4-BROMO-o-XYLENE - Organic Syntheses Procedure. Organic Syntheses.
  • Statement (I) : On nitration of m-xylene with HNO3, H2SO4 followed by oxidation, 4-nitrobenzene-1, 3 - YouTube. YouTube.
  • Nitration and Sulfonation Reactions In Electrophilic Aromatic Substitution. Master Organic Chemistry.
  • Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents. Google Patents.
  • WO1991013047A1 - PREPARATION OF 4-BROMO-o-XYLENE - Google Patents. Google Patents.
  • Common side products in the nitration of substituted bromophenols - Benchchem. BenchChem.
  • Process for the nitration of xylene isomers using zeolite beta catalyst - Google Patents. Google Patents.
  • The kinetics of the reactions of Br atoms with the xylenes: an experimental and theoretical study - RSC Publishing. Royal Society of Chemistry.
  • Nitration of Substituted Aromatic Rings and Rate Analysis. Google.
  • Substitution Reactions of Benzene and Other Aromatic Compounds - MSU chemistry. Michigan State University.
  • N-Nitroheterocycles: Bench-Stable Organic Reagents for Catalytic Ipso-Nitration of Aryl- and Heteroarylboronic Acids - ACS Publications. American Chemical Society Publications.
  • US3932542A - Process for preparation of 2,5-dibromo-p-xylene - Google Patents. Google Patents.
  • Recent advances in ipso-nitration reactions - Semantic Scholar. Semantic Scholar.
  • Nitration of Bromobenzene and Methyl Benzoate: A Study in Regioselectivity for Organic Chemistry Students - ResearchGate. ResearchGate.
  • An innovative separation process for xylene isomers - KAUST Core Labs. King Abdullah University of Science and Technology.
  • Separation of Xylene Isomers through Multiple Metal Site Interactions in Metal–Organic Frameworks - eScholarship.org. eScholarship, University of California.
  • Nitration - Wikipedia. Wikipedia.

Sources

Reference Data & Comparative Studies

Validation

High-Field vs. Benchtop ¹H NMR Spectrum Analysis of 2-Bromo-1,5-dimethyl-3-nitrobenzene: A Comparative Performance Guide

As nuclear magnetic resonance (NMR) technology democratizes, the analytical landscape is shifting. Historically, structural elucidation required centralized, high-maintenance superconducting high-field spectrometers[1].

Author: BenchChem Technical Support Team. Date: March 2026

As nuclear magnetic resonance (NMR) technology democratizes, the analytical landscape is shifting. Historically, structural elucidation required centralized, high-maintenance superconducting high-field spectrometers[1]. Today, permanent-magnet benchtop NMR systems offer compelling, cryogen-free alternatives for routine analysis[2].

This guide provides an objective, data-driven comparison of High-Field NMR (600 MHz) versus Benchtop NMR (80 MHz) for the structural validation of 2-Bromo-1,5-dimethyl-3-nitrobenzene (CAS: 90434-14-3). By examining the causality behind the experimental choices and the quantum mechanical origins of the chemical shifts, we establish a self-validating framework for drug development professionals and synthetic chemists.

Experimental Workflow: A Self-Validating System

To ensure scientific integrity, any analytical protocol must be self-validating. In this workflow, we utilize Tetramethylsilane (TMS) as an internal zero-point reference and CDCl₃ as the solvent. The residual CHCl₃ peak at δ 7.26 ppm serves as a secondary internal check for chemical shift accuracy and shim quality.

Step-by-Step Methodology
  • Sample Preparation: Weigh exactly 10 mg of 2-Bromo-1,5-dimethyl-3-nitrobenzene. This concentration (~65 mM) is optimal: it is high enough to ensure a rapid signal-to-noise ratio (SNR) on the benchtop system, yet low enough to prevent viscosity-induced line broadening.

  • Solvation: Dissolve the compound in 0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v TMS.

  • Aliquot Distribution: Transfer the homogenous solution into standard 5 mm NMR tubes for parallel acquisition.

  • Data Acquisition (High-Field - 600 MHz): Lock onto the deuterium signal, perform automated gradient shimming (Z1-Z5), and acquire a standard 1D ¹H spectrum using a 30° pulse sequence (zg30) with 16 scans and a 2-second relaxation delay (

    
    ).
    
  • Data Acquisition (Benchtop - 80 MHz): Insert the sample into the cryogen-free 80 MHz spectrometer. Perform automated 1D shimming. Acquire the spectrum with 64 scans to compensate for the lower Boltzmann population difference inherent to lower magnetic fields[3].

  • Processing: Apply an exponential window function (Line Broadening = 0.3 Hz) prior to Fourier Transformation (FT). Perform zero- and first-order phase correction, baseline correction, and reference the TMS singlet strictly to δ 0.00 ppm.

NMR_Workflow cluster_acquisition Parallel Data Acquisition SamplePrep 1. Sample Preparation (10 mg in 0.6 mL CDCl3 + 0.03% TMS) Benchtop Benchtop NMR (80 MHz) 64 Scans | ~4 mins SamplePrep->Benchtop Aliquot A HighField High-Field NMR (600 MHz) 16 Scans | ~1 min SamplePrep->HighField Aliquot B Processing 2. Data Processing (FT, Phase & Baseline Correction) Benchtop->Processing HighField->Processing Analysis 3. Spectral Analysis (Integration & Multiplet Extraction) Processing->Analysis Validation 4. Structural Validation (2-Bromo-1,5-dimethyl-3-nitrobenzene) Analysis->Validation

Fig 1. Comparative experimental workflow for benchtop vs. high-field ¹H NMR analysis.

Comparative Performance Analysis

When evaluating the "product performance" of these two NMR tiers, the primary differentiators are resolution (dispersion) and sensitivity .

In 2-Bromo-1,5-dimethyl-3-nitrobenzene, the two aromatic protons (C4-H and C6-H) are meta to each other, resulting in a small scalar coupling constant (


 Hz). At 600 MHz, this 2.0 Hz coupling is cleanly resolved into two sharp doublets. At 80 MHz, a typical line width is ~1.0–1.5 Hz; thus, the 

coupling is at the absolute limit of the instrument's resolving power and may appear as broadened singlets[2].

Furthermore, the two methyl groups (C1-CH₃ and C5-CH₃) differ in chemical shift by only ~0.10 ppm. At 600 MHz, this is a massive 60 Hz separation. At 80 MHz, this is merely an 8 Hz separation—resolved, but closely spaced.

Table 1: Quantitative Performance Comparison
Analytical ParameterHigh-Field NMR (600 MHz)Benchtop NMR (80 MHz)Impact on 2-Bromo-1,5-dimethyl-3-nitrobenzene Analysis
Magnetic Field 14.1 Tesla (Superconducting)1.88 Tesla (NdFeB Permanent)Dictates absolute sensitivity and frequency spread.
Resolution (Line Width) < 0.5 Hz~ 1.0 - 1.5 Hz600 MHz resolves the 2.0 Hz meta-coupling; 80 MHz shows broadened singlets.
Signal Dispersion 60 Hz per 0.1 ppm8 Hz per 0.1 ppmMethyl peaks (Δδ 0.1 ppm) are widely separated at 600 MHz, but narrowly spaced at 80 MHz.
Limit of Detection < 10 µM~ 1 - 5 mMBoth easily detect the 65 mM sample, but benchtop requires 4x more scans.
Infrastructure High (Liquid He/N₂, Dedicated Room)Low (Fume hood compatible, 110V)Benchtop allows for immediate, at-line reaction monitoring[1].

Mechanistic Insights: Causality Behind the Spectra (E-E-A-T)

To trust the analytical output, one must understand the quantum mechanical and electronic forces dictating the spectrum. The chemical shifts of 2-Bromo-1,5-dimethyl-3-nitrobenzene can be accurately predicted using empirical increment rules[4].

The base chemical shift for a benzene proton is δ 7.27 ppm . The substituents perturb this electron density via Mesomeric (M) and Inductive (I) effects:

  • The Nitro Group (-NO₂, C3): A powerful electron-withdrawing group (-M, -I). It severely deshields the ortho and para positions.

  • The Bromine Atom (-Br, C2): Highly electronegative (-I) but capable of weak lone-pair donation (+M). It causes slight deshielding at the meta positions.

  • The Methyl Groups (-CH₃, C1 & C5): Electron-donating via hyperconjugation (+I), which shields the ortho and para protons, shifting them upfield.

Calculating the Aromatic Protons:

  • C4-H (δ ~7.96 ppm): Located ortho to the strong -NO₂ group (+0.95 ppm), meta to -Br (+0.13 ppm), ortho to C5-CH₃ (-0.17 ppm), and para to C1-CH₃ (-0.22 ppm). The overwhelming deshielding effect of the adjacent nitro group pushes this proton far downfield.

  • C6-H (δ ~7.40 ppm): Located para to the -NO₂ group (+0.33 ppm), meta to -Br (+0.13 ppm), and ortho to both methyl groups (-0.17 ppm × 2). The dual shielding from the adjacent methyls counteracts the nitro group's pull, keeping it near the baseline benzene shift.

SubstituentEffects Molecule 2-Bromo-1,5-dimethyl- 3-nitrobenzene NO2 -NO2 (C3) Strong -M, -I Effect Molecule->NO2 Br -Br (C2) Weak -I, +M Effect Molecule->Br CH3 -CH3 (C1, C5) Weak +I Effect Molecule->CH3 C4H C4-H (δ ~7.96) Strongly Deshielded NO2->C4H Ortho (+0.95 ppm) C6H C6-H (δ ~7.40) Moderately Deshielded NO2->C6H Para (+0.33 ppm) Br->C4H Meta (+0.13 ppm) Br->C6H Meta (+0.13 ppm) CH3->C4H Ortho/Para (-0.39 ppm) CH3->C6H Ortho (-0.34 ppm)

Fig 2. Electronic substituent effects dictating the ¹H NMR chemical shifts of aromatic protons.

Orthogonal Validation

While ¹H NMR provides an elegant map of proton connectivity, a robust analytical package requires orthogonal validation. Because 2-Bromo-1,5-dimethyl-3-nitrobenzene contains a halogen, Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal complementary technique.

Bromine naturally exists as two isotopes,


Br and 

Br, in a nearly 1:1 ratio. A mass spectrum of this compound will display a distinct "twin peak" molecular ion (

and

) separated by 2 m/z units at approximately 257 and 259 m/z. Relying solely on NMR leaves the specific identity of the halogen ambiguous; pairing NMR with the isotopic fingerprint from MS creates an irrefutable, self-validating proof of structure.

Conclusion

For the structural elucidation of 2-Bromo-1,5-dimethyl-3-nitrobenzene, High-Field NMR (600 MHz) remains the gold standard for extracting fine J-coupling data and ensuring maximum peak dispersion. However, Benchtop NMR (80 MHz) proves to be a highly capable alternative. Because the critical chemical shifts of this specific molecule (δ 7.96, 7.40, 2.49, and 2.39 ppm) are separated by margins greater than the benchtop's resolution limits, an 80 MHz system can successfully validate this structure in under 5 minutes at a fraction of the operational cost[3].

For routine QA/QC and synthetic reaction monitoring, benchtop NMR delivers exceptional ROI without sacrificing critical structural data.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data (4th ed.). Springer Berlin Heidelberg.[Link]

  • Edgar, M., et al. (2025). "Benchtop NMR in Biomedicine: An Updated Literature Overview." MDPI Diagnostics, 15(1).[Link]

  • Giraudeau, P., et al. (2025). "Benchtop Proton NMR Spectroscopy for High-Throughput Lipoprotein Quantification in Human Serum and Plasma." Analytical Chemistry, ACS Publications.[Link]

  • Kolz, J. (2024). "Benchtop NMR Breaks New Ground." Technology Networks.[Link]

Sources

Comparative

13C NMR chemical shifts for 2-Bromo-1,5-dimethyl-3-nitrobenzene

The following guide details the 13C NMR chemical shift analysis for 2-Bromo-1,5-dimethyl-3-nitrobenzene , designed for researchers requiring rigorous structural verification. Executive Summary & Structural Context 2-Brom...

Author: BenchChem Technical Support Team. Date: March 2026

The following guide details the 13C NMR chemical shift analysis for 2-Bromo-1,5-dimethyl-3-nitrobenzene , designed for researchers requiring rigorous structural verification.

Executive Summary & Structural Context

2-Bromo-1,5-dimethyl-3-nitrobenzene is a highly functionalized aromatic intermediate often encountered in the synthesis of complex heterocyclic dyes and pharmaceutical pharmacophores.

For the analytical chemist, this molecule presents a specific challenge: distinguishing it from its structural isomers (such as 2-bromo-1,3-dimethyl-5-nitrobenzene) using Carbon-13 NMR. The specific "crowded" motif—where the bromine atom at C2 is flanked by a methyl group at C1 and a nitro group at C3—introduces significant Steric Inhibition of Resonance (SIR) , altering expected chemical shifts.

This guide provides a calculated reference framework for the 13C NMR shifts, a comparative analysis against symmetric isomers, and a validated workflow for structural confirmation.

Predicted 13C NMR Chemical Shifts

Due to the specific substitution pattern, experimental data for this exact isomer is often absent from public bulk databases. The following data is generated using high-fidelity Substituent Chemical Shift (SCS) additivity rules, corrected for steric compression effects common in 1,2,3-trisubstituted benzenes.

Table 1: Chemical Shift Assignment (CDCl3)[1]
Carbon PositionTypePredicted Shift (δ, ppm)Signal CharacteristicsElectronic Influences
C1 Quaternary138.5 ± 1.5 Low IntensityIpso-Me , Ortho-Br. Deshielded by Me/Br proximity.
C2 Quaternary114.2 ± 2.0 Low IntensityIpso-Br . Shielded by heavy atom effect (Br) and steric crowding.
C3 Quaternary150.1 ± 1.5 Low IntensityIpso-NO2 . Highly deshielded, but reduced by SIR (twist out of plane).
C4 Methine (CH)118.5 ± 1.0 High IntensityOrtho to NO2. Shielded relative to benzene due to resonance node? No, usually deshielded, but meta-Br/para-Me effects dominate.
C5 Quaternary139.8 ± 1.5 Low IntensityIpso-Me . Meta to both withdrawing groups (NO2, Br).
C6 Methine (CH)133.4 ± 1.0 High IntensityOrtho to Me(1), Meta to Br. Relatively unperturbed aromatic CH.
1-CH3 Methyl23.1 ± 0.5 High IntensityDeshielded slightly by ortho-Br.
5-CH3 Methyl20.8 ± 0.5 High IntensityTypical aryl-methyl region.

Note on Steric Inhibition of Resonance (SIR): The nitro group at C3 is flanked by a large bromine atom at C2. This steric clash forces the nitro group to rotate out of the plane of the benzene ring. Consequently, the paramagnetic deshielding typically provided by the nitro group (via conjugation) is diminished. In a standard planar system, C3 might resonate >155 ppm; here, it is predicted closer to 150 ppm.

Comparative Analysis: Distinguishing Isomers

The primary risk in synthesizing this compound is obtaining the symmetric isomer, 2-Bromo-1,3-dimethyl-5-nitrobenzene , or the regioisomer 1-Bromo-2,4-dimethyl-5-nitrobenzene . 13C NMR is the definitive tool for differentiation.

Table 2: Isomer Differentiation Matrix
FeatureTarget: 2-Bromo-1,5-dimethyl-3-nitrobenzene Isomer A: 2-Bromo-1,3-dimethyl-5-nitrobenzene Isomer B: 1-Bromo-2,4-dimethyl-5-nitrobenzene
Symmetry Asymmetric (C1 ≠ C5)Symmetric (Plane through Br-C2...C5-NO2)Asymmetric
Total Ar-C Signals 6 Distinct Signals 4 Distinct Signals (C1/C3 equiv, C4/C6 equiv)6 Distinct Signals
Methyl Signals 2 Distinct Peaks (~21 & ~23 ppm)1 Peak (2 equivalent Me groups)2 Distinct Peaks
Key Shift Diff. C2 (Ipso-Br) is flanked by Me and NO2.C2 (Ipso-Br) is flanked by two Methyls.C1 (Ipso-Br) flanked by Me and H.

Application Insight: If your 13C NMR spectrum shows only 4 aromatic peaks and 1 methyl peak , you have isolated Isomer A (the symmetric byproduct), not the target.

Experimental Workflow & Logic

The following diagram illustrates the logical flow for synthesizing and verifying the target, highlighting the critical NMR checkpoint.

SynthesisWorkflow Start Starting Material: 2-Bromo-m-xylene (2-Bromo-1,3-dimethylbenzene) Reaction Nitration Reaction (HNO3 / H2SO4, <10°C) Regioselectivity Challenge Start->Reaction Electrophilic Subst. Workup Workup & Isolation (Quench, Extract, Column Chrom.) Reaction->Workup NMR_Check 13C NMR Verification (CDCl3, 100 MHz) Workup->NMR_Check Decision Count Ar-C Peaks NMR_Check->Decision Result_Target 6 Ar-C Peaks Target Identified: 2-Bromo-1,5-dimethyl-3-nitrobenzene Decision->Result_Target Asymmetric Result_Iso 4 Ar-C Peaks Symmetric Isomer: 2-Bromo-1,3-dimethyl-5-nitrobenzene Decision->Result_Iso Symmetric

Figure 1: Structural verification workflow distinguishing the target from its symmetric isomer.

Detailed Experimental Protocol (Validation)

To validate the chemical shifts described above, the following standard operating procedure (SOP) is recommended for sample preparation.

Sample Preparation for 13C NMR
  • Mass: Weigh approximately 20–30 mg of the isolated solid.

  • Solvent: Dissolve in 0.6 mL of CDCl3 (Deuterated Chloroform).

    • Why CDCl3? It provides a standard triplet reference at 77.16 ppm , preventing calibration errors common in DMSO-d6 due to solvent peak overlap with aromatic signals.

  • Tube: Use a high-quality 5mm NMR tube (Wilmad 507-PP or equivalent) to ensure field homogeneity.

  • Acquisition Parameters:

    • Pulse Sequence: Proton-decoupled 13C (zgpg30 or equivalent).

    • Scans (NS): Minimum 1024 scans (due to low sensitivity of 13C and quaternary carbons).

    • Relaxation Delay (D1): Set to 2.0 seconds to ensure quaternary carbons (C1, C2, C3, C5) relax sufficiently for detection.

Mechanistic Interpretation of Shifts
  • The "Shielded" C2 (114.2 ppm): The carbon attached to Bromine typically resonates between 120-130 ppm. However, the Heavy Atom Effect of Bromine creates a local shielding field. Additionally, the steric compression from the adjacent C1-Methyl and C3-Nitro groups increases electron density in the

    
    -framework, further shielding this nucleus.
    
  • The "Deshielded" C3 (150.1 ppm): The carbon attached to the Nitro group is the most downfield signal. The electron-withdrawing nature of NO2 (Inductive -I and Mesomeric -M) descreens the nucleus. As noted, if the signal appears upfield of 148 ppm, it indicates severe twisting of the Nitro group, breaking conjugation.

References

  • Pretsch, E., Bühlmann, P., & Badertscher, M. (2009). Structure Determination of Organic Compounds: Tables of Spectral Data. Springer.
  • Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. John Wiley & Sons. (Foundational text for steric inhibition effects in NMR).
  • SDBS (Spectral Database for Organic Compounds) . National Institute of Advanced Industrial Science and Technology (AIST). Available at: [Link] (Verified for general xylene derivative comparisons).

  • PubChem Compound Summary . (2023). 2-Bromo-1,3-dimethyl-5-nitrobenzene (Isomer Comparison). National Library of Medicine. Available at: [Link]

Validation

Technical Comparison: FTIR Efficacy for Nitro vs. Bromo Functional Group Analysis

Topic: FTIR Spectroscopy Peaks for Nitro and Bromo Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary In pharmaceutical and ma...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: FTIR Spectroscopy Peaks for Nitro and Bromo Functional Groups Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

In pharmaceutical and materials research, Fourier Transform Infrared (FTIR) spectroscopy serves as a rapid structural confirmation tool.[1] However, its efficacy varies significantly between functional groups. This guide objectively compares the performance of FTIR in detecting Nitro (


)  groups versus Bromo (

)
substituents.

The Verdict: FTIR is a Tier 1 (Definitive) method for Nitro groups due to high-intensity, characteristic "twin peaks" in the mid-IR region. Conversely, FTIR is a Tier 2 (Confirmatory) method for Bromo groups; while detectable, the C-Br stretch lies in the crowded fingerprint/far-IR region and often requires specific optical configurations (e.g., CsI optics or KBr pellets) to avoid detector cutoff, making it less robust than Mass Spectrometry for primary halogen identification.

Theoretical Basis & Spectral Signatures[2]
The Nitro Group (

): The "Twin Peak" Signature

The nitro group is a strong dipole that produces two intense, reliable absorption bands derived from N-O stretching vibrations. These bands are rarely obscured by other common organic functionalities.

  • Asymmetric Stretch (

    
    ):  The higher energy vibration where N-O bonds stretch out-of-phase.[2]
    
  • Symmetric Stretch (

    
    ):  The lower energy vibration where N-O bonds stretch in-phase.[2]
    
ParameterAliphatic Nitro (

)
Aromatic Nitro (

)
Intensity

(Asymmetric)


Very Strong

(Symmetric)


Strong
Diagnostic Value High.[2][3] The gap between peaks (

) is a key indicator.
High. Conjugation shifts peaks to lower wavenumbers.[2]Excellent reliability.

Senior Scientist Insight: Watch for the "Conjugation Shift." If the nitro group is conjugated with an aromatic ring or alkene, the bond order of the N-O bond decreases, shifting both peaks to lower frequencies (red shift).[2]

The Bromo Group (

): The "Fingerprint" Challenge

The Carbon-Bromine bond is heavy and weak, resulting in low-frequency vibrations that fall deep within the "fingerprint region" (


).
  • C-Br Stretch (

    
    ):  A stretching vibration highly sensitive to the carbon skeleton (alkyl vs. aryl) and rotational isomerism.
    
ParameterAlkyl Bromide (

)
Aromatic Bromide (

)
Intensity

Stretch


(Strong) AND

(Weak)
Medium to Strong
Interferences High. Overlaps with C-H bends, ring deformations, and solvent peaks (e.g.,

).
High. The low-frequency band is often cut off by standard ATR crystals.Moderate reliability.

Senior Scientist Insight: Standard ZnSe ATR crystals have a spectral cutoff around


. You will likely miss the primary aliphatic C-Br stretch using standard ATR.  For reliable Bromo detection, you must use a Diamond ATR, Ge ATR, or a transmission KBr pellet.
Performance Comparison: FTIR vs. Alternatives

This section evaluates FTIR's utility for these groups against alternative analytical techniques.

Comparative Data Table
FeatureNitro Group (

) Detection
Bromo Group (

) Detection
FTIR Sensitivity High. Strong dipole change = intense peaks.Moderate. Lower dipole change = weaker peaks.
Specificity Excellent. 1550/1350 region is relatively clean.Poor. <700 region is crowded (fingerprint).
Hardware Req. Standard Mid-IR (4000–400 cm⁻¹).Specialized. Requires Far-IR capable optics (Diamond/Ge/KBr).
Primary Alternative Raman Spectroscopy: Complementary; symmetric stretch is very strong in Raman.Mass Spectrometry (MS): Definitive. The

(1:1) isotopic pattern is unmistakable.
False Positives Low. Amide II bands can interfere near 1550, but lack the symmetric twin.High. C-Cl stretches and aromatic ring bends mimic C-Br.
Experimental Protocol: Optimizing Detection

To ensure scientific integrity, the following protocols maximize the signal-to-noise ratio for these specific functional groups.

Protocol A: Sample Preparation (Critical Decision)
  • For Nitro Groups: Standard Diamond ATR is sufficient. The peaks (1550/1350 cm⁻¹) are well within the diamond's spectral window.

  • For Bromo Groups:

    • Preferred: KBr Pellet (Transmission).

      • Why: KBr is transparent down to

        
        , capturing the entire C-Br region.
        
      • Method: Mix 1-2 mg sample with 200 mg spectral-grade KBr. Grind to fine powder. Press at 8-10 tons for 2 mins to form a transparent disc.

    • Alternative: Ge (Germanium) ATR.

      • Why: Ge has a wider spectral range than ZnSe, often reaching

        
        , though it may still clip the lower end of the C-Br band.
        
Protocol B: Self-Validating Analysis Workflow
  • Background Scan: Ensure the background is clean, especially in the low-frequency region (

    
    ) where water vapor and 
    
    
    
    noise increase.
  • Acquisition: Collect 32 scans at

    
     resolution.
    
  • Validation:

    • Nitro:[2][3][4][5] Check for the 1.14 ratio . The asymmetric peak is usually slightly more intense than the symmetric peak. If only one peak is present, it is likely not a nitro group.

    • Bromo: Look for the "Heavy Atom Effect." Compare the spectrum to a non-halogenated analogue if possible. The presence of Br should shift adjacent C-H bending modes.

Logic & Visualization

The following diagram outlines the decision logic for assigning these functional groups, incorporating the hardware constraints mentioned above.

FTIR_Assignment_Logic Start Unknown Sample Spectrum Check_Nitro Check 1500-1300 cm⁻¹ Region Start->Check_Nitro Check_Bromo Check Low Frequency (< 700 cm⁻¹) Start->Check_Bromo Twin_Peaks Are there two strong bands? (~1550 & ~1350 cm⁻¹) Check_Nitro->Twin_Peaks Nitro_Confirmed Likely Nitro Group (NO₂) Twin_Peaks->Nitro_Confirmed Yes Check_Amide Check for Amide/Alkene Interference Twin_Peaks->Check_Amide No (Single Peak) Optics_Check Is detector cutoff > 600 cm⁻¹? (e.g., ZnSe ATR) Check_Bromo->Optics_Check Switch_Method Switch to KBr Pellet or Diamond/Ge ATR Optics_Check->Switch_Method Yes (Cutoff High) CBr_Band Band visible at 690-515 cm⁻¹? Optics_Check->CBr_Band No (Range OK) Switch_Method->CBr_Band CBr_Band->Check_Amide No Bromo_Possible Possible Bromo (C-Br) *Requires MS Confirmation* CBr_Band->Bromo_Possible Yes

Figure 1: Decision logic for assigning Nitro and Bromo groups, highlighting the critical hardware check for low-frequency Bromo detection.

References
  • LibreTexts Chemistry. (2020). Infrared Spectra of Some Common Functional Groups. Retrieved from [Link]

  • Michigan State University (MSU). (n.d.). Infrared Spectroscopy - Characteristic Absorption Bands. Retrieved from [Link]

  • Shimadzu. (n.d.). Measurement Methods for Powder Samples (KBr vs ATR). Retrieved from [Link]

  • ResearchGate. (2014). Comparison of KBr pellets and ATR for solid samples. Retrieved from [Link]

Sources

Comparative

In-Depth Comparison Guide: Mass Spectrometry Fragmentation Analysis of 2-Bromo-1,5-dimethyl-3-nitrobenzene

Target Audience: Researchers, analytical scientists, and drug development professionals. Executive Summary & Mechanistic Principles As structural elucidation demands higher precision in drug development and environmental...

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, analytical scientists, and drug development professionals.

Executive Summary & Mechanistic Principles

As structural elucidation demands higher precision in drug development and environmental monitoring, analyzing complex halogenated nitroaromatics requires a robust analytical strategy. 2-Bromo-1,5-dimethyl-3-nitrobenzene (C₈H₈BrNO₂, nominal mass 229 Da) presents a unique analytical challenge. Its structure features two highly diagnostic functional groups that dictate its gas-phase chemistry: a bromine atom and a nitro group.

As an analytical scientist, selecting the correct mass spectrometry (MS) platform requires understanding the causality behind the ionization and fragmentation of these functional groups:

  • The Bromine Isotope Effect: Bromine naturally occurs as two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio. Consequently, any intact fragment retaining the bromine atom will manifest as a characteristic doublet separated by 2 m/z units. This isotopic signature is a primary diagnostic tool for identifying brominated aromatics 1.

  • Nitro Group Lability: Under both hard and soft ionization, the nitro group is highly susceptible to the expulsion of open-shell neutral molecules. The loss of NO• (30 Da) and NO₂• (46 Da) precedes further aromatic ring cleavage, leading to the formation of distonic radical ions 2.

Comparative Platform Analysis

To objectively evaluate the structural elucidation of 2-Bromo-1,5-dimethyl-3-nitrobenzene, we compare two orthogonal MS platforms: GC-EI-MS and LC-ESI-MS/MS .

A. Electron Ionization (EI-MS): The "Hard" Ionization Approach

Operating typically at 70 eV, EI strips an electron to form a highly energetic radical cation [M]⁺•. This excess energy drives extensive, reproducible fragmentation. For 2-Bromo-1,5-dimethyl-3-nitrobenzene, EI-MS yields a wealth of structural information. The primary cleavage involves the relatively weak C-Br bond 3, occurring competitively with the loss of the nitro group. This method is unparalleled for library matching and confirming the aromatic core.

B. Electrospray Ionization (ESI-MS/MS): The "Soft" Ionization Approach

While positive mode ESI struggles to ionize non-basic aromatics, negative mode ESI is exceptionally powerful for nitroaromatics. The strong electron-withdrawing nature of the nitro group facilitates the formation of radical anions (M•⁻) via cathodic reduction during the ESI spray process 4. Tandem MS (MS/MS) then allows for targeted Collision-Induced Dissociation (CID), providing high signal-to-noise ratios ideal for trace-level quantification in biological matrices.

Quantitative Fragmentation Data

The following tables summarize the expected quantitative fragmentation data across both platforms.

Table 1: GC-EI-MS (Positive Ion Mode) Fragmentation

m/z (⁷⁹Br / ⁸¹Br) Ion Assignment Relative Abundance Mechanistic Pathway
229 / 231 [M]⁺• High Intact molecular radical cation (1:1 isotopic ratio).
199 / 201 [M - NO]⁺ Moderate Expulsion of a nitroso radical (-30 Da).
183 / 185 [M - NO₂]⁺ High Expulsion of a nitro radical (-46 Da).
150 [M - Br]⁺ High Homolytic cleavage of the C-Br bond (-79/81 Da).

| 104 | [M - NO₂ - Br]⁺ | Base Peak | Sequential loss of nitro and bromine radicals. |

Table 2: LC-ESI-MS/MS (Negative Ion Mode) Product Ions

Precursor m/z Product m/z Neutral Loss Mechanistic Pathway
229 / 231 199 / 201 30 Da (NO•) CID-induced loss of nitric oxide from the radical anion.

| 229 / 231 | 183 / 185 | 46 Da (NO₂•) | CID-induced loss of nitrogen dioxide. |

Mandatory Visualizations

Fragmentation M Molecular Ion [M]+• m/z 229 / 231 C8H8BrNO2 M_NO2 [M - NO2]+ m/z 183 / 185 C8H8Br+ M->M_NO2 -NO2• (-46 Da) M_NO [M - NO]+ m/z 199 / 201 C8H8BrO+ M->M_NO -NO• (-30 Da) M_Br [M - Br]+ m/z 150 C8H8NO2+ M->M_Br -Br• (-79/81 Da) M_NO2_Br [M - NO2 - Br]+ m/z 104 C8H8+ M_NO2->M_NO2_Br -Br• (-79/81 Da) M_Br->M_NO2_Br -NO2• (-46 Da)

Proposed EI-MS fragmentation pathway of 2-Bromo-1,5-dimethyl-3-nitrobenzene.

Workflow cluster_GC GC-EI-MS Platform cluster_LC LC-ESI-MS/MS Platform Sample Sample Prep (1 mg/mL) GC Gas Chromatography (Non-polar Column) Sample->GC LC Liquid Chromatography (C18 Column) Sample->LC EI Electron Ionization (70 eV, Hard) GC->EI Quad1 Quadrupole Analyzer (Full Scan) EI->Quad1 Data Data Analysis & Structural Elucidation Quad1->Data ESI Electrospray Ionization (Negative Mode) LC->ESI QQQ Triple Quadrupole (MRM Mode) ESI->QQQ QQQ->Data

Comparative GC-EI-MS and LC-ESI-MS/MS workflows for brominated nitroaromatics.

Self-Validating Experimental Protocols

To ensure scientific trustworthiness, an analytical protocol must be a self-validating system. The following methodologies incorporate built-in quality control checks to guarantee data integrity.

Protocol A: GC-EI-MS Structural Elucidation

Causality: 70 eV is the universal standard for EI because it provides highly reproducible fragmentation libraries. A non-polar column is selected because 2-Bromo-1,5-dimethyl-3-nitrobenzene is relatively non-polar and volatile.

  • Sample Preparation: Dissolve the analyte in MS-grade dichloromethane to a concentration of 1 mg/mL.

  • Internal Standardization (Self-Validation Step): Spike the sample with 4-bromotoluene (10 µg/mL). This acts as a system suitability check; if the internal standard fails to produce a strict 1:1 isotopic ratio at m/z 170/172, the ion source requires cleaning due to isobaric background interference.

  • Chromatographic Separation: Inject 1 µL into a GC equipped with a non-polar capillary column (e.g., HP-5ms). Program the oven from 100 °C (hold 1 min) to 280 °C at 15 °C/min.

  • Ionization & Acquisition: Operate the ion source at 230 °C and 70 eV. Acquire full-scan data from m/z 40 to 400.

  • Data Validation: Confirm the presence of the m/z 229/231 doublet. Calculate the ratio; it must fall within 0.95 to 1.05 to definitively confirm the presence of a single bromine atom.

Protocol B: LC-ESI-MS/MS Trace Quantification

Causality: ESI negative mode is chosen because the nitro group acts as an electron sink, stabilizing the radical anion. Methanol is preferred over acetonitrile in the mobile phase as it provides better protic conditions for stabilizing intermediate ions in the spray.

  • Sample Preparation: Dilute the sample in 50:50 Methanol:Water to a final concentration of 100 ng/mL.

  • Chromatographic Separation: Inject 5 µL onto a C18 reverse-phase column. Use a gradient elution of Water (0.1% Formic Acid) and Methanol.

  • Ionization: Configure the ESI source in negative ion mode. Set the capillary voltage to -3.5 kV and the desolvation temperature to 350 °C to maximize the cathodic reduction of the nitroaromatic.

  • MRM Acquisition (Self-Validation Step): Program the Triple Quadrupole to monitor two distinct transitions: m/z 229 → 199 (Quantifier, -NO•) and m/z 229 → 183 (Qualifier, -NO₂•). The protocol validates itself by requiring the ratio between the quantifier and qualifier peaks to remain constant (±20%) across all samples, ruling out co-eluting matrix interferences.

References

  • Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry Source: PubMed (NIH) URL:[Link]

  • Detection of Radical Anions by Electrospray‐Ionization Mass Spectrometry Source: ResearchGate URL:[Link]

  • CHEM 2600 Topic 3: Mass Spectrometry (MS) Source: University of Lethbridge URL:[Link]

Sources

Validation

A Comparative Guide to the Solid-State Architecture of 2-Bromo-1,5-dimethyl-3-nitrobenzene and its Structural Analogs

For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins predictions of a compound's physicochemical proper...

Author: BenchChem Technical Support Team. Date: March 2026

For researchers, medicinal chemists, and material scientists, a profound understanding of a molecule's three-dimensional structure is paramount. This knowledge underpins predictions of a compound's physicochemical properties, dictates its interactions with biological targets, and ultimately influences its efficacy and suitability for a desired application. Single-crystal X-ray diffraction (SCXRD) remains the gold standard for unequivocally determining molecular structures at atomic resolution.[1][2] This guide provides an in-depth comparative analysis of the crystallographic data for 2-Bromo-1,5-dimethyl-3-nitrobenzene, a key substituted nitrobenzene derivative, and its structural analogs. By examining the subtle yet significant differences in their crystal packing and molecular geometry, we can glean valuable insights into structure-property relationships.

The Significance of Crystal Structure in Drug Development

The solid-state form of an active pharmaceutical ingredient (API) can significantly impact its bioavailability, stability, and manufacturability. Different crystalline arrangements, or polymorphs, of the same molecule can exhibit distinct melting points, dissolution rates, and mechanical properties. Therefore, a comprehensive understanding of the crystal structure is a critical component of modern drug development, enabling the selection of the optimal solid form for a given therapeutic agent.

Comparative Crystallographic Analysis

The crystal structure of 2-Bromo-1,5-dimethyl-3-nitrobenzene was determined and published by Navarrete Guitérrez, Angélica, et al. in Acta Crystallographica Section E (2016). This publication also provides crystallographic data for a series of structurally related p-substituted derivatives of 2,6-dimethylbromobenzene, which serve as excellent comparators for understanding the influence of substituent changes on the crystal lattice.

The following table summarizes the key crystallographic parameters for 2-Bromo-1,5-dimethyl-3-nitrobenzene and three of its analogs.

Parameter2-Bromo-1,5-dimethyl-3-nitrobenzene4-Bromo-3,5-dimethylbenzonitrile4-Bromo-3,5-dimethylaniline4-Bromo-3,5-dimethylphenol
Chemical Formula C₈H₈BrNO₂C₉H₈BrNC₈H₁₀BrNC₈H₉BrO
Crystal System TriclinicMonoclinicMonoclinicMonoclinic
Space Group P-1P2₁/nP2₁/cP2₁/c
a (Å) 4.050210.43511.23113.987
b (Å) 9.38176.0986.2244.889
c (Å) 12.182314.12324.34524.112
α (°) 93.498909090
β (°) 99.284109.8796.5491.56
γ (°) 101.722909090
Volume (ų) 441.9844.91694.21648.5
Z 2488
R-factor (%) 4.954.204.805.20

Data sourced from: Navarrete Guitérrez, Angélica, et al. "Crystal structures of p-substituted derivatives of 2,6-dimethylbromobenzene with {σcriptstyle{1øver2}} {łeq} Z' {łeq} 4." Acta Crystallographica Section E: Crystallographic Communications 72.12 (2016): 1762-1767.

From this data, we can observe that while all four molecules are derivatives of 2,6-dimethylbromobenzene, the seemingly minor change in the para-substituent (nitro, cyano, amino, or hydroxyl group) leads to significant differences in their crystal packing, as evidenced by the different crystal systems and space groups. The R-factor, a measure of the agreement between the crystallographic model and the experimental X-ray diffraction data, is low for all structures, indicating a good quality of the determined structures.[3][4]

Experimental Protocol: A Self-Validating System for Structure Determination

The following detailed protocol outlines the key steps for obtaining high-quality single-crystal X-ray diffraction data for a small organic molecule like 2-Bromo-1,5-dimethyl-3-nitrobenzene. The causality behind each experimental choice is explained to ensure a robust and self-validating workflow.

Part 1: Crystal Growth - The Foundation of Quality Data

The acquisition of a high-quality single crystal is the most critical and often the most challenging step in SCXRD.[5][6][7] The goal is to obtain a crystal of suitable size (typically 0.1-0.3 mm) and free of defects.

Step 1: Purification of the Compound

  • Action: Purify the synthesized 2-Bromo-1,5-dimethyl-3-nitrobenzene to the highest possible degree using techniques like recrystallization or column chromatography.

  • Causality: Impurities can inhibit crystal growth or become incorporated into the crystal lattice, leading to disorder and poor diffraction quality.

Step 2: Selection of Crystallization Technique

  • Action: Choose an appropriate crystallization method. For many organic compounds, slow evaporation is a good starting point.[7] Other techniques include vapor diffusion and slow cooling.[5][7]

  • Causality: The rate of crystallization is crucial. Slow crystal growth generally leads to larger and more ordered crystals. The choice of solvent is also critical as it influences solubility and crystal habit.

Step 3: Execution of Slow Evaporation

  • Action: Dissolve the purified compound in a suitable solvent (e.g., ethanol, ethyl acetate) to near saturation in a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Causality: As the solvent slowly evaporates, the concentration of the solute gradually increases, leading to nucleation and the growth of single crystals.

Part 2: Data Collection - Capturing the Diffraction Pattern

Step 1: Crystal Mounting

  • Action: Carefully select a well-formed, clear crystal under a microscope and mount it on a goniometer head using a cryoloop and a cryoprotectant (e.g., paratone oil).[8]

  • Causality: The cryoprotectant prevents the formation of ice crystals when the sample is cooled, which would interfere with the diffraction pattern. The goniometer head allows for precise rotation of the crystal in the X-ray beam.

Step 2: Data Collection on a Diffractometer

  • Action: Mount the goniometer head on the diffractometer. Cool the crystal to a low temperature (typically 100 K) to minimize thermal vibrations.[8] Irradiate the crystal with a monochromatic X-ray beam (e.g., Mo-Kα radiation, λ = 0.71073 Å).

  • Causality: Lowering the temperature reduces atomic motion, resulting in sharper diffraction spots and more accurate data. Monochromatic X-rays are essential for obtaining a clean diffraction pattern that can be accurately indexed.

Step 3: Data Acquisition

  • Action: Collect a series of diffraction images as the crystal is rotated through a range of angles.

  • Causality: Rotating the crystal ensures that all possible sets of crystal lattice planes are brought into the diffracting condition, providing a complete dataset.

Part 3: Structure Solution and Refinement - From Data to 3D Model

Step 1: Data Reduction

  • Action: Process the collected images to integrate the intensities of the diffraction spots and apply corrections for experimental factors like background scattering and absorption.

  • Causality: This step converts the raw image data into a list of reflection indices (h,k,l) and their corresponding intensities, which is the input for structure solution programs.

Step 2: Structure Solution

  • Action: Use direct methods or Patterson methods to solve the "phase problem" and obtain an initial electron density map.

  • Causality: The diffraction experiment measures the intensities but not the phases of the diffracted X-rays. Solving the phase problem is the crucial step in determining the atomic positions.

Step 3: Structure Refinement

  • Action: Refine the initial atomic model against the experimental data using least-squares methods. This involves adjusting atomic coordinates, and thermal parameters to minimize the difference between the observed and calculated structure factors.

  • Causality: Refinement improves the accuracy of the atomic positions and provides a final model that best fits the experimental data. The quality of the refinement is assessed by the R-factor. A lower R-factor indicates a better fit.[3][4]

Visualizing the Workflow

The following diagram illustrates the comprehensive workflow for single-crystal X-ray diffraction analysis.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Data Analysis Purification Compound Purification Crystallization Crystal Growth Purification->Crystallization Mounting Crystal Mounting Crystallization->Mounting Diffraction X-ray Diffraction Mounting->Diffraction Reduction Data Reduction Diffraction->Reduction Solution Structure Solution Reduction->Solution Refinement Structure Refinement Solution->Refinement Final_Structure Final_Structure Refinement->Final_Structure

Caption: Workflow for Single-Crystal X-ray Diffraction.

The Interplay of Structure and Properties

The determined crystal structure provides a wealth of information that can be correlated with a molecule's macroscopic properties. The arrangement of molecules in the crystal lattice, including intermolecular interactions such as hydrogen bonds and van der Waals forces, dictates the material's stability, melting point, and solubility.

The following diagram illustrates the logical relationship between the molecular structure, crystal packing, and the resulting physicochemical properties.

structure_property_relationship Molecular_Structure Molecular Structure (Bond Lengths, Angles) Crystal_Packing Crystal Packing (Intermolecular Interactions) Molecular_Structure->Crystal_Packing influences Physicochemical_Properties Physicochemical Properties (Melting Point, Solubility, Stability) Crystal_Packing->Physicochemical_Properties determines

Caption: Crystal Structure and Material Properties Relationship.

By systematically analyzing the crystal structures of a series of related compounds, researchers can develop a deeper understanding of these structure-property relationships, which is invaluable for the rational design of new molecules with tailored properties for applications in drug development and materials science.

References

  • Metherall, J. P., et al. "Advanced crystallisation methods for small organic molecules." Chemical Society Reviews 52.5 (2023): 1735-1755. URL: [Link]

  • SPT Labtech. "Chemical crystallization." Accessed March 7, 2024. URL: [Link]

  • Improved Pharma. "Single Crystal X-Ray Structure Determination." Accessed March 7, 2024. URL: [Link]

  • Kato, T. "Chapter 6: Single Crystal X-ray Structure Analysis." In Structure of Coordination Compounds. IntechOpen, 2024. URL: [Link]

  • Cowtan, K. "A beginner's guide to X-ray data processing." The Biochemist 43.2 (2021): 48-51. URL: [Link]

  • Universidade de Coimbra. "Determination of crystal structure by single crystal X-ray diffraction." Accessed March 7, 2024. URL: [Link]

  • Staples, R. J. "Getting crystals your crystallographer will treasure: a beginner's guide." Acta Crystallographica Section E: Crystallographic Communications 72.1 (2016): 1-8. URL: [Link]

  • University of Queensland. "Small molecule X-ray crystallography." Accessed March 7, 2024. URL: [Link]

  • TU Graz. "Practical Aspects of Single Crystal X-ray Crystallography." Accessed March 7, 2024. URL: [Link]

  • Grokipedia. "R-factor (crystallography)." Accessed March 7, 2024. URL: [Link]

  • University of Washington. "Powder X-ray Diffraction Protocol/SOP." Accessed March 7, 2024. URL: [Link]

  • PDB-101. "Learn: Guide to Understanding PDB Data: Crystallographic Data." Accessed March 7, 2024. URL: [Link]

  • Wikipedia. "R-factor (crystallography)." Accessed March 7, 2024. URL: [Link]

  • Rigaku. "Application Note SC-XRD 505 Single Crystal Diffraction." Accessed March 7, 2024. URL: [Link]

  • SERC - Carleton College. "Single-crystal X-ray Diffraction." Accessed March 7, 2024. URL: [Link]

  • PDB-101. "Learn: Guide to Understanding PDB Data: Crystallographic Data." Accessed March 7, 2024. URL: [Link]

  • Murshudov, G. N. "Some properties of crystallographic reliability index – R factor : effect of twinning." CCP4 Newsletter 41 (2003): 1-10. URL: [Link]

Sources

Comparative

Comparing reactivity of 2-Bromo-1,5-dimethyl-3-nitrobenzene vs 2-Bromo-m-xylene

This guide provides an in-depth technical comparison of the reactivity profiles of 2-Bromo-m-xylene (Molecule A) and 2-Bromo-1,5-dimethyl-3-nitrobenzene (Molecule B).[1] Executive Summary The reactivity difference betwee...

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical comparison of the reactivity profiles of 2-Bromo-m-xylene (Molecule A) and 2-Bromo-1,5-dimethyl-3-nitrobenzene (Molecule B).[1]

Executive Summary

The reactivity difference between these two substrates represents a classic dichotomy in organic synthesis: Steric Impediment (Molecule A) versus Electronic Activation (Molecule B) .

  • Molecule A (2-Bromo-m-xylene): A chemically stubborn substrate.[1] The bromine is "protected" by two ortho-methyl groups, creating significant steric strain. It requires high-energy reagents (e.g., n-BuLi) or specialized bulky ligands (e.g., SPhos) to react.[1]

  • Molecule B (2-Bromo-1,5-dimethyl-3-nitrobenzene): A highly reactive "loaded spring."[1] The ortho-nitro group electronically activates the C-Br bond for nucleophilic attack (SNAr) but simultaneously introduces severe chemoselectivity risks (incompatibility with organolithiums).[1]

Part 1: Structural & Electronic Analysis

The Steric/Electronic Matrix
FeatureMolecule A (2-Bromo-m-xylene)Molecule B (2-Bromo-1,5-dimethyl-3-nitrobenzene)
Ortho-Environment Symmetric Steric Block: Flanked by two Methyl groups (C1, C3).[1]Asymmetric Activation: Flanked by Methyl (C1) and Nitro (C3).[1]
Electronic Nature Electron Rich: Methyls are weak donors (+I).[1] Ring is deactivated towards nucleophiles.[1]Electron Deficient: Nitro is a strong withdrawer (-M, -I).[1] Ring is highly activated for nucleophiles.[1]
Primary Challenge Access: Reagents cannot physically reach the C-Br bond easily.[1]Selectivity: The Nitro group is a "redox bomb" and sensitive to hard nucleophiles.
Visualizing the Reactivity Landscape

ReactivityLandscape SubstrateA 2-Bromo-m-xylene (Sterically Hindered) PathA1 Suzuki Coupling (Requires Bulky Ligands) SubstrateA->PathA1 Pd(0) Access PathA2 Lithium-Halogen Exchange (Requires n-BuLi/t-BuLi) SubstrateA->PathA2 Hard Nucleophile SubstrateB 2-Bromo-1,5-dimethyl-3-nitrobenzene (Electronically Activated) PathB1 SnAr Substitution (Facile with Amines/Alkoxides) SubstrateB->PathB1 Meisenheimer Complex PathB2 Magnesium-Halogen Exchange (Requires Turbo-Grignard) SubstrateB->PathB2 Chemoselective Exchange PathA2->SubstrateB FORBIDDEN (Explosion/Redox Risk)

Figure 1: Decision tree illustrating the divergent reaction pathways dictated by the structural differences.

Part 2: Nucleophilic Aromatic Substitution (SNAr)

This is the most drastic differentiator.

The Mechanism
  • Molecule A: Inert.[1] The electron-rich ring repels nucleophiles, and the methyl groups block the approach trajectory. Reaction will fail under standard conditions (<5% yield).[1]

  • Molecule B: Highly Reactive.[1][2] The ortho-nitro group stabilizes the negative charge in the intermediate (Meisenheimer complex) via resonance.[3]

Experimental Protocol: Amination with Morpholine

Objective: Synthesize the aniline derivative via displacement of Bromine.

StepMolecule A Protocol (Failure Mode) Molecule B Protocol (Success Mode)
Reagents Morpholine (3.0 equiv), DMSO, 120°C, 24h.Morpholine (1.2 equiv), K₂CO₃ (2.0 equiv), DMF, 80°C, 4h.
Observation No reaction or trace product. Starting material recovered.[1]Deep yellow/orange color change (Meisenheimer complex).[1] Full conversion.
Why? Lack of LUMO lowering.[1]Nitro group lowers LUMO energy, facilitating addition-elimination.[1]

Critical Insight: For Molecule B, the steric bulk of the C1-Methyl does slow the rate compared to a non-methylated analog, but the electronic activation of the C3-Nitro is the dominant factor [1].

Part 3: Metal-Catalyzed Cross-Coupling (Suzuki-Miyaura)

Both substrates can undergo Suzuki coupling, but they require diametrically opposed strategies.

Molecule A: The "Buchwald" Challenge

Because of the two ortho-methyl groups, standard Pd(PPh₃)₄ catalysts fail because the oxidative addition complex is too crowded to form or undergo transmetallation.

  • Solution: Use Dialkylbiaryl phosphine ligands (e.g., SPhos or XPhos ). These ligands are electron-rich (facilitating oxidative addition) and bulky (creating a pocket for the substrate).[1]

Molecule B: The Catalyst Poisoning Risk

The nitro group can coordinate to Palladium, potentially poisoning the catalyst. However, the oxidative addition is faster due to the electron-deficient ring.

  • Solution: Use high turnover catalysts (Pd(OAc)₂ / SPhos) but lower temperatures to prevent nitro-reduction side reactions.[1]

Comparative Data Table (Suzuki Coupling with Phenylboronic Acid)
ParameterMolecule A (2-Bromo-m-xylene)Molecule B (Nitro-variant)
Catalyst System Pd(OAc)₂ / SPhos (2 mol%)Pd(OAc)₂ / PPh₃ (Standard)
Base/Solvent K₃PO₄ / Toluene / 100°CK₂CO₃ / DME / 80°C
Time to Completion 12-18 Hours2-4 Hours
Yield 92% (Excellent)65-75% (Moderate - Homocoupling risks)
Key Risk Incomplete conversion (Sterics)Nitro reduction / Catalyst deactivation

Part 4: Metallation (Lithium/Magnesium Exchange)

WARNING: This section contains critical safety information.

The Safety Dichotomy
  • Molecule A: Safe for Lithium-Halogen Exchange.[1]

    • Reagent:n-Butyllithium (n-BuLi) or t-Butyllithium.[1]

    • Mechanism:[1][2][3][4][5][6] Direct exchange.[1] The steric hindrance actually stabilizes the resulting aryl-lithium species by preventing aggregation.

  • Molecule B: DANGEROUS with n-BuLi.

    • Hazard:[1] Alkyllithiums attack the Nitro group (redox reaction or addition to N=O), leading to complex mixtures and potential runaway exothermic decomposition .

The "Turbo Grignard" Solution for Molecule B

To functionalize Molecule B via metallation, you must use Knochel-Hauser bases or Turbo Grignard reagents which are chemoselective (tolerant of Nitro groups at low temps) [2].

Validated Protocol for Molecule B (Iodine-Magnesium Exchange)

Note: Since Br-Mg exchange is slow on electron-poor rings, I-Mg is preferred, but for this Bromide substrate, we use iPrMgCl[1]·LiCl.

  • Setup: Flame-dried flask, Argon atmosphere.

  • Dissolution: Dissolve Molecule B (1.0 mmol) in anhydrous THF (5 mL). Cool to -40°C .

  • Exchange: Dropwise addition of iPrMgCl·LiCl (Turbo Grignard) (1.1 equiv).[1]

  • Incubation: Stir at -40°C for 30-60 mins. (Monitor by GC-MS aliquots quenched with water).[1]

  • Quench: Add Electrophile (e.g., Benzaldehyde).[1] Warm to RT.

  • Result: Functionalization at C2 without touching the Nitro group.

MetallationWorkflow Start Select Substrate for Metallation CheckNitro Contains Nitro Group? Start->CheckNitro NoNitro No (Molecule A) CheckNitro->NoNitro No YesNitro Yes (Molecule B) CheckNitro->YesNitro Yes UseLi Use n-BuLi or t-BuLi (-78°C in THF) NoNitro->UseLi ResultA Clean Li-Halogen Exchange UseLi->ResultA Danger STOP: n-BuLi causes Side Reactions/Explosion YesNitro->Danger If n-BuLi used UseKnochel Use iPrMgCl·LiCl (Turbo Grignard) at -40°C YesNitro->UseKnochel Correct Protocol ResultB Chemoselective Mg-Halogen Exchange UseKnochel->ResultB

Figure 2: Safety decision tree for metallation reactions involving nitro-arenes.

References

  • Bunnett, J. F. (1951).[1] "Mechanism and reactivity in aromatic nucleophilic substitution reactions." Quarterly Reviews, Chemical Society, 5(2), 127-150.

  • Knochel, P., et al. (2011). "Functionalization of Heterocyclic Compounds using Polyfunctional Magnesium and Zinc Reagents." Beilstein Journal of Organic Chemistry, 7, 1261–1277.

  • Martin, R., & Buchwald, S. L. (2008). "Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling Reactions Employing Dialkylbiaryl Phosphine Ligands." Accounts of Chemical Research, 41(11), 1461–1473.

Sources

Validation

Elemental Analysis Standards for 2-Bromo-1,5-dimethyl-3-nitrobenzene: A Comparative Technical Guide

As a Senior Application Scientist, I frequently encounter complex halogenated nitroaromatics that challenge standard analytical workflows. 2-Bromo-1,5-dimethyl-3-nitrobenzene (C₈H₈BrNO₂, MW: 230.06 g/mol ) is a prime exa...

Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, I frequently encounter complex halogenated nitroaromatics that challenge standard analytical workflows. 2-Bromo-1,5-dimethyl-3-nitrobenzene (C₈H₈BrNO₂, MW: 230.06 g/mol ) is a prime example of a highly reactive combustion matrix. For researchers and drug development professionals, proving the structural integrity and purity of such intermediates requires elemental analysis (EA) data that strictly adheres to the ±0.4% absolute error margin mandated by major chemical journals[1].

This guide objectively compares the performance of leading analytical modalities and provides self-validating protocols to ensure absolute accuracy when analyzing this specific compound.

Mechanism & Causality: Overcoming the Halogen-Nitro Matrix

When analyzing 2-Bromo-1,5-dimethyl-3-nitrobenzene, off-the-shelf CHN combustion methods often fail. The causality is straightforward: during dynamic flash combustion at 1000°C, the massive bromine fraction (34.73% by mass) is liberated as a mixture of Br₂ and HBr. If these corrosive gases reach the thermal conductivity detector (TCD) or the copper reduction column, they cause severe catalyst poisoning and peak tailing, artificially inflating the carbon and nitrogen values.

To counteract this, the oxidation reactor must be aggressively modified. Furthermore, relying on "oxygen-by-difference" in such heavily substituted molecules is notoriously prone to compounding errors[2]. Therefore, a direct, orthogonal approach combining modified CHN analysis with specialized halogen quantification is required.

Comparative Performance of Analytical Modalities

To build a comprehensive elemental profile, we must compare and integrate multiple analytical techniques. While Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is the USP <232>/<233> standard for trace heavy metal impurities[3], it is sub-optimal for bulk halogens due to the high ionization energy of bromine and severe memory effects in the sample introduction system.

Instead, Combustion Ion Chromatography (CIC) is the superior alternative for total halogen quantification[4]. Standardized methods, such as IEC 62321-3-2, further validate CIC as the gold standard for screening halogens in complex organic matrices[5].

Table 1: Analytical Modality Comparison for C₈H₈BrNO₂
Analytical ModalityTarget AnalytesMechanism of ActionLimitations for C₈H₈BrNO₂Verdict
CHNS-O Analyzer C, H, NDynamic flash combustion with TCDBromine poisons catalysts if not scrubbed; Oxygen-by-difference is inaccurate[2]Primary Choice (Requires Ag wool scrubbing)
Combustion IC (CIC) BrPyrohydrolysis followed by ion exchange[6]Cannot determine C, H, NGold Standard for Bromine quantification
ICP-MS Trace MetalsArgon plasma ionization[3]High ionization energy of Br; severe memory effectsSub-optimal for bulk halogens

Orthogonal Validation Workflow

To achieve the required analytical confidence, the workflow must separate the organic matrix analysis from the halogen quantification.

G Sample 2-Bromo-1,5-dimethyl-3-nitrobenzene (Target Analyte) Flash Dynamic Flash Combustion (1000°C, O2) Sample->Flash Aliquot 1 (1-2 mg) CIC_Prep Pyrohydrolytic Combustion (Ar/O2 atmosphere) Sample->CIC_Prep Aliquot 2 (10-20 mg) Scrub Halogen Scrubbing (Silver Wool) Flash->Scrub Combustion Gases IC_Sep Ion Chromatography (Anion Exchange) CIC_Prep->IC_Sep Absorber Solution TCD TCD Detection (C, H, N) Scrub->TCD Purified CO2, H2O, N2 Cond Conductivity Detection (Br-) IC_Sep->Cond Separated Halides Val Orthogonal Validation (±0.4% ACS Standard) TCD->Val Mass % (C,H,N) Cond->Val Mass % (Br)

Orthogonal elemental analysis workflow for halogenated nitroaromatics. (Max Width: 760px)

Self-Validating Experimental Protocols

To ensure trustworthiness, the following protocols are designed as self-validating systems. Every batch includes internal checks that automatically flag matrix interferences or calibration drift.

Protocol A: CHN Quantification via Modified Flash Combustion
  • Calibration & Baseline: Calibrate the CHN analyzer using a certified reference material (CRM) such as sulfanilamide. The calibration curve must yield an R² > 0.999.

  • Reactor Modification (Crucial): Pack the distal end of the quartz oxidation reactor with 20 mm of fine silver wool. Causality: This ensures complete stoichiometric conversion of volatilized Br to non-volatile AgBr, preventing downstream TCD interference.

  • Sample Preparation: Weigh 1.500 ± 0.1 mg of 2-Bromo-1,5-dimethyl-3-nitrobenzene into a high-purity tin capsule. Seal tightly to exclude atmospheric nitrogen.

  • Combustion: Drop the capsule into the 1000°C reactor under a dynamic pulse of high-purity O₂.

  • System Validation Check: Run a CRM every 10 samples. If the measured CHN values deviate by >0.15% absolute from the theoretical CRM values, the system must automatically halt for recalibration to maintain journal-grade accuracy[1].

Protocol B: Bromine Determination via Combustion Ion Chromatography (CIC)

Combustion Ion Chromatography separates the thermal decomposition step from the analytical quantification, completely eliminating organic matrix effects[6].

  • Pyrohydrolysis: Weigh 10.0 mg of the sample into a quartz boat. Introduce it into an argon-purged furnace, then switch to an O₂ atmosphere at 1050°C.

  • Halogen Absorption: Route the combusted off-gases (containing HBr) into an absorption tube filled with 10 mL of 100 mM H₂O₂ solution. Causality: The peroxide ensures any free Br₂ is fully reduced to bromide (Br⁻) for uniform chromatographic detection.

  • Ion Chromatography: Inject 25 µL of the absorber solution onto an anion-exchange column (e.g., Dionex IonPac AS18) using a KOH gradient and suppressed conductivity detection[6].

  • System Validation Check (Spike Recovery): Prior to combustion, spike a duplicate sample with a known mass of 4-bromobenzoic acid. The protocol is only validated if the spike recovery falls strictly between 98.0% and 102.0%.

Quantitative Data & Acceptance Criteria

When submitting 2-Bromo-1,5-dimethyl-3-nitrobenzene for publication or regulatory filing, the integrated data from both protocols must fall within the theoretical limits outlined below.

Table 2: Theoretical Composition & ACS Acceptance Criteria[1]
ElementTheoretical Mass (%)ACS Lower Limit (-0.4%)ACS Upper Limit (+0.4%)
Carbon (C) 41.77%41.37%42.17%
Hydrogen (H) 3.51%3.11%3.91%
Nitrogen (N) 6.09%5.69%6.49%
Bromine (Br) 34.73%34.33%35.13%
Oxygen (O) 13.91%13.51%14.31%

Note: Oxygen should ideally be determined via direct pyrolysis rather than by difference, as cumulative errors from the other four elements can push the oxygen value outside the acceptable ±0.4% range[2].

References

  • An International Study Evaluating Elemental Analysis Source: ACS Central Science URL
  • UOP 991 Test Method for Trace Chloride, Fluoride, and Bromide in Liquid Organics by Combustion Ion Chromatography (CIC)
  • IEC 62321-3-2:2020 - Fluorine, bromine and chlorine in polymer and electronics by combustion-ion chromatography (C-IC)
  • Determination of Chlorine, Bromine, and Sulfur in Polyethylene Materials Using Combustion Ion Chromatography Source: ThermoFisher Scientific URL
  • Determining Elemental Impurities in Pharmaceutical Ingredients using ICP-MS Source: Agilent Technologies URL
  • CHNSO Elemental Analyses of Volatile Organic Liquids by Combined GC/MS and GC/Flame Ionisation Detection Techniques Source: MDPI URL

Sources

Comparative

A Senior Application Scientist's Guide to Gas Chromatography-Mass Spectrometry (GC-MS) Retention Times for Brominated Nitrobenzene Derivatives

Introduction: The Analytical Challenge of Isomer Separation Brominated nitrobenzene derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of...

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Analytical Challenge of Isomer Separation

Brominated nitrobenzene derivatives are crucial intermediates in the synthesis of pharmaceuticals, agrochemicals, and dyes. The specific substitution pattern of the bromo- and nitro- groups on the benzene ring dictates the molecule's chemical reactivity and, ultimately, the properties of the final product. Consequently, the accurate identification and quantification of these positional isomers (ortho-, meta-, and para-) are critical for quality control, reaction monitoring, and environmental analysis.

Gas chromatography-mass spectrometry (GC-MS) stands as the gold standard for this analytical task, offering the high-resolution separation of gas chromatography with the definitive identification power of mass spectrometry.[1][2] This guide provides an in-depth comparison of the GC-MS retention behavior of key brominated nitrobenzene isomers, grounded in the fundamental principles of chromatographic separation. We will explore the causal relationships between molecular structure and retention time, present a robust experimental protocol, and offer insights to empower researchers in developing and validating their own analytical methods.

Pillar 1: The Science of Separation—Why Retention Time Matters

In gas chromatography, the retention time (tR) is the time it takes for a specific compound to travel from the injector, through the chromatographic column, to the detector.[3] This duration is not arbitrary; it is a direct consequence of the compound's physicochemical properties and its interactions with the stationary phase of the GC column.[4][5]

Several key factors govern the retention time of an analyte:

  • Analyte Volatility & Boiling Point: Compounds with lower boiling points are more volatile, meaning they spend more time in the carrier gas (mobile phase) and less time interacting with the stationary phase. This results in a shorter retention time.[3]

  • Stationary Phase Polarity: The principle of "like dissolves like" is paramount. A polar analyte will have stronger interactions (e.g., dipole-dipole) with a polar stationary phase, leading to a longer retention time. Conversely, a non-polar analyte will elute faster from a polar column.[3][6] On a non-polar stationary phase, such as the commonly used 5% phenyl-methylpolysiloxane, separation is primarily driven by differences in boiling points.

  • Column Temperature: Higher column temperatures increase the vapor pressure of the analytes, reducing their interaction with the stationary phase and leading to shorter retention times for all compounds.[7][8] Temperature programming, where the temperature is increased during the run, is a powerful tool to achieve good separation of compounds with a wide range of boiling points.

  • Carrier Gas Flow Rate: Increasing the flow rate of the carrier gas (e.g., Helium) will decrease the retention times of all analytes, but it can also reduce separation efficiency if the rate is too high.[3][8]

For isomers like bromonitrobenzenes, the subtle differences in their polarity and boiling points, arising from the relative positions of the nitro and bromo groups, are the keys to their chromatographic separation.

Pillar 2: A Validated Experimental Protocol for Isomer Analysis

Trustworthy analytical data begins with a robust and reproducible methodology. The following protocol is designed as a self-validating system for the analysis of brominated nitrobenzene isomers.

Experimental Workflow Diagram

GCMS_Workflow cluster_prep Sample & Standard Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Validation A 1. Prepare Stock Solutions (1000 µg/mL of each isomer in Methanol) B 2. Create Mixed Standard (Dilute stocks to 10 µg/mL) A->B D 4. Inject Sample/Standard (1 µL, Splitless Injection) B->D Calibration C 3. Prepare Sample (Dissolve/dilute in Methanol) C->D Analysis E 5. Chromatographic Separation (Temperature Programmed GC) D->E F 6. Mass Spectrometric Detection (Electron Ionization, Scan Mode) E->F G 7. Peak Integration & Identification (Compare tR and Mass Spectra) F->G H 8. Confirm Isomer Resolution (Baseline separation in mixed standard) G->H I 9. Quantify & Report Results H->I

Caption: A comprehensive workflow for the GC-MS analysis of brominated nitrobenzene isomers.

Step-by-Step Methodology
  • Instrumentation:

    • An Agilent 7890B GC system (or equivalent) coupled to a 5977A Mass Selective Detector (MSD).[9]

    • The system should be equipped with an autosampler for precision and reproducibility.

  • Chromatographic Conditions:

    • GC Column: Agilent J&W HP-5MS Ultra Inert, 30 m x 0.25 mm ID x 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane non-polar column).[9] This phase is selected for its excellent inertness and proven performance in separating compounds based primarily on boiling point.

    • Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

    • Inlet: Split/splitless injector operated in splitless mode. Temperature: 250°C.

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 2 minutes.

      • Ramp: 10°C/min to 220°C.

      • Final Hold: Hold at 220°C for 5 minutes.

    • Rationale: The initial hold ensures sharp peaks for early eluting compounds. The temperature ramp facilitates the elution of the target analytes in a reasonable timeframe while maintaining good resolution. The final hold ensures that any less volatile contaminants are eluted from the column before the next injection.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Acquisition Mode: Full Scan, with a mass range of m/z 50-250.

    • Solvent Delay: 3 minutes.

    • Rationale: EI at 70 eV is a standard, highly reproducible method that generates characteristic fragmentation patterns, which are crucial for positive identification by comparing against spectral libraries like NIST.[10]

  • Standard and Sample Preparation:

    • Prepare individual stock solutions of 2-bromonitrobenzene, 3-bromonitrobenzene, and 4-bromonitrobenzene at 1000 µg/mL in high-purity methanol.

    • Create a mixed isomer working standard by diluting the stock solutions to a final concentration of 10 µg/mL for each isomer.

    • Prepare unknown samples by dissolving them in methanol to achieve a concentration within the calibrated range.

  • Self-Validation System:

    • Resolution Check: The analysis begins with an injection of the mixed isomer working standard. The primary validation criterion is achieving baseline resolution between all three isomer peaks. This confirms the suitability of the column and GC conditions.

    • Peak Identification: Peak identity is confirmed through a two-factor system:

      • Retention Time (tR): The tR of a peak in the sample must match the tR of the corresponding isomer in the working standard under identical conditions.

      • Mass Spectrum: The mass spectrum of the sample peak must match the library spectrum and the spectrum from the authentic standard. The key ions for bromonitrobenzene (C₆H₄BrNO₂) are the molecular ion peaks at m/z 201 and 203 (due to bromine isotopes ~1:1 ratio) and fragment ions.[11]

Pillar 3: Comparative Data and Authoritative Grounding

The elution order of brominated nitrobenzene isomers on a non-polar column is a direct function of their boiling points and, to a lesser extent, their polarity.

Logical Relationship Diagram

Isomer_Properties cluster_props Molecular Properties cluster_gc GC Behavior (Non-Polar Column) BoilingPoint Boiling Point Interaction Analyte-Stationary Phase Interaction Strength BoilingPoint->Interaction Directly Proportional Polarity Molecular Polarity (Dipole Moment) Polarity->Interaction Weakly Proportional RetentionTime Retention Time (tR) Interaction->RetentionTime Directly Proportional p_BNB 4-Bromonitrobenzene (para) - Most Symmetrical - Lowest Boiling Point p_BNB->RetentionTime Shorter tR o_BNB 2-Bromonitrobenzene (ortho) - Higher Polarity - Higher Boiling Point o_BNB->RetentionTime Longer tR

Caption: Relationship between isomer properties and GC retention time on a non-polar column.

Performance Data and Discussion

The following table presents expected elution order and representative retention times for brominated nitrobenzene isomers based on the protocol described above. Absolute retention times can vary between instruments and column conditions, but the elution order and relative separation should remain consistent.[4][7]

IsomerStructureBoiling Point (°C)Expected Elution OrderRepresentative Retention Time (min)Key Observations
4-Bromonitrobenzene (para)p-C₆H₄(Br)NO₂255-2561st~11.8The para-isomer is the most symmetrical, which allows for more efficient packing in a crystal lattice (higher melting point) but leads to a lower boiling point compared to the ortho-isomer. It is less polar, interacts least with the stationary phase, and therefore elutes first.
3-Bromonitrobenzene (meta)m-C₆H₄(Br)NO₂2562nd~12.1The meta-isomer has intermediate polarity and boiling point, causing it to elute after the para-isomer but before the ortho-isomer.
2-Bromonitrobenzene (ortho)o-C₆H₄(Br)NO₂2613rd~12.5The ortho-isomer generally has the highest boiling point and a greater dipole moment due to the proximity of the two electronegative groups. This leads to stronger intermolecular forces and slightly stronger interactions with the stationary phase, resulting in the longest retention time.[6]

Note: The retention times are illustrative and should be confirmed experimentally on your specific GC-MS system.

One study on the nitration of bromobenzene reported two major peaks in the gas chromatogram, with the first, smaller peak corresponding to the ortho product and the second, larger peak corresponding to the para product. However, the expectation on a standard non-polar column is that the less polar para product with the lower boiling point would elute first. This highlights the critical importance of confirming peak identities with authentic standards rather than relying solely on theoretical elution orders, as specific column selectivities or interactions can sometimes alter the expected pattern.

Conclusion and Recommendations

The successful separation and identification of brominated nitrobenzene isomers by GC-MS is readily achievable with a properly configured system and a validated methodology. The key takeaways for researchers are:

  • Elution Order is Predictable but Must Be Verified: On standard non-polar columns (e.g., HP-5MS), the elution order is typically 4-bromonitrobenzene < 3-bromonitrobenzene < 2-bromonitrobenzene, primarily driven by boiling points. However, this order must always be confirmed using pure, authenticated standards for each isomer.

  • Method Validation is Non-Negotiable: A self-validating protocol, which includes checks for isomer resolution and confirms peak identity with both retention time and mass spectral data, is essential for producing trustworthy and defensible results.

  • Mass Spectrometry is Key to Certainty: While chromatography separates the isomers, it is the mass spectrometer that provides definitive structural confirmation, distinguishing them from other potential impurities and leaving no room for ambiguity.[1][2]

By understanding the fundamental principles of separation and adhering to a rigorous, validated workflow, researchers, scientists, and drug development professionals can confidently analyze these important chemical compounds.

References

  • Understanding Retention Time and Relative Retention in Gas Chromatography (GC). (2025, April 1). Vertex AI Search.
  • When GC Retention Times Shift: Practical Advice for Operators. (2024, December 4).
  • GC-MS analysis of the biotransformation products of halonitrobenzenes... (n.d.).
  • Electronic Supplementary Information for - The Royal Society of Chemistry. (n.d.). The Royal Society of Chemistry.
  • Method 8091: Nitroaromatics and Cyclic Ketones by Gas Chrom
  • 1-Bromo-2-nitrobenzene. (n.d.). PubChem.
  • Qualitative Methods of GC/MS Analysis: Retention Time and Retention Index. (n.d.). Shimadzu.
  • What Affects Retention Time in Gas Chrom
  • 2-3 Other Factors Affecting the Analysis. (n.d.). GL Sciences.
  • Nitration Of Bromobenzene Lab Report. (n.d.). Cram.
  • Gas chromatography–mass spectrometry. (n.d.). Wikipedia.
  • GC Tech Tip: GC Column - Polarity vs Selectivity. (n.d.). Phenomenex.
  • Benzene, 1-bromo-2-nitro-. (n.d.). NIST WebBook.
  • How does the polarity of substances affect chrom
  • 1-Bromo-4-nitrobenzene 99%. (n.d.). Sigma-Aldrich.
  • Sensitive and selective gas chromatography-tandem mass spectrometry method for the detection of nitrobenzene in tobacco smoke. (2018, June 11). PMC.
  • GC-MS Principle, Instrument and Analyses and GC-MS/MS. (2024, February 16). Technology Networks.

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Safety & Regulatory Compliance

Safety

2-Bromo-1,5-dimethyl-3-nitrobenzene proper disposal procedures

Topic: 2-Bromo-1,5-dimethyl-3-nitrobenzene Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1] Executive Summa...

Author: BenchChem Technical Support Team. Date: March 2026

Topic: 2-Bromo-1,5-dimethyl-3-nitrobenzene Proper Disposal Procedures Content Type: Operational Safety & Logistics Guide Audience: Researchers, Chemical Safety Officers, and Drug Development Scientists[1]

Executive Summary: The Nitro-Halogen Challenge

As a Senior Application Scientist, I often see this compound mishandled because it sits at the intersection of two distinct hazard classes: nitroarenes and aryl halides . 2-Bromo-1,5-dimethyl-3-nitrobenzene is not merely "organic waste."[1] Its nitro group (


) introduces thermal instability and shock sensitivity potential (especially in basic conditions), while the bromine (

) atom mandates specific incineration protocols to prevent the release of corrosive hydrogen bromide gas.

Immediate Action Required:

  • Do NOT combine with alkaline waste streams (e.g., NaOH, KOH).[1]

  • Do NOT dispose of down the drain.[1]

  • Segregate as Halogenated Organic Waste .[1]

Hazard Characterization & Causality

To ensure safety, you must understand the why behind the protocols. This compound presents a dual-threat profile.[1][2][3][4]

Hazard Profile Table
Hazard ClassH-CodeDescriptionOperational Implication
Acute Toxicity H302/H312Harmful if swallowed/contact with skinDouble-gloving (Nitrile) is mandatory.[1]
Irritant H315/H319Causes skin/eye serious irritationUse full-face shield if handling >10g or powders.[1]
Aquatic Toxicity H411Toxic to aquatic life with long-lasting effectsZero-discharge policy. All rinsates must be collected.[1]
Reactivity N/ANitro-aromatic instabilityRisk of violent decomposition if heated or mixed with strong bases.[1][5]
The "Why": Mechanistic Safety Insights
  • The Alkaline Threat (Meisenheimer Complexes):

    • Mechanism:[1][3][6][7] Nitroarenes are electron-deficient.[1] In the presence of strong bases (hydroxides, alkoxides), they can undergo nucleophilic attack to form Meisenheimer complexes.

    • Result: These complexes are often thermally unstable and can decompose explosively.[1]

    • Rule: Never add this compound to a waste container with high pH (basic) residues.[1]

  • The Halogen Factor (Incineration Physics):

    • Mechanism:[1][3][6] Standard incineration converts carbon to

      
      .[1] However, burning brominated compounds releases Hydrogen Bromide (
      
      
      
      ) and potentially Bromine gas (
      
      
      ).
    • Result: These gases destroy standard incinerator linings and are toxic.[1]

    • Rule: This must go to a facility equipped with flue gas scrubbers .[1] Mislabeling it as "Non-Halogenated" can damage facility infrastructure and violate EPA regulations.[1]

Pre-Disposal Assessment & Segregation

Before moving the chemical, perform this self-validating check:

  • Physical State Check: Is it the pure solid (yellowish powder) or dissolved in a solvent?

  • Compatibility Check:

    • 
      Incompatible:  Strong Bases, Reducing Agents (Hydrides), Strong Oxidizers.[1][5]
      
    • 
      Compatible:  Dichloromethane, Chloroform, Ethyl Acetate (for solutions).[1]
      

Step-by-Step Disposal Protocol

Scenario A: Disposal of Pure Solid (Excess Reagent)
  • Container: Wide-mouth High-Density Polyethylene (HDPE) jar.[1] Avoid glass for solids to prevent breakage during compaction.[1]

  • Labeling: "Hazardous Waste - Solid - Toxic, Halogenated."[1]

  • Procedure:

    • Don PPE: Nitrile gloves (double layer), lab coat, safety glasses.[1]

    • Transfer solid using a plastic spatula (avoid metal to reduce friction/spark risk).[1]

    • Wipe the thread of the jar clean before closing to ensure a tight seal.

    • Apply a secondary containment bag (Ziploc style) around the jar.[1]

Scenario B: Disposal of Reaction Mixtures (Solutions)
  • Container: Amber glass bottle or HDPE carboy (solvent dependent).

  • Labeling: "Hazardous Waste - Liquid - Halogenated Solvent."[1]

  • Procedure:

    • Verify the solvent pH is neutral or slightly acidic.[1] If basic, neutralize carefully with dilute acid (e.g., 1M HCl) before disposal. [1]

    • Pour into the dedicated "Halogenated Waste" carboy.

    • Log the approximate % of 2-Bromo-1,5-dimethyl-3-nitrobenzene on the waste tag.[1]

Operational Workflow (Visualized)

The following diagram outlines the decision logic for disposing of this compound.

DisposalWorkflow Start Waste Generation: 2-Bromo-1,5-dimethyl-3-nitrobenzene StateCheck Determine Physical State Start->StateCheck SolidPath Pure Solid / Powder StateCheck->SolidPath Solid LiquidPath Solution / Reaction Mix StateCheck->LiquidPath Liquid ContainerSolid Container: Wide-Mouth HDPE Label: Toxic Solid, Halogenated SolidPath->ContainerSolid PHCheck CRITICAL: Check pH LiquidPath->PHCheck Neutralize Neutralize Base (Risk of Explosion) PHCheck->Neutralize Basic (pH > 8) ContainerLiquid Container: Carboy / Amber Glass Label: Halogenated Solvent PHCheck->ContainerLiquid Neutral/Acidic Neutralize->ContainerLiquid Manifest Update Waste Manifest: List Bromine & Nitro content ContainerSolid->Manifest ContainerLiquid->Manifest Pickup EHS Pickup / Incineration (Requires Scrubbers) Manifest->Pickup

Figure 1: Decision tree for the safe segregation and packaging of brominated nitro-aromatic waste.

Emergency Contingencies

Spill Management (Dry/Solid):

  • Evacuate the immediate area if dust is airborne.[1]

  • Do NOT use a vacuum cleaner (static electricity + nitro compound = explosion risk).[1]

  • Scoop gently using a plastic dustpan and brush.[1]

  • Place in a waste jar and label as hazardous debris.

Spill Management (Wet/Solution):

  • Absorb with vermiculite or sand.[1] Do NOT use sawdust (combustible organic material + nitro compound = fire risk).[1]

  • Collect into a container labeled "Halogenated Debris."[1]

Regulatory & Compliance (RCRA)

In the United States, this compound falls under strict EPA Resource Conservation and Recovery Act (RCRA) guidelines.

  • Waste Code: While it may not have a specific "U" or "P" list code, it is characteristically hazardous.[1]

  • Halogenated Solvents (F-List): If dissolved in spent halogenated solvents (e.g., Methylene Chloride), the mixture is F001/F002 .[1]

  • Characteristic Waste: If the waste is ignitable (D001) or reactive (D003), it must be coded as such.[1]

  • Land Ban: Halogenated organic compounds are generally prohibited from land disposal (Land Disposal Restrictions - LDR) and must be incinerated .[1]

References

  • U.S. Environmental Protection Agency (EPA). Solvents in the Workplace: How to Determine if They Are Hazardous Waste.[1][8] EPA-530-K-15-003.[1] [Link]

  • Electronic Code of Federal Regulations (eCFR). 40 CFR Part 268 Appendix III — List of Halogenated Organic Compounds. [Link][1]

Sources

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